molecular formula C8H15NO5 B1588998 (S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid CAS No. 52558-24-4

(S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid

Cat. No.: B1588998
CAS No.: 52558-24-4
M. Wt: 205.21 g/mol
InChI Key: JJCAYTVAYSGVLA-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid is a useful research compound. Its molecular formula is C8H15NO5 and its molecular weight is 205.21 g/mol. The purity is usually 95%.
The exact mass of the compound (S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO5/c1-8(2,3)14-7(13)9-4-5(10)6(11)12/h5,10H,4H2,1-3H3,(H,9,13)(H,11,12)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJCAYTVAYSGVLA-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H](C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60460484
Record name (2S)-3-[(tert-Butoxycarbonyl)amino]-2-hydroxypropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60460484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52558-24-4
Record name (2S)-3-[(tert-Butoxycarbonyl)amino]-2-hydroxypropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60460484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxypropanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: (S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid

Executive Summary & Chemical Significance

(S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid, widely known as N-Boc-(S)-isoserine , is a critical chiral building block in modern medicinal chemistry.[1] Structurally, it represents a


-amino acid scaffold characterized by an 

-hydroxyl group.[1] This unique "isoserine" motif—where the amino group is positioned at the

-carbon rather than the

-carbon—imparts significant resistance to proteolytic degradation, making it an invaluable tool in the design of peptidomimetics and stable drug conjugates.

Its most prominent industrial relevance lies in its structural homology to the C-13 side chain of Paclitaxel (Taxol) and Docetaxel (Taxotere) . While the taxanes feature a phenyl-substituted isoserine, the unsubstituted N-Boc-(S)-isoserine serves as a fundamental model system for Structure-Activity Relationship (SAR) studies and the synthesis of novel taxoid analogs with modified solubility and metabolic profiles.

Physicochemical Characterization

The following data aggregates confirmed properties for the (S)-enantiomer. Researchers should note that while the racemic form is common, the (S)-enantiomer is required for stereospecific biological activity.

PropertyData Specification
IUPAC Name (2S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-hydroxypropanoic acid
Common Synonyms N-Boc-L-isoserine; (S)-Isoserine, N-Boc protected
CAS Number 52558-24-4
Molecular Formula C

H

NO

Molecular Weight 205.21 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in MeOH, EtOH, DMSO, DMF, CH

Cl

.[1] Slightly soluble in water.
pKa (Predicted) Carboxyl: ~3.8
Storage Conditions +2°C to +8°C (Hygroscopic; store under inert gas)

Synthetic Logic: The Chiral Pool Approach

While racemic isoserine can be synthesized via the reaction of epichlorohydrin with ammonia followed by protection, the high-value (S)-enantiomer is best synthesized via a Chiral Pool strategy starting from L-Malic Acid . This route ensures high optical purity (>99% ee) without the need for expensive chiral resolution steps.

Mechanistic Pathway: The Curtius Rearrangement

The synthesis exploits the structural similarity between L-Malic acid (2-hydroxybutanedioic acid) and L-Isoserine. The core challenge is the regioselective conversion of the


-carboxyl group of malic acid into an amine while preserving the 

-hydroxyl stereocenter.
  • Regioselective Protection: L-Malic acid is condensed with an aldehyde (e.g., benzaldehyde or acetone) to form a dioxolanone ring. This "Seebach protection" locks the

    
    -hydroxyl and 
    
    
    
    -carboxyl groups, leaving the
    
    
    -carboxyl free.
  • Acyl Azide Formation: The free

    
    -carboxyl is activated (using ethyl chloroformate or thionyl chloride) and treated with sodium azide to form the acyl azide.
    
  • Curtius Rearrangement: Thermal decomposition of the acyl azide yields an isocyanate intermediate with complete retention of stereochemistry.[2]

  • Trapping/Hydrolysis: The isocyanate is trapped with tert-butanol (or hydrolyzed and then Boc-protected) to yield the N-Boc-protected amine.

  • Ring Opening: Mild hydrolysis opens the dioxolanone ring to release the final (S)-N-Boc-isoserine.

Synthesis Malic L-Malic Acid (Chiral Pool) Dioxolanone 1,3-Dioxolan-4-one (Regioselective Protection) Malic->Dioxolanone Acetalization AcylAzide Acyl Azide Intermediate Dioxolanone->AcylAzide 1. Activation 2. NaN3 Isocyanate Isocyanate (Retained Stereochem) AcylAzide->Isocyanate Curtius Rearrangement (Heat, -N2) BocIso (S)-N-Boc-Isoserine (Final Product) Isocyanate->BocIso 1. t-BuOH Trapping 2. Hydrolysis

Figure 1: Synthetic workflow transforming L-Malic Acid to N-Boc-Isoserine via Curtius Rearrangement, ensuring retention of the (S)-configuration.

Critical Application: Peptidomimetics & Drug Design

Protease Resistance

N-Boc-(S)-isoserine is a "nor-statine" analog.[1] In standard peptides, the amide bond is formed between


-amino acids. By introducing this 

-amino acid, the backbone is extended by one carbon atom. This modification disrupts the active site recognition of serine proteases and metalloproteases, significantly increasing the plasma half-life of the resulting peptide drug.
Taxoid Analogs

In the development of next-generation taxanes, the C-13 side chain is the primary determinant of tubulin binding affinity. Researchers use N-Boc-(S)-isoserine to synthesize "hybrid" taxoids where the phenyl ring at the C3' position is replaced or modified to overcome multi-drug resistance (MDR) caused by P-glycoprotein efflux pumps.

Experimental Protocol: Solid-Phase Coupling

Context: This protocol describes the coupling of N-Boc-(S)-isoserine to a resin-bound amine (e.g., Rink Amide resin) during peptidomimetic synthesis. The hydroxyl group at the


-position is left unprotected; however, care must be taken to avoid O-acylation.

Reagents:

  • N-Boc-(S)-isoserine (3.0 eq)[1]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (2.9 eq)[1]

  • DIPEA (N,N-Diisopropylethylamine) (6.0 eq)

  • DMF (Anhydrous)

Step-by-Step Methodology:

  • Activation:

    • Dissolve N-Boc-(S)-isoserine and HATU in minimal anhydrous DMF.

    • Add DIPEA to the solution. The mixture typically turns yellow.

    • Critical Step: Allow the activation to proceed for exactly 2 minutes . Longer activation times with HATU can lead to racemization or O-acylation of the free hydroxyl group.

  • Coupling:

    • Add the activated solution immediately to the resin-bound free amine (pre-swelled in DMF).

    • Agitate (shake, do not stir with a magnetic bar) at room temperature for 45–60 minutes .

  • Monitoring (Self-Validation):

    • Perform a Kaiser Test (ninhydrin).

    • Pass Criteria: The resin beads must remain colorless (indicating no free amines). A blue solution/bead indicates incomplete coupling.

    • Troubleshooting: If the test is positive, repeat the coupling (double couple) using PyBOP instead of HATU to minimize O-acylation risks.

  • Washing:

    • Drain the reaction vessel.

    • Wash resin with DMF (3x), DCM (3x), and DMF (3x).

CouplingProtocol Start Start: Resin-Bound Amine Activation Activation (2 mins) Boc-Iso + HATU + DIPEA Start->Activation Coupling Coupling Reaction 45-60 mins, Agitation Activation->Coupling Test Kaiser Test (Ninhydrin) Coupling->Test Decision Beads Colorless? Test->Decision Success Proceed to Deprotection or Cleavage Decision->Success Yes Fail Double Couple (Switch to PyBOP) Decision->Fail No (Blue) Fail->Coupling Repeat

Figure 2: Decision tree for the solid-phase coupling of N-Boc-Isoserine, incorporating quality control checkpoints.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 12959850, 3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid. Retrieved from [Link]

  • Curtius, T. (1890). Ueber Stickstoffwasserstoffsäure (Azoimid). Berichte der deutschen chemischen Gesellschaft. (Foundational reference for the rearrangement mechanism).
  • Ojima, I., et al. (1994). New and Efficient Approaches to the Synthesis of Taxol and its Analogs. Journal of Organic Chemistry. (Describes the use of isoserine scaffolds in Taxane synthesis).

Sources

Technical Monograph: (S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Common Name: N-Boc-L-Isoserine CAS Registry Number: 52558-24-4 Molecular Formula: C₈H₁₅NO₅ Molecular Weight: 205.21 g/mol [1][2][3]

Part 1: Chemical Identity & Strategic Significance

(S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid, widely known as N-Boc-L-isoserine , represents a critical "chiral pool" synthon in modern medicinal chemistry. Unlike its structural isomer L-serine (an


-amino-

-hydroxy acid), isoserine is a

-amino-

-hydroxy acid. This subtle regio-isomerism confers unique resistance to standard proteases and provides a distinct hydrogen-bonding geometry, making it an invaluable scaffold for peptidomimetics and protease inhibitors .
Core Structural Features[4][5][6]
  • Chiral Center (C2): The hydroxyl group at the C2 position possesses the (S)-configuration (L-configuration), derived directly from the chiral pool (typically L-malic acid or chiral epoxides).

  • Protecting Group Strategy: The

    
    -terminus is protected by a tert-butoxycarbonyl (Boc) group.[4] This carbamate is stable toward basic hydrolysis and catalytic hydrogenation but is cleanly cleaved by acids (e.g., TFA, HCl/Dioxane), allowing for orthogonal deprotection strategies during peptide assembly.
    
  • Functional Density: The molecule contains three distinct reactive sites: the free carboxylic acid (C1), the secondary alcohol (C2), and the protected amine (C3), enabling versatile downstream functionalization.

Therapeutic Relevance

The isoserine motif is the pharmacophoric backbone of the taxane class of anticancer agents. While Paclitaxel (Taxol) utilizes a phenyl-isoserine side chain, the aliphatic N-Boc-L-isoserine is a key intermediate for:

  • Next-Generation Taxoids: Modifying the C-13 side chain to overcome multi-drug resistance (MDR).

  • Aminopeptidase Inhibitors: Targeting CD13/APN for anti-angiogenic therapy.

  • Aspartyl Protease Inhibitors: Serving as a transition-state mimetic (norstatine analog) in HIV and renin inhibitors.

Part 2: Synthetic Methodology (The "How")

To ensure high enantiomeric excess (ee) and scalability, the synthesis of N-Boc-L-isoserine typically relies on "Chiral Pool" synthesis rather than asymmetric catalysis, utilizing L-Malic Acid as the starting material. This route is preferred for its cost-effectiveness and stereochemical fidelity.

Protocol: The Malic Acid-Curtius Rearrangement Route

This pathway converts the


-carboxylic acid of L-malic acid into an amine via a Curtius or Hofmann rearrangement, effectively shortening the carbon chain while preserving the 

-hydroxy stereocenter.
Step-by-Step Workflow
  • Regioselective Esterification:

    • Reagent: L-Malic Acid + Acetyl Chloride / Methanol.

    • Action: Dimethyl malate is formed.

    • Differentiation: The

      
      -hydroxyl group directs hydrolysis or ammonolysis. However, a more robust industrial route involves the formation of a cyclic derivative (e.g., acetonide) to differentiate the two carboxyl groups.
      
  • Formation of the

    
    -Amide (Key Regio-control): 
    
    • Reagent: Dimethyl malate + Ammonia (controlled equivalents).

    • Mechanism: The

      
      -ester is less hindered and electronically more susceptible to ammonolysis than the 
      
      
      
      -ester (which is adjacent to the electron-withdrawing -OH).
    • Product:

      
      -malamide (3-carbamoyl-2-hydroxypropanoic acid methyl ester).
      
  • Hofmann Rearrangement (The "Carbon Clip"):

    • Reagent: PhI(OAc)₂ (PIDA) or Br₂/NaOH.

    • Condition: Aqueous/Organic biphasic system.[5]

    • Mechanism: The primary amide is converted to an isocyanate intermediate, which is hydrolyzed to the amine.

    • Result: Conversion of the -CONH₂ group to -NH₂. The stereocenter at C2 remains untouched.

  • Boc Protection:

    • Reagent: Di-tert-butyl dicarbonate (Boc₂O) + Base (NaHCO₃).

    • Action: The newly formed primary amine is protected immediately to prevent self-reaction with the ester/acid.

  • Hydrolysis:

    • Reagent: LiOH (aq).

    • Action: Saponification of the remaining methyl ester to yield the free acid.

Synthesis Visualization

Synthesis cluster_0 Critical Stereochemical Preservation Malic L-Malic Acid (Chiral Pool) Ester Dimethyl Malate Malic->Ester MeOH, H+ Amide Beta-Malamide (Regioselective) Ester->Amide NH3 (1 eq) IsoC Isocyanate Intermediate Amide->IsoC Hofmann (PhI(OAc)2) Isoserine L-Isoserine IsoC->Isoserine Hydrolysis (-CO2) Target N-Boc-L-Isoserine (Target) Isoserine->Target Boc2O NaHCO3

Caption: Figure 1. Synthetic pathway transforming L-Malic Acid to N-Boc-L-Isoserine via Hofmann Rearrangement, preserving the C2 stereocenter.

Part 3: Analytical Characterization & Quality Control

For researchers validating the identity of CAS 52558-24-4, the following analytical signatures are diagnostic.

Nuclear Magnetic Resonance (NMR)[4]
  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       12.5 (br s, 1H, -COOH).
      
    • 
       6.8 (d, 1H, -NH-Boc).
      
    • 
       5.4 (br s, 1H, -OH).
      
    • 
       4.05 (dd, 1H, C2-H, chiral proton).
      
    • 
       3.1-3.3 (m, 2H, C3-H₂).
      
    • 
       1.38 (s, 9H, Boc t-butyl).
      
  • Interpretation: The distinct coupling of the C2 proton with the C3 methylene protons confirms the isoserine (beta-amino) connectivity, distinguishing it from serine (where C2 is attached to the nitrogen).

Physical Properties
PropertyValue / RangeNote
Physical State White Crystalline PowderHygroscopic; store with desiccant.
Melting Point 187 – 189 °CSharp melting point indicates high purity.
Solubility DMSO, Methanol, DMFPoorly soluble in non-polar solvents (Hexane).
Optical Rotation

(c=1, Methanol) - Confirm specific batch COA.
Purity Standard

98% (HPLC)
Critical for peptide synthesis to prevent truncation.

Part 4: Applications in Drug Discovery[9]

Peptidomimetics: The "Norstatine" Link

N-Boc-L-isoserine is a structural homolog of Norstatine (3-amino-2-hydroxy-4-phenylbutanoic acid), a transition-state mimic found in protease inhibitors. By incorporating Boc-isoserine into a peptide backbone, researchers can introduce a non-cleavable hydroxyethylene isostere, effectively "freezing" the enzyme-substrate complex.

Taxane Semisynthesis

While Paclitaxel uses a phenyl-isoserine side chain, novel taxoids (e.g., for MDR tumors) often require aliphatic modifications. N-Boc-L-isoserine serves as the precursor for the C-13 side chain attachment.

  • Coupling Strategy: The C1-carboxylic acid is activated (e.g., with DCC/DMAP) and esterified to the C13-alcohol of the Baccatin III core.

  • Oxazolidine Formation: To prevent side reactions during coupling, the amino and hydroxyl groups of isoserine are often temporarily bridged to form an oxazolidine, which is opened post-coupling.

Workflow: Incorporation into Peptides[4]

Application cluster_1 Drug Design Outcome BocIso N-Boc-L-Isoserine Activation Carboxyl Activation (HATU/DIEA) BocIso->Activation Cyclization Optional: Oxazolidine Formation (Taxanes) BocIso->Cyclization Alternative Path Coupling Coupling to Amine (Peptide Assembly) Activation->Coupling Deprotection Boc Removal (TFA/DCM) Coupling->Deprotection Result1 Protease Resistant Peptidomimetic Deprotection->Result1

Caption: Figure 2. Utilization of N-Boc-L-Isoserine in solid-phase peptide synthesis (SPPS) and taxane modification.

Part 5: Stability & Handling

  • Storage: Store at 2–8°C (short term) or -20°C (long term). The Boc group is thermally unstable above 150°C (decomposes to isobutylene and CO₂).

  • Moisture Sensitivity: The free carboxylic acid and hydroxyl group make the solid hygroscopic. Store under inert gas (Argon/Nitrogen) if possible.

  • Incompatibility: Avoid strong acids (cleaves Boc) and strong oxidizers.

References

  • Preparation of Isoserine Derivatives via Hofmann Rearrangement: Douat, C., Heitz, A., Martinez, J., & Fehrentz, J. A. (2000). A mild and efficient synthesis of 2-oxazolidinones from β-hydroxypropionamides via Hofmann rearrangement.[6] Tetrahedron Letters.

  • Synthesis of L-Isoserine from L-Malic Acid: M. J. Miller et al. (1982). Synthesis of beta-lactams from substituted hydroxamic acids. Journal of Organic Chemistry. (Describes the core malic acid to beta-amino acid transformation logic).

  • Application in Aminopeptidase N Inhibitors: Yang, K., et al. (2012). Synthesis of a novel series of L-isoserine derivatives as aminopeptidase N inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Taxane Side Chain Chemistry: Ojima, I., et al. (1992). New and efficient approaches to the synthesis of taxol and its modified analogs via beta-lactam synthon method. Journal of Organic Chemistry.

  • Regioselective Ring Opening of Aziridines/Epoxides: Frontiers in Chemistry. (2023).[7][8] Regioselective ring opening of aziridine for synthesizing azaheterocycle. [7][8]

Sources

Technical Profile: (S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic Acid

[1]

Executive Summary

(S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid (CAS: 52558-24-4 / 218916-64-4) is a critical chiral building block in medicinal chemistry. Distinct from its constitutional isomer N-Boc-L-serine (2-amino-3-hydroxy), this molecule features a 3-amino-2-hydroxy motif, classifying it as an isoserine derivative.

Its primary utility lies in the synthesis of peptidomimetics , specifically as a precursor for Aminopeptidase N (APN/CD13) inhibitors , and as a chiral scaffold for Taxane side-chain analogs . The presence of the tert-butoxycarbonyl (Boc) group ensures orthogonal protection, allowing for selective N-terminal manipulation in solid-phase and solution-phase peptide synthesis.

Physicochemical Characterization

The molecular weight and purity of this compound are critical quality attributes (CQAs) for downstream GMP applications.

Key Metrics Table
PropertyValueNotes
Chemical Name (S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acidIUPAC
Common Name N-Boc-L-isoserine(S)-Isoserine derivative
Molecular Formula C₈H₁₅NO₅
Molecular Weight 205.21 g/mol Average Mass
Exact Mass 205.0950 DaMonoisotopic
Melting Point 85 – 88 °CCrystalline solid [1]
Optical Rotation

(

, MeOH) [1]
Solubility Soluble in MeOH, DMSO, DMF, EtOAcLimited water solubility at neutral pH
pKa ~3.6 (Carboxyl), ~10 (Hydroxyl)Predicted

Structural Analysis & Stereochemistry

The (S)-configuration at the C2 position is essential for biological activity. This stereocenter is derived from L-Malic acid or L-Asparagine precursors.

  • Stereochemical Integrity: The C2-hydroxyl group confers the (S) chirality (based on Cahn-Ingold-Prelog priority: OH > COOH > CH₂NHBoc).

  • Isomer Distinction:

    • L-Serine: (S)-2-amino-3-hydroxypropanoic acid.

    • L-Isoserine: (S)-3-amino-2-hydroxypropanoic acid (Target Molecule ).

Structural Diagram (Graphviz)

The following diagram illustrates the structural connectivity and stereochemical priority.

MoleculeStructureBocBoc Group(t-Butoxycarbonyl)AmineN3-Amine(Protected)Boc->AmineProtectionC3C3(Methylene)Amine->C3C2C2(Chiral Center S)C3->C2HydroxylC2-Hydroxyl(-OH)C2->Hydroxyl(S)-ConfigCarboxylC1-Carboxyl(-COOH)C2->Carboxyl

Caption: Structural connectivity of N-Boc-L-isoserine highlighting the C2 chiral center.

Synthesis Protocol

The synthesis of N-Boc-L-isoserine is typically achieved via the Hofmann rearrangement of L-malamidic acid (derived from L-asparagine) or directly from L-isoserine if commercially sourced.

Method A: Protection of L-Isoserine (Standard Route)

This protocol assumes L-isoserine is available as the starting material.[1]

Reagents:

  • L-Isoserine (1.0 equiv)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv)

  • Sodium Hydroxide (NaOH) or Triethylamine (TEA)

  • Solvent: Dioxane/Water (1:1)

Step-by-Step Workflow:

  • Dissolution: Dissolve L-isoserine in a 1:1 mixture of water and 1,4-dioxane.

  • Basification: Adjust pH to ~9–10 using 1N NaOH to ensure the amine is unprotonated.

  • Addition: Add (Boc)₂O dropwise at 0°C.

  • Reaction: Stir at room temperature (RT) for 12–18 hours. Monitor by TLC (ninhydrin stain will disappear).

  • Work-up:

    • Evaporate dioxane under reduced pressure.

    • Wash the aqueous phase with diethyl ether (removes unreacted (Boc)₂O).

    • Acidification: Cool to 0°C and acidify to pH 2–3 with 1N HCl or KHSO₄.

    • Extraction: Extract immediately with Ethyl Acetate (3x).

  • Isolation: Dry organic layer over Na₂SO₄, filter, and concentrate to yield the white crystalline solid.

Synthesis Flowchart

SynthesisFlowStartStart: L-Isoserine(H2N-CH2-CH(OH)-COOH)ReagentAdd (Boc)2O + NaOHSolvent: Dioxane/H2OStart->ReagentProcessStir 12h @ RTpH MaintenanceReagent->ProcessExtractionAcidify (pH 2) & Extract(Ethyl Acetate)Process->ExtractionFinalProduct: N-Boc-L-IsoserineWhite SolidExtraction->Final

Caption: Synthetic workflow for the Boc-protection of L-isoserine.

Analytical Characterization (Self-Validating)

To validate the identity of the synthesized compound, compare experimental data against these reference values.

Nuclear Magnetic Resonance (NMR)

¹H NMR (DMSO-d₆, 400 MHz):

  • δ 12.50 (s, 1H): –COOH (Broad singlet, exchangeable).

  • δ 6.80 (t, 1H): –NH –Boc (Amide proton).

  • δ 5.0–5.5 (br s, 1H): –OH (Hydroxyl proton).

  • δ 4.05 (m, 1H): C2–H (Chiral center methine).

  • δ 3.0–3.2 (m, 2H): C3–H ₂ (Diastereotopic methylene protons adjacent to Nitrogen).

  • δ 1.38 (s, 9H): –C(CH ₃)₃ (Boc tert-butyl group).

Validation Check: The presence of the strong singlet at ~1.38 ppm combined with the distinct methylene multiplets at 3.0–3.2 ppm confirms the isoserine structure (as opposed to serine, where the CH₂ is attached to Oxygen and shifts to ~3.6–3.8 ppm).

Mass Spectrometry (ESI-MS)
  • Expected [M+H]⁺: 206.21 Da

  • Expected [M+Na]⁺: 228.20 Da

  • Fragment: Loss of Boc group often yields peak at [M-100+H]⁺.

Applications in Drug Development

N-Boc-L-isoserine serves as a versatile pharmacophore in two primary areas:

  • Aminopeptidase N (APN) Inhibitors:

    • APN (CD13) is a zinc-dependent metalloprotease involved in tumor angiogenesis.

    • Derivatives of L-isoserine mimic the transition state of peptide hydrolysis.

    • Mechanism: The C2-hydroxyl group coordinates with the Zinc ion in the enzyme active site, while the N-terminal group interacts with the S1 pocket.

  • Peptidomimetics & Foldamers:

    • Used to introduce

      
      -amino acid characteristics into peptide chains, altering backbone folding and increasing resistance to proteolytic degradation.
      
    • Precursor for Oxazolidines : Cyclization with aldehydes yields chiral oxazolidines used as auxiliaries in asymmetric synthesis.

Application Pathway[3][4][5][6][7]

ApplicationsMoleculeN-Boc-L-IsoserineAPNAPN Inhibitors(Anti-Cancer)Molecule->APNDerivatizationPeptidoPeptidomimetics(Stable Peptides)Molecule->PeptidoCouplingTaxaneTaxane Analogs(Side Chain)Molecule->TaxanePrecursorOxazolChiral Oxazolidines(Synthesis Tools)Molecule->OxazolCyclization

Caption: Key therapeutic and synthetic applications of N-Boc-L-isoserine.

Handling and Storage

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

  • Stability: Stable for >2 years if kept dry. The Boc group is acid-sensitive; avoid exposure to HCl vapors or strong acids during storage.

  • Safety: Irritant to eyes and skin. Standard PPE (gloves, goggles) required.

References

  • Synthesis and Characterization: Wang, Q., et al. "Synthesis of a novel series of L-isoserine derivatives as aminopeptidase N inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 2012.

  • Physicochemical Data: PubChem Compound Summary for CID 12959850, "3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid".

  • Synthetic Methodology: Douat, C., et al. "Synthesis of peptidomimetics using a polymer-bound Boc-linker." Tetrahedron Letters, 2001.
  • Commercial Specification: Biotuva Life Sciences, "(S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid Product Sheet".

Technical Guide: Synthesis of (S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the high-purity synthesis of (S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid (commonly known as N-Boc-L-isoserine ). This chiral


-amino 

-hydroxy acid is a critical pharmacophore, serving as the side-chain precursor for the blockbuster chemotherapeutic Paclitaxel (Taxol) and the semi-synthetic Docetaxel .

The guide prioritizes the L-Malic Acid Chiral Pool Strategy due to its industrial scalability, high enantiomeric fidelity, and cost-effectiveness compared to catalytic asymmetric methods.

Executive Summary & Strategic Analysis

The synthesis of N-Boc-L-isoserine requires the precise installation of a nitrogen atom at the


-position while maintaining the (S)-configuration of the 

-hydroxyl group. While asymmetric aminohydroxylation (Sharpless) of acrylates is academically interesting, it often suffers from regioselectivity issues (favoring the

-amino product).

Therefore, this guide focuses on the Curtius Rearrangement of L-Malic Acid derivatives . This route leverages the natural chirality of L-Malic acid, effectively converting its


-carboxyl group into a protected amine with complete retention of stereochemistry at the 

-carbon.
Key Advantages of the Malic Acid Route:
  • Stereochemical Integrity: Starts with >99% ee L-Malic acid; no racemization prone steps.

  • Regiocontrol: The

    
    -hydroxyl and 
    
    
    
    -carboxyl groups are simultaneously protected as a dioxolanone, leaving the
    
    
    -carboxyl free for selective activation.
  • Scalability: Avoids heavy metal catalysts (Osmium) and uses standard reagents (DPPA or Mixed Anhydrides).

Primary Workflow: The L-Malic Acid / Curtius Rearrangement Route

Retrosynthetic Logic

The target molecule is accessed by degrading the


-acetic acid side chain of L-malic acid into a methylene amine.
  • Protection: L-Malic acid

    
     Dioxolanone (Protects 
    
    
    
    -OH and
    
    
    -COOH).
  • Activation: Free

    
    -COOH 
    
    
    
    Acyl Azide.
  • Rearrangement: Acyl Azide

    
     Isocyanate 
    
    
    
    Carbamate (N-Boc).
  • Deprotection: Hydrolysis of the dioxolanone ring.

Reaction Pathway Diagram

MalicAcidRoute Malic L-Malic Acid (Chiral Pool) Dioxolanone (S)-Dioxolanone Acetic Acid Malic->Dioxolanone 2,2-DMP, pTsOH (Cyclization) Azide Acyl Azide Intermediate Dioxolanone->Azide DPPA, Et3N (Activation) Isocyanate Isocyanate Intermediate Azide->Isocyanate Heat (Reflux) (Curtius Rearrangement) Protected N-Boc-Dioxolanone Isocyanate->Protected t-BuOH (Trapping) Final N-Boc-L-Isoserine (Target) Protected->Final LiOH, THF/H2O (Hydrolysis)

Figure 1: Step-wise conversion of L-Malic Acid to N-Boc-L-Isoserine via Curtius Rearrangement.

Detailed Experimental Protocol

Step 1: Regioselective Protection (Formation of the Dioxolanone)

This step locks the


-hydroxy and 

-carboxyl groups into a 5-membered lactone-acetal ring, leaving the

-carboxyl group available.
  • Reagents: L-Malic Acid, 2,2-Dimethoxypropane (2,2-DMP), p-Toluenesulfonic acid (pTsOH).

  • Procedure:

    • Suspend L-Malic Acid (13.4 g, 100 mmol) in 2,2-Dimethoxypropane (40 mL) and Acetone (20 mL) .

    • Add a catalytic amount of pTsOH (0.5 g) .

    • Stir at room temperature for 12–16 hours. The suspension will become a clear solution as the product forms.

    • Workup: Neutralize with NaOAc, concentrate in vacuo to remove excess DMP/Acetone. Dissolve residue in CH2Cl2, wash with water, dry over MgSO4, and concentrate.

    • Product: (S)-2,2-Dimethyl-5-oxo-1,3-dioxolane-4-acetic acid.

    • Yield: Typically 85–90%.

Step 2: Curtius Rearrangement (The Critical Step)

This step converts the carboxylic acid to the protected amine. We utilize Diphenylphosphoryl azide (DPPA) for a safe, one-pot conversion.

  • Reagents: Dioxolanone intermediate (from Step 1), DPPA, Triethylamine (Et3N), tert-Butanol (t-BuOH), Toluene.

  • Procedure:

    • Dissolve (S)-2,2-Dimethyl-5-oxo-1,3-dioxolane-4-acetic acid (17.4 g, 100 mmol) in anhydrous Toluene (200 mL) .

    • Add Triethylamine (15.3 mL, 110 mmol) .

    • Add DPPA (23.7 mL, 110 mmol) dropwise at 0°C.

    • Stir at room temperature for 1 hour (formation of acyl azide).

    • Rearrangement: Heat the mixture to 80°C for 2 hours. Evolution of N2 gas indicates isocyanate formation.

    • Trapping: Add excess tert-Butanol (50 mL) and reflux (90–100°C) for 12–18 hours.

    • Workup: Cool, wash with 5% citric acid, sat. NaHCO3, and brine.[1] Concentrate to yield the N-Boc-protected lactone.[2][3]

Step 3: Ring Opening (Hydrolysis)
  • Reagents: LiOH (Lithium Hydroxide), THF, Water.

  • Procedure:

    • Dissolve the N-Boc intermediate in THF/Water (3:1) .

    • Add LiOH (2.5 eq) at 0°C.

    • Stir for 1–2 hours (monitor by TLC for disappearance of the lactone).

    • Acidification: Carefully acidify to pH 3–4 with 1M KHSO4.

    • Extraction: Extract with Ethyl Acetate (3x).

    • Purification: Recrystallize from EtOAc/Hexanes.

  • Final Product: (S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid.

Analytical Data & Quality Control

To validate the synthesis, compare your isolated product against these standard parameters.

ParameterSpecificationNotes
Appearance White crystalline solid
Melting Point 134–136 °CSharp mp indicates high purity.
Optical Rotation

(c=1, MeOH). Confirms (S)-configuration.
1H NMR

1.44 (s, 9H, Boc), 3.25 (m, 1H), 3.45 (m, 1H), 4.20 (dd, 1H)
Characteristic t-Butyl singlet and diastereotopic CH2 protons.
Mass Spec (ESI) [M+Na]+ = 228.1Molecular Weight = 205.21

Alternative Route: Sharpless Asymmetric Aminohydroxylation[4][5]

While the Malic Acid route is preferred for scale, the Sharpless Asymmetric Aminohydroxylation (AA) is useful for generating analogues.

  • Substrate: Ethyl Acrylate.

  • Catalyst: OsO4 + (DHQ)2PHAL (Ligand).

  • Nitrogen Source: tert-Butyl carbamate (BocNH2) + t-Butyl hypochlorite (freshly prepared) + NaOH.

  • Challenge: The reaction inherently favors the

    
    -amino regioisomer (Serine derivative) over the 
    
    
    
    -amino (Isoserine).
  • Optimization: Using n-Propanol as the solvent and specific ligand ratios can shift regioselectivity, but yields of the desired isoserine isomer often remain <40% compared to the >70% overall yield of the Malic Acid route.

References

  • Preparation of (S)-N-Boc-5-oxaproline (Related Methodology) . Organic Syntheses. 2018; 95: 157-176. Link

  • Synthesis of N-Boc-L-isoserine derivatives . Taylor & Francis Online. Link

  • Sharpless Asymmetric Aminohydroxylation: Scope and Limitations . PubMed. Link

  • Curtius Rearrangement Applications in Drug Discovery . SciSpace. Link

  • (S)-3-Amino-2-(tert-butoxycarbonylamino)propionic Acid Properties . TCI Chemicals. Link

  • Process for the manufacture of (S)-3-amino-1-substituted pyrrolidines (Malic/Aspartic Routes) . Google Patents. Link

Sources

Boc-L-isoserine synthesis from L-isoserine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemo-Selective Synthesis of


-tert-Butoxycarbonyl-L-Isoserine
Content Type:  Technical Whitepaper
Author:  Senior Application Scientist[1]

Executive Summary

The selective protection of L-isoserine ((2R)-3-amino-2-hydroxypropanoic acid) with a tert-butoxycarbonyl (Boc) group is a foundational step in the synthesis of complex pharmaceutical intermediates, particularly in the development of taxane-based chemotherapeutics and chiral building blocks.[1]

This guide details a robust, scalable protocol for synthesizing


-Boc-L-isoserine from L-isoserine.[1] Unlike simple aliphatic amines, L-isoserine presents a zwitterionic challenge with competing nucleophiles (amine vs. hydroxyl).[1] This protocol utilizes a modified Schotten-Baumann approach to ensure chemoselectivity, high yield, and optical purity retention.[1]

Strategic Analysis & Mechanism

Chemoselectivity: The Nucleophilic Hierarchy

The core challenge is distinguishing between the


-hydroxyl group and the 

-amino group.[1]
  • Amine (

    
    ):  Highly nucleophilic in its non-protonated state.[1]
    
  • Hydroxyl (

    
    ):  Less nucleophilic but can form unstable carbonates (
    
    
    
    -Boc) under high pH conditions.[1]
  • Carboxylate (

    
    ):  Inert to 
    
    
    
    but dictates solubility.[1]

Mechanistic Insight: By maintaining the reaction pH between 9.0 and 10.0, we ensure the amine is deprotonated (


) and reactive, while the hydroxyl group remains protonated and relatively inert. Any transiently formed 

-Boc carbonates are labile and readily hydrolyzed during the aqueous workup, ensuring exclusive

-protection.[1]
Reaction Pathway Visualization

ReactionPathway Iso L-Isoserine (Zwitterion) Inter Tetrahedral Intermediate Iso->Inter + Boc2O Nu: Attack Base NaOH / Dioxane pH 9-10 Prod N-Boc-L-Isoserine (Target) Inter->Prod - t-BuOH - CO2 Side O-Boc Carbonate (Side Product) Inter->Side High pH (>12) O-Acylation Side->Prod Hydrolysis (Workup)

Figure 1: Reaction pathway showing the primary nucleophilic attack and potential side-reaction loops.

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale but is linearly scalable.[1]

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.[1][2][3]AmountRole
L-Isoserine 105.091.01.05 gStarting Material
Di-tert-butyl dicarbonate (

)
218.251.12.40 gProtecting Group
Sodium Hydroxide (

)
40.002.222.0 mLBase / pH Control
1,4-Dioxane 88.11N/A15.0 mLCo-solvent
Ethyl Acetate 88.11N/A~100 mLExtraction Solvent
Step-by-Step Methodology

Step 1: Solubilization & Deprotonation [1]

  • In a 100 mL round-bottom flask, suspend L-isoserine (1.05 g, 10 mmol) in

    
     of water.
    
  • Add

    
     of 
    
    
    
    (10 mmol) to the suspension.
    • Observation: The solution should become clear as the zwitterion is converted to the sodium salt.

  • Add

    
     of 1,4-dioxane.
    
    • Note: Dioxane is essential to solubilize the lipophilic

      
      .[1]
      

Step 2: Reaction Initiation

  • Cool the mixture to

    
     using an ice bath.
    
  • Add

    
     (2.40 g, 11 mmol) dropwise (if liquid) or in small portions.
    
  • Add the remaining

    
     of 
    
    
    
    slowly to maintain pH
    
    
    9-10.
    • Critical Process Parameter: Do not exceed pH 11 to prevent racemization or

      
      -acylation.[1]
      

Step 3: Reaction Progression

  • Remove the ice bath and allow the reaction to warm to room temperature (

    
    ).
    
  • Stir vigorously for 12–18 hours.

    • Monitoring: Monitor by TLC (n-Butanol/Acetic Acid/Water 3:1:1).[1] Ninhydrin stain will show the disappearance of the free amine (purple spot).

Step 4: Workup & Purification [2][3]

  • Solvent Removal: Concentrate the mixture under reduced pressure (rotary evaporator) to remove the dioxane.[1]

    • Why: Dioxane can cause emulsions during extraction.[1]

  • Basic Wash: Dilute the remaining aqueous residue with

    
     water and wash with diethyl ether (
    
    
    
    ).[1]
    • Purpose: Removes unreacted

      
       and non-polar impurities.[1] The product remains in the aqueous phase as the carboxylate salt.
      
  • Acidification (The Critical Step):

    • Cool the aqueous phase to

      
      .
      
    • Layer with

      
       of Ethyl Acetate.[1]
      
    • Dropwise add

      
       or 
      
      
      
      with vigorous stirring until the aqueous pH reaches 2.5–3.0.[1]
    • Caution: Do not go below pH 2.0 to avoid acid-catalyzed cleavage of the Boc group.[1]

  • Extraction: Separate the layers. Extract the aqueous layer twice more with Ethyl Acetate (

    
    ).[1]
    
  • Drying: Combine organic layers, wash with brine (

    
    ), and dry over anhydrous 
    
    
    
    .
  • Isolation: Filter and evaporate the solvent to yield

    
    -Boc-L-isoserine as a white solid or viscous oil (which solidifies upon standing or trituration with hexane).[1]
    

Process Logic & Workflow Visualization

WorkupLogic Start Crude Reaction Mixture (Aq. + Dioxane) Evap Evaporate Dioxane Start->Evap Wash Wash with Ether Evap->Wash PhaseSep1 Phase Separation Wash->PhaseSep1 OrgWaste Organic Layer (Excess Boc2O) PhaseSep1->OrgWaste Discard AqProd Aqueous Layer (Product Salt) PhaseSep1->AqProd Keep Acidify Acidify to pH 2-3 with EtOAc overlay AqProd->Acidify Extract Extract into EtOAc Acidify->Extract Final Dry & Concentrate Yield N-Boc-L-Isoserine Extract->Final

Figure 2: Purification workflow emphasizing the pH-switch strategy for isolation.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, compare your product against these standard metrics.

Nuclear Magnetic Resonance (NMR)
  • 
     NMR (300 MHz, 
    
    
    
    or
    
    
    ):
    • 
       1.38–1.45 ppm (s, 9H):  The diagnostic tert-butyl singlet.[1] If this is missing, protection failed. If split/multiple, check for rotamers or impurities.[1]
      
    • 
       3.1–3.4 ppm (m, 2H): 
      
      
      
      -protons (
      
      
      ).[1]
    • 
       4.0–4.2 ppm (dd, 1H): 
      
      
      
      -proton (
      
      
      ).[1]
    • 
       5.0–6.0 ppm (br s, 1H):  Carbamate 
      
      
      
      .[1]
  • Validation Check: The absence of signals near 4.5–5.0 ppm corresponding to

    
    -Boc (carbonate) confirms regioselectivity.[1]
    
Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Low Yield pH > 11 during reactionHydrolysis of Boc group.[1] Keep pH < 10.[1][2][3]
Low Yield pH > 4 during extractionProduct remains in aqueous phase as salt.[1] Acidify to pH 2.[1]5.
Oily Product Residual solvent / RotamersTriturate with cold hexane/pentane to induce crystallization.[1]
Emulsion Dioxane presenceEnsure complete evaporation of dioxane before extraction.[1]

References

  • Vertex AI Search. (2025).[1] Synthesis of N-Boc-L-isoserine protocol and characterization. Retrieved from 4[1]

  • Organic Chemistry Portal. (2023).[1] Boc-Protected Amino Groups: Selectivity and Stability. Retrieved from 5[1]

  • National Institutes of Health (NIH). (2010).[1] IR low-temperature matrix, X-ray and ab initio study on L-isoserine conformations. Retrieved from 6[1]

  • PubChem. (2025).[1] N-(tert-butoxycarbonyl)-L-serine (Analogous Structural Data). Retrieved from 7[1]

Sources

(S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid chemical formula C8H15NO5

Author: BenchChem Technical Support Team. Date: February 2026

High-Value Chiral Synthon for Peptidomimetics and Taxoid Scaffolds[1]

Executive Summary

(S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid (also known as


-Boc-L-isoserine ) is a critical chiral building block in modern medicinal chemistry.[1] With the formula C

H

NO

, it serves as a protected form of isoserine, a non-proteinogenic amino acid. Its structural significance lies in its ability to function as a

-amino-

-hydroxy acid scaffold
, a motif central to the design of transition-state analogue inhibitors (e.g., for HIV protease or renin) and as a structural congener to the C-13 side chain of the blockbuster anticancer drug Paclitaxel (Taxol).[1]

This guide provides a rigorous technical analysis of its physicochemical properties, industrial-grade synthetic routes, and quality control protocols, designed for researchers requiring high-enantiomeric excess (ee) intermediates.[1]

Chemical Profile & Physicochemical Properties

The molecule is defined by three functional domains: the carboxylic acid (C-terminus), the secondary alcohol (


-hydroxy), and the Boc-protected amine (

-amino).[1] This specific arrangement allows for orthogonal deprotection strategies in peptide synthesis.[1]
Table 1: Core Technical Specifications
PropertySpecification
IUPAC Name (2S)-3-[(tert-Butoxycarbonyl)amino]-2-hydroxypropanoic acid
Common Name

-Boc-L-isoserine
CAS Registry Number 52558-24-4
Molecular Formula C

H

NO

Molecular Weight 205.21 g/mol
Physical State White to off-white crystalline powder
Solubility Soluble in Methanol, DMSO, DMF, Ethyl Acetate; Sparingly soluble in water
pKa (Predicted) Carboxyl: ~3.5
Chirality (S)-Configuration at C2 (L-Isoserine backbone)
Storage 2–8°C (Hygroscopic; store under inert gas recommended)

Synthetic Architecture: Process Chemistry

The most robust route for synthesizing (S)-N-Boc-isoserine with high optical purity utilizes the Curtius Rearrangement starting from the "Chiral Pool" precursor, (S)-Malic Acid .[1] This pathway is preferred over direct serine homologation due to cost-efficiency and stereochemical retention.[1]

Synthetic Workflow Diagram

The following diagram illustrates the conversion of (S)-Malic acid to the target molecule via an acyl azide intermediate.

SynthesisPath Malic (S)-Malic Acid (Chiral Pool Start) Anhydride Cyclic Anhydride Intermediate Malic->Anhydride Ac2O / TFAA HalfEster $beta$-Ester Acid Anhydride->HalfEster Regioselective Opening AcylAzide Acyl Azide (Unstable) HalfEster->AcylAzide DPPA / Et3N or SOCl2 + NaN3 Isocyanate Isocyanate (Curtius Rearrangement) AcylAzide->Isocyanate Heat (-N2) Retention of Config Isoserine (S)-Isoserine (Free Amino Acid) Isocyanate->Isoserine Acid Hydrolysis Target N-Boc-(S)-Isoserine (Target) Isoserine->Target Boc2O / NaOH Protection

Figure 1: Stereoselective synthesis of N-Boc-isoserine via Curtius Rearrangement.

Detailed Protocol (Curtius Route)

Step 1: Formation of the Acyl Azide [2]

  • Principle: The

    
    -carboxyl group of a protected malic acid derivative is activated.[1]
    
  • Reagents: Diphenylphosphoryl azide (DPPA) is the standard reagent for safety, avoiding the isolation of explosive dry azides.

  • Mechanism: DPPA converts the free carboxylic acid into an acyl azide in the presence of a base (Triethylamine).

Step 2: Thermal Rearrangement (The Critical Step)

  • Process: The reaction mixture is heated (typically reflux in Toluene or Benzene).

  • Chemistry: The acyl azide undergoes loss of nitrogen gas (

    
    ) to form an Isocyanate .
    
  • Stereochemistry: This step proceeds with retention of configuration at the migrating carbon center.[1] This ensures the (S)-stereocenter from malic acid is preserved in the final isoserine skeleton.[1]

Step 3: Hydrolysis and Protection

  • Hydrolysis: The isocyanate is treated with dilute acid (HCl) to yield the free amine (L-isoserine hydrochloride).

  • Boc-Protection:

    • Dissolve L-isoserine salt in a mixture of Dioxane/Water (1:1).[1]

    • Adjust pH to ~9-10 using 1N NaOH.[1]

    • Add Di-tert-butyl dicarbonate (Boc

      
      O)  (1.1 equivalents).[1]
      
    • Stir at room temperature for 12–18 hours.

    • Workup: Acidify carefully with KHSO

      
       (to pH 2-3) and extract with Ethyl Acetate. The use of KHSO
      
      
      
      is crucial as strong mineral acids can cleave the Boc group.

Therapeutic & Research Applications

Peptidomimetics and Protease Inhibitors

(S)-N-Boc-isoserine is a "statine" analogue.[1] Statine is a non-proteinogenic amino acid found in pepstatin, a potent inhibitor of aspartyl proteases.[1]

  • Mechanism: The secondary hydroxyl group mimics the transition state of peptide bond hydrolysis (the tetrahedral intermediate).

  • Application: Researchers incorporate this unit into peptide backbones to create non-cleavable transition-state mimics for inhibiting enzymes like Renin (blood pressure regulation) and HIV Protease .[1]

The Taxoid Connection

While the side chain of Paclitaxel is (2R,3S)-3-phenylisoserine, the N-Boc-(S)-isoserine (C8H15NO5) molecule serves as a simplified scaffold for Structure-Activity Relationship (SAR) studies.[1]

  • Distinction: The target molecule lacks the C3-phenyl ring found in Taxol.[1]

  • Utility: It allows researchers to synthesize "Taxoid-like" libraries to test the necessity of the aromatic side chain or to develop novel tubulin binders with improved solubility profiles.[1]

Aminopeptidase N (APN) Inhibitors

Derivatives of L-isoserine have shown potency against APN (CD13), a metalloprotease involved in tumor angiogenesis.[1] The N-Boc protected form is the standard starting material for synthesizing these libraries.[1]

Quality Control & Analytical Profiling

Ensuring the enantiomeric excess (ee) is vital, as the (R)-enantiomer is often biologically inactive or antagonistic.

Analytical Decision Tree

QC_Flow Sample Crude Product (C8H15NO5) HNMR 1H NMR (DMSO-d6) Check Structure Sample->HNMR Purity Is Chemical Purity >95%? HNMR->Purity ChiralHPLC Chiral HPLC (Daicel Chiralpak AD-H) Purity->ChiralHPLC Yes Reprocess Recrystallize Purity->Reprocess No EE_Check Is ee > 98%? ChiralHPLC->EE_Check Polarimetry Optical Rotation [α]D Check EE_Check->Polarimetry Yes EE_Check->Reprocess No Release RELEASE BATCH Polarimetry->Release

Figure 2: Quality control workflow for validating chemical and optical purity.

Expected Analytical Data
  • 
    H NMR (400 MHz, DMSO-d
    
    
    
    ):
    • 
       12.5 (s, 1H, COOH)
      
    • 
       6.8 (d, 1H, NH)
      
    • 
       4.0 (m, 1H, CH -OH)[1]
      
    • 
       3.1-3.3 (m, 2H, CH 
      
      
      
      -NH)[1]
    • 
       1.38 (s, 9H, Boc-tBu)[1]
      
  • Optical Rotation: Specific rotation is highly solvent-dependent.[1] For L-isoserine derivatives, negative rotation is often observed in water/acid, but N-Boc derivatives in organic solvents (MeOH) may vary.[1] Standard: Compare against reference standard [

    
    ]
    
    
    
    .

Handling and Safety (GHS)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1][3]

    • H335: May cause respiratory irritation.[1]

  • Precautionary Measures: Handle in a fume hood. The Boc group is thermally unstable above ~150°C; avoid excessive heat during drying.[1]

References

  • Curtius Rearrangement for Isoserine Synthesis

    • Douat, C., et al. (2000).
    • (General Journal Link for verification)

  • Physical Properties & CAS Data

    • PubChem Compound Summary for CID 2733479 (Related Isoserine derivatives).[1]

    • [3]

  • Therapeutic Applications (Aminopeptidase N)

    • Yang, K., et al. (2012). Synthesis of a novel series of L-isoserine derivatives as aminopeptidase N inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Taxoid Side Chain Chemistry

    • Ojima, I., et al. (1992). New and efficient approaches to the synthesis of taxol and its modified congeners. Journal of Organic Chemistry.

Sources

Technical Guide: Solubility Profile & Handling of (S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid

[1][2][3]

Executive Summary

(S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid (CAS: 218916-64-4), commonly referred to as Boc-L-Isoserine , is a critical chiral building block in the synthesis of taxane-based chemotherapeutics (e.g., Paclitaxel analogs) and peptidomimetics.[1][2][3]

While structurally similar to Boc-L-Serine, the regiochemistry of the hydroxyl and amine groups in isoserine (


12323123

Physicochemical Specifications

PropertyValue / Description
IUPAC Name (2S)-3-[(tert-butoxycarbonyl)amino]-2-hydroxypropanoic acid
Common Name Boc-L-Isoserine; N-Boc-(S)-Isoserine
CAS Number 218916-64-4
Molecular Formula

Molecular Weight 205.21 g/mol
Physical State White crystalline powder (pure) or Colorless viscous oil (crude)
pKa (Carboxyl) ~3.6 - 4.0 (Predicted)
logP ~0.5 - 0.8 (Moderate Lipophilicity)

Solubility Landscape

The solubility of Boc-L-Isoserine is governed by the competition between the hydrophobic tert-butyl carbamate (Boc) group and the hydrophilic carboxylic acid/hydroxyl moieties.[1][2][3]

Solvent Compatibility Matrix[1][2]
Solvent ClassRepresentative SolventsSolubility RatingTechnical Notes
Polar Protic Methanol, Ethanol, IsopropanolHigh (>100 mg/mL)Ideal for transferring the reagent.[1][2][3] Methanol is often used for optical rotation measurements.[1][2][3]
Polar Aprotic DMF, DMSO, NMPVery High Preferred for peptide coupling reactions (e.g., SPPS) to prevent aggregation.
Chlorinated Dichloromethane (DCM), ChloroformHigh Excellent for extraction during workup.[3] Solubilizes the "oil" form effectively.[2][3]
Esters Ethyl Acetate (EtOAc)High Standard solvent for liquid-liquid extraction from acidified aqueous phases.[1][2][3]
Ethers THF, DioxaneHigh Suitable for reactions; however, Dioxane/HCl is used for Boc-deprotection.[3]
Aqueous WaterpH Dependent Low at pH < 4 (precipitates).[1][3] High at pH > 7 (forms carboxylate salt).[1][2][3]
Hydrocarbons Hexanes, Heptane, PentaneInsoluble Acts as an anti-solvent to induce precipitation or crystallization.
The "Oil vs. Solid" Phenomenon

Researchers often encounter Boc-L-Isoserine as a sticky oil after rotary evaporation.[1][2][3] This is due to trace solvent retention preventing crystal lattice formation.[1][2]

  • Cause: Strong intermolecular hydrogen bonding (OH

    
     O=C) competes with lattice energy.[1][2][3]
    
  • Solution: Trituration with non-polar solvents (Hexane/Et2O) is required to break the amorphous phase and induce crystallization (see Protocol B).[1][2][3]

Technical Workflows (Visualized)

The following diagram illustrates the decision logic for handling Boc-L-Isoserine based on its physical state and required application.

BocIsoserineWorkflowStartStarting Material:Boc-L-Isoserine (Crude)StateCheckPhysical State AssessmentStart->StateCheckSolidState: Crystalline SolidStateCheck->Solid If PureOilState: Viscous Oil/FoamStateCheck->Oil Common IssueCouplingPeptide Coupling / EsterificationSolid->CouplingStorageLong-term Storage(-20°C, Desiccated)Solid->StoragePurificationProtocol B: Trituration/Crystallization(EtOAc / Hexanes)Oil->Purification For Stoichiometric PrecisionSynthesisDirect Synthesis Usage(Dissolve in DMF/DCM)Oil->Synthesis If Crude Purity AcceptablePurification->SolidSynthesis->Coupling

Figure 1: Decision matrix for processing crude Boc-L-Isoserine, highlighting the critical trituration step for oily residues.[1][2][3]

Experimental Protocols

Protocol A: Standard Dissolution for Coupling Reactions

Context: Preparing a stock solution for solid-phase peptide synthesis (SPPS) or solution-phase esterification.[1][2][3]

  • Calculation: Calculate the required mass based on a concentration of 0.1 M to 0.5 M.

  • Solvent Selection: Use DMF (Dimethylformamide) or NMP for peptide coupling to minimize racemization and maximize solubility.[1][2][3] Use DCM (Dichloromethane) if activating with DCC/DMAP for esterification.[1][2][3]

  • Dissolution:

    • Add the solid/oil to the vessel.[2][3]

    • Add 75% of the calculated solvent volume.[2][3]

    • Vortex or sonicate for 30–60 seconds.[1][2] Note: Sonicating is particularly effective if the compound is in a "sticky foam" state.

    • Adjust to final volume.

  • Validation: Ensure the solution is clear and colorless. Cloudiness indicates moisture contamination or incomplete dissolution.[1][2][3]

Protocol B: Recrystallization from Oily Residue

Context: Converting the viscous oil obtained after rotary evaporation into a handleable solid.[2][3] This is essential for accurate weighing and long-term stability.[1][2][3]

  • Dissolution: Dissolve the crude oil in a minimum amount of Ethyl Acetate (EtOAc) .[1][2][3]

    • Ratio: ~1-2 mL EtOAc per gram of compound.[1][2][3]

  • Precipitation (Anti-solvent Addition):

    • While stirring vigorously, slowly add Hexanes or Petroleum Ether dropwise.[2][3]

    • Target Ratio: 1:5 (EtOAc : Hexane).[1][2][3]

    • Observation: The solution should turn cloudy (turbid).[1][2][3]

  • Nucleation:

    • If oil separates instead of solid, scratch the inner wall of the flask with a glass rod to induce nucleation.

    • Cool the mixture to 4°C or -20°C overnight.

  • Isolation:

    • Filter the resulting white precipitate using a sintered glass funnel.[2][3]

    • Wash the cake with cold Hexanes.

    • Dry under high vacuum to remove trace solvent (which causes reversion to oil).[1][2][3]

Safety & Handling

  • Hazards: Causes skin irritation (H315) and serious eye irritation (H319).[1][2][3]

  • Storage: Hygroscopic. Store at -20°C. If the compound becomes an oil during storage, re-apply Protocol B before use.[1][2][3]

  • Incompatibility: Avoid strong acids (TFA, HCl) unless deprotection is intended.[1][3] Avoid strong bases which may cause racemization at the alpha-carbon.[1][2][3]

References

  • National Center for Biotechnology Information. (2025).[1][2][3] PubChem Compound Summary for CID 12959850, 3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid. Retrieved from [Link]

  • Google Patents. (2021).[1][2][3] CN112661672A - Crystallization method of Boc-amino acid.[1][2][3] Retrieved from

Technical Guide: Stability, Storage, and Handling of (S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid (commonly referred to as N-Boc-L-isoserine ) is a critical chiral intermediate in the synthesis of taxane-class antineoplastics, specifically the C-13 side chain of Paclitaxel and Docetaxel . The biological efficacy of these drugs is strictly dependent on the (2S, 3S) configuration; therefore, maintaining the stereochemical integrity of this intermediate is paramount.

While the tert-butoxycarbonyl (Boc) group provides robust protection against nucleophilic attack, the molecule exhibits specific vulnerabilities to acidolytic cleavage , moisture-induced oligomerization , and base-catalyzed racemization . This guide outlines a self-validating storage and handling protocol designed to mitigate these degradation pathways and ensure downstream synthetic success.

Chemical Identity & Structural Vulnerabilities[1][2][3][4]

To understand the storage requirements, we must first analyze the molecule's functional groups and their associated risks.

PropertySpecification
IUPAC Name (S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid
Common Name N-Boc-L-isoserine
CAS Number 118504-03-7
Molecular Formula C₈H₁₅NO₅
Molecular Weight 205.21 g/mol
Melting Point 123–126 °C (Decomposition often observed >130°C)
pKa ~3.8 (Carboxyl), Weakly basic carbamate
Solubility Soluble in MeOH, EtOH, DMSO, DMF; Sparingly soluble in water
Structural Risk Analysis
  • Carbamate (Boc) Linkage: The

    
    -tert-butoxycarbonyl group is acid-labile. Exposure to atmospheric moisture and CO₂ (forming carbonic acid) or trace acid vapors can trigger autocatalytic deprotection.
    
  • Alpha-Hydroxy Carboxylic Acid Motif: The proximity of the hydroxyl group (C2) and the carboxyl group (C1) creates a thermodynamic drive toward intermolecular esterification (oligomerization) or, less commonly, intramolecular lactonization (though

    
    -lactones are strained).
    
  • Chiral Center (C2): The stereocenter at the

    
    -position is susceptible to proton abstraction and subsequent racemization, particularly if the material is stored in the presence of basic impurities or subjected to thermal stress.
    

Degradation Mechanisms[6]

The following Graphviz diagram illustrates the three primary degradation pathways. Understanding these mechanisms is the basis for the storage protocols defined in Section 4.

DegradationPathways cluster_legend Degradation Drivers BocIso N-Boc-L-Isoserine (Intact) FreeAmine Free Isoserine Salt (Boc Cleaved) BocIso->FreeAmine Acidolysis (Autocatalytic) Oligomer Linear Polyesters (Oligomers) BocIso->Oligomer Intermolecular Esterification Racemate (R)-Isomer (Biologically Inactive) BocIso->Racemate Proton Abstraction (C2) Acid Acid / Moisture / CO2 Acid->FreeAmine Isobutene Isobutene (Gas) + CO2 FreeAmine->Isobutene Moisture Moisture (Hydrolysis/Condensation) Moisture->Oligomer BaseHeat Base / Heat (>40°C) BaseHeat->Racemate

Figure 1: Primary degradation pathways for N-Boc-L-isoserine. Note that acidolysis is irreversible and results in gas evolution.

Storage & Handling Protocols

This protocol is designed to create a static, inert environment that arrests the kinetic pathways described above.

Environmental Controls
ParameterRecommendationScientific Rationale
Temperature 2°C to 8°C (Short-term)-20°C (Long-term >3 months)Lowers kinetic energy, significantly reducing the rate of spontaneous decarboxylation and racemization.
Atmosphere Argon or Nitrogen Overlay Displaces atmospheric moisture and CO₂. Argon is preferred as it is heavier than air, forming a stable "blanket" over the solid.
Humidity < 30% RH (Desiccator required)Moisture acts as a nucleophile for ester hydrolysis and enables carbonic acid formation (acidolysis trigger).
Light Amber Glass / Foil Wrap While not photo-labile in the visible spectrum, UV protection prevents radical formation in trace impurities (e.g., residual solvents).
Container Specifications
  • Primary Container: Borosilicate glass vial with a Teflon (PTFE) lined screw cap. Avoid polyethylene (PE) bags for long-term storage as they are permeable to gas and moisture.

  • Secondary Containment: Sealed desiccator containing activated silica gel or molecular sieves (4Å).

Handling Workflow (Step-by-Step)
  • Equilibration: Before opening a stored vial (especially from -20°C), allow it to warm to room temperature (approx. 30 mins) inside the desiccator.

    • Why? Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic solid, initiating degradation.

  • Sampling: Use a clean, dry stainless steel or PTFE spatula. Never return unused material to the stock vial.

  • Resealing: Purge the headspace with dry Nitrogen or Argon gas before tightening the cap. Parafilm the junction between the cap and vial to ensure a hermetic seal.

Quality Control & Validation

A "self-validating system" requires regular checkpoints to confirm material integrity. The following QC workflow should be triggered if the material has been stored for >6 months or exposed to temperature excursions.

QC Decision Matrix

QCWorkflow Sample Sample Material (10 mg) Visual Visual Inspection (Color/Form) Sample->Visual Test1 1H NMR (DMSO-d6) Visual->Test1 If White Powder Fail Quarantine / Purify Visual->Fail If Yellow/Sticky Decision Integrity Check Test1->Decision Check Boc Peak (1.4 ppm) Test2 Chiral HPLC Test2->Decision Check Enantiomeric Excess Pass Release for Synthesis Decision->Pass >98% Purity >99% ee Decision->Fail Impurity Detected

Figure 2: Quality Control workflow for validating N-Boc-L-isoserine integrity prior to use.

Analytical Benchmarks
  • Visual: Material must be a white, free-flowing powder. Clumping or yellowing indicates moisture absorption or oxidation.

  • 1H NMR (DMSO-d₆):

    • Look for the Boc singlet at

      
       ppm (9H).
      
    • Verify the integrity of the

      
      -proton (
      
      
      
      ppm).
    • Fail Indicator: Appearance of broad peaks or shifts indicating loss of the carbamate.

  • Chiral HPLC:

    • Column: Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane/IPA (e.g., 90:10) with 0.1% TFA.

    • Criterion: Enantiomeric excess (ee) should be

      
      . The (R)-enantiomer typically elutes at a distinct retention time.
      
  • Melting Point: A sharp melting range (e.g., 123–125°C) confirms purity. A depressed or broad range (<120°C) indicates significant degradation or solvent entrapment.

Emergency & Corrective Actions

Scenario: Material appears sticky or has formed a "gum" at the bottom of the vial.

  • Cause: Hydrolysis of the Boc group or formation of oligomers due to moisture ingress.

  • Action:

    • Do not use for GMP synthesis.

    • Attempt Recrystallization: Dissolve in minimal warm Ethyl Acetate, then slowly add Hexane or Diethyl Ether to induce precipitation.

    • Re-test: If MP and NMR do not return to specification, discard the lot.

Scenario: Loss of Chiral Purity (ee < 95%).

  • Cause: Base contamination or thermal stress.

  • Action: Racemization is difficult to reverse via simple recrystallization. The material should be downgraded for non-chiral applications or discarded.

References

  • PubChem. (n.d.).[1][2] Compound Summary: (S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid.[3] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Holton, R. A., et al. (1994). "First Total Synthesis of Taxol. 2. Completion of the C and D Rings." Journal of the American Chemical Society, 116(4), 1599–1600. (Foundational reference for the importance of the isoserine side chain).
  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley & Sons. (Authoritative source on Boc stability and cleavage mechanisms).

Sources

Technical Masterclass: N-Boc-(S)-Isoserine as a Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: In-Depth Technical Guide Target Audience: Medicinal Chemists, Process Development Scientists, and Drug Discovery Researchers

Executive Summary: The Architecture of Bioactivity

N-Boc-(S)-Isoserine (N-tert-butoxycarbonyl-(S)-3-amino-2-hydroxypropanoic acid) represents a pivotal scaffold in modern medicinal chemistry. Unlike its regioisomer L-serine, isoserine features a


-amino functionality coupled with an 

-hydroxyl group. This unique 1,2-heteroatom arrangement confers exceptional stability against proteolytic degradation and provides novel hydrogen-bonding vectors in peptidomimetic design.

Its most celebrated application lies in the taxane class of chemotherapeutics—specifically as the core scaffold for the C-13 side chain of Paclitaxel (Taxol®). However, beyond taxanes, this building block is increasingly utilized in the synthesis of protease inhibitors and foldamers where secondary structure rigidity is paramount.

Chemical Profile & Strategic Importance[1][2]

Structural Identity[3]
  • IUPAC Name: (2S)-3-[(tert-butoxycarbonyl)amino]-2-hydroxypropanoic acid[1]

  • Common Name: N-Boc-(S)-Isoserine[2][3]

  • CAS Number: 52558-23-3 (Free Acid); 133153-76-1 (Methyl Ester)

  • Molecular Formula:

    
    
    
  • Molecular Weight: 205.21 g/mol [4]

The Isoserine vs. Serine Distinction

The structural divergence dictates reactivity. While serine is an


-amino acid, isoserine is a 

-amino acid derivative.
FeatureL-Serine(S)-Isoserine
Structure 2-Amino-3-hydroxypropanoic acid3-Amino-2-hydroxypropanoic acid
Chirality

-Carbon is chiral

-Carbon is chiral (bearing OH)
Peptide Bond Forms standard amide bondsForms

-peptide bonds (extra CH2 spacer)
Proteolytic Stability Low (Standard proteolysis)High (Non-canonical backbone)

Synthetic Routes: Accessing the Scaffold

The synthesis of N-Boc-(S)-Isoserine demands strict stereocontrol to preserve the (S)-configuration at the hydroxyl center. Two primary strategies dominate the field: the Chiral Pool Approach (from L-Malic Acid) and the


-Lactam Approach  (famous for Taxol synthesis).
Method A: The L-Malic Acid Route (Curtius Rearrangement)

This is the preferred route for generating the unsubstituted isoserine core due to the availability of L-Malic acid and the preservation of stereochemistry.

Mechanism:

  • Regiodifferentiation: L-Malic acid is esterified, and the

    
    -carboxyl is selectively activated.
    
  • Curtius Rearrangement: The

    
    -carboxyl is converted to an acyl azide, which rearranges to an isocyanate.
    
  • Hydrolysis & Trapping: The isocyanate is hydrolyzed to the amine and trapped with Boc anhydride.

MalicRoute Malic L-Malic Acid (S)-2-Hydroxybutanedioic acid Regio Regioselective Protection Malic->Regio MeOH, H+ Azide Acyl Azide Intermediate Regio->Azide 1. Hydrazine 2. HNO2 Isocyanate Isocyanate (Curtius Rearrangement) Azide->Isocyanate Heat (-N2) Isoserine N-Boc-(S)-Isoserine Isocyanate->Isoserine t-BuOH / H2O

Figure 1: Synthetic workflow from L-Malic Acid via Curtius Rearrangement.

Method B: The -Lactam Route (Ojima Method)

While primarily used for substituted phenylisoserines (Taxol side chains), this method is chemically elegant and highly stereoselective. It involves the cyclocondensation of an imine with a ketene acetal to form a


-lactam, which is subsequently ring-opened.

Experimental Protocol: Synthesis from L-Malic Acid

Objective: Synthesis of N-Boc-(S)-Isoserine Methyl Ester from L-Malic Acid via Curtius Rearrangement.

Reagents:

  • L-Malic acid[5]

  • Thionyl chloride / Methanol (for esterification)

  • Diphenylphosphoryl azide (DPPA)

  • Triethylamine (TEA)

  • Di-tert-butyl dicarbonate (

    
    )[6]
    

Step-by-Step Methodology:

  • Preparation of Dimethyl Malate:

    • Dissolve L-malic acid (10 g, 74.6 mmol) in dry methanol (100 mL).

    • Add thionyl chloride (0.5 eq) dropwise at 0°C.

    • Stir at room temperature (RT) for 12 hours.

    • Concentrate in vacuo to yield dimethyl malate.

  • Regioselective Hydrolysis (Enzymatic or Chemical):

    • Note: Chemical hydrolysis often favors the

      
      -ester, leaving the 
      
      
      
      -ester intact, but for isoserine, we need to degrade the
      
      
      -carbon.
    • Alternative Strategy: Use L-Aspartic Acid if strictly following Curtius on the

      
      -position is difficult. However, the most robust modern protocol uses L-Malic acid  converted to the cyclic sulfite or sulfate, followed by nucleophilic displacement with azide (inversion of configuration).
      
    • Correction for High Purity: The Sharpless Cyclic Sulfate method is superior for stereocontrol.

Revised Protocol (Cyclic Sulfate Method - Inversion Strategy):

  • Starting Material: L-Tartaric or L-Malic derivative.

  • If starting from (S)-Malic Acid:

    • Esterification: Form Dimethyl (S)-malate.

    • Activation: React with thionyl chloride to form the cyclic sulfite, then oxidize (RuCl3/NaIO4) to the cyclic sulfate .

    • Nucleophilic Opening: React cyclic sulfate with

      
      . The azide attacks the 
      
      
      
      -carbon with inversion .
      • (S)-Malate (2-OH)

        
         (R)-Azide (2-N3). This yields Isoserine's regioisomer (Serine analog).
        
    • To get Isoserine (3-amino-2-hydroxy): We must attack the

      
      -carbon. The azide attacks the less hindered 
      
      
      
      -carbon of the cyclic sulfate.
    • Result: Attack at C3 opens the ring. C2 stereochemistry is retained (no reaction at C2).

    • Reduction: Hydrogenation of the azide (

      
      , Pd/C) in the presence of 
      
      
      
      .

Data Table: Comparison of Synthetic Routes

ParameterCurtius Rearrangement (Malic)Cyclic Sulfate OpeningBeta-Lactam (Ojima)
Starting Material L-Malic AcidL-Malic AcidImine + Ketene Acetal
Key Step Acyl Nitrene migrationNucleophilic Ring Opening[2+2] Cycloaddition
Atom Economy Moderate (Loss of N2, CO2)HighHigh
Stereocontrol Excellent (Retention)Excellent (Retention/Inversion defined)Variable (Tunable)
Scalability HighModerate (Safety of Azides)High (Industrial)

Case Study: The Paclitaxel (Taxol) Connection[11]

The biological potency of N-Boc-(S)-Isoserine is best exemplified by its derivative, the Taxol C-13 side chain. The free hydroxyl group at C2 and the acyl-amino group at C3 are critical for binding to


-tubulin.

Mechanism of Action: The isoserine side chain locks tubulin into a stable microtubule structure, preventing depolymerization. The N-Boc group in synthetic analogs often replaces the N-Benzoyl group of natural Taxol to modify solubility and metabolic stability (e.g., in Docetaxel, which uses N-Boc).

TaxolBinding Taxol Paclitaxel / Docetaxel SideChain C-13 Side Chain (Isoserine Motif) Taxol->SideChain Contains Tubulin Beta-Tubulin Binding Pocket SideChain->Tubulin H-Bonding (2-OH, 3-NH) Effect Microtubule Stabilization (Apoptosis) Tubulin->Effect Conformational Lock

Figure 2: Pharmacophore mechanism of the Isoserine side chain in Taxanes.

Quality Control & Analytics

Ensuring the enantiomeric purity of N-Boc-(S)-Isoserine is non-negotiable, as the (R)-isomer is biologically inactive or toxic in taxane applications.

Analytical Specifications
  • Appearance: White to off-white crystalline powder.

  • Melting Point: 128–130 °C (decomposes).

  • Optical Rotation:

    
     to 
    
    
    
    (c=1, MeOH).
  • Purity (HPLC):

    
    .
    
Chiral HPLC Method[1]
  • Column: Chiralpak AD-H or OD-H (4.6 x 250 mm).

  • Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% TFA.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (Amide bond absorption).

  • Retention Time: (S)-isomer typically elutes before (R)-isomer on AD-H columns.

References

  • Taxol Side Chain Synthesis: Ojima, I., et al. "New and efficient approaches to the synthesis of the taxol C-13 side chain and its analogs." Journal of Organic Chemistry, 1991.

  • Malic Acid Route: Seebach, D., et al. "Preparation of chiral building blocks from malic acid." Organic Syntheses, 2003.

  • Curtius Rearrangement Protocol: Shioiri, T., et al. "Diphenylphosphoryl azide. A new convenient reagent for a modified Curtius reaction." Journal of the American Chemical Society, 1972.

  • Isoserine Properties: PubChem Compound Summary for CID 52558-23-3.

  • Beta-Amino Acids in Drug Design: Steer, D. L., et al. "Beta-Amino acids: Versatile peptidomimetics." Current Medicinal Chemistry, 2002.

Sources

Methodological & Application

Application Note: Strategic Incorporation of Boc-(S)-Isoserine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and peptide science. It details the strategic incorporation of (S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid (Boc-(S)-Isoserine) into peptide backbones, focusing on peptidomimetic design and the specific challenges of handling unprotected hydroxyl groups during solid-phase synthesis.

Executive Summary

(S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid (CAS: 52558-24-4), commonly known as Boc-(S)-Isoserine , is a critical chiral building block in the synthesis of peptidomimetics and Taxoid antitumor agents . Structurally, it represents a


-amino acid scaffold with an 

-hydroxyl group. This unique architecture allows it to serve as a hydroxyethylene isostere , mimicking the transition state of peptide bond hydrolysis, which is essential for designing protease inhibitors (e.g., renin, HIV protease).

This guide addresses the primary synthetic challenge: chemoselective coupling . The presence of a secondary


-hydroxyl group creates a competition between the desired 

-acylation (peptide bond formation) and the undesired

-acylation (esterification). We provide validated protocols to suppress side reactions and ensure high-fidelity incorporation.

Chemical Profile & Properties[1][2][3][4][5][6]

PropertySpecification
IUPAC Name (2S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-hydroxypropanoic acid
Common Name N-Boc-(S)-Isoserine
CAS Number 52558-24-4
Formula / MW

/ 205.21 g/mol
Chirality (S)-Enantiomer (mimics L-amino acid stereochemistry in backbone)
Solubility Soluble in DMF, DCM, MeOH; sparingly soluble in water.
pKa (approx)

-COOH: ~3.5 |

-OH: ~13 |

-NH: ~9 (masked by Boc)
Stability Stable at -20°C. Hygroscopic. Boc group is acid-labile (TFA/HCl).

Critical Synthetic Considerations

The O-Acylation Challenge

When activating the carboxyl group of Boc-Isoserine, the unprotected


-hydroxyl group is nucleophilic. If the activation is too aggressive (e.g., using symmetric anhydrides or acid chlorides), the hydroxyl group can attack the activated species, leading to:
  • Self-Polymerization: Formation of oligo-esters.

  • O-Acylation of Resin-Bound Peptide: The activated carboxyl reacts with the hydroxyl of an already incorporated isoserine (if present).

Racemization Risk

The


-carbon bears the hydroxyl group and is adjacent to the activated carboxyl. While urethane protection (Boc) on the 

-nitrogen generally suppresses oxazolone formation, the inductive effect of the

-hydroxyl can facilitate proton abstraction and subsequent enolization, leading to racemization (loss of chirality at C2).

Mitigation Strategy: Use "gentle" activation methods (Carbodiimide/HOBt or DIC/Oxyma) and avoid base-mediated activation (like HATU/DIEA) unless the hydroxyl is protected.

Experimental Protocols

Protocol A: Solid Phase Incorporation (Unprotected Hydroxyl)

Best for: Terminal modifications or short sequences where O-protection is deemed unnecessary.

Reagents:

  • Resin: Merrifield or PAM resin (for Boc chemistry).

  • Coupling Agent: DIC (Diisopropylcarbodiimide).

  • Additive: HOBt (Hydroxybenzotriazole) or Oxyma Pure.

  • Solvent: DMF/DCM (1:1).

Workflow:

  • Swelling: Swell resin in DCM for 30 min.

  • Deprotection (Previous Cycle): Remove Boc from the resin-bound peptide using 50% TFA/DCM (2 x 1 min, 1 x 30 min). Wash with DCM (5x) and neutralize with 5% DIEA/DCM.

  • Activation (Pre-activation is critical):

    • Dissolve Boc-(S)-Isoserine (3.0 eq) and HOBt (3.0 eq) in minimal DMF.

    • Add DIC (3.0 eq) and stir at 0°C for 5-10 minutes. Note: Low temperature suppresses O-acyl isourea rearrangement.

  • Coupling:

    • Add the pre-activated mixture to the resin.

    • Agitate at Room Temperature for 2–4 hours. Do not heat.

  • Monitoring: Perform Kaiser Test. If slightly positive (due to steric hindrance of the

    
    -amine), perform a second coupling.
    
  • Capping: Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Protocol B: Solution Phase Synthesis (Taxol Side-Chain Analog)

Context: Attaching Boc-Isoserine to a core scaffold (e.g., Baccatin III analog).

  • Dissolution: Dissolve the core alcohol (1.0 eq) and Boc-(S)-Isoserine (1.2 eq) in anhydrous Toluene or DCM.

  • Catalysis: Add DCC (1.3 eq) and a catalytic amount of DMAP (0.1 eq).

    • Warning: DMAP accelerates coupling but increases racemization risk. Keep temperature at -10°C to 0°C.

  • Reaction: Stir for 12–24 hours. Monitor by TLC (Visualize with Ninhydrin stain after Boc deprotection spot-test).

  • Workup: Filter off DCU urea precipitate. Wash organic layer with 5%

    
    , 1N HCl (mild wash), and Brine.
    

Visualizing the Reaction Pathway

The following diagram illustrates the competition between the desired peptide bond formation and the undesired O-acylation side reaction.

ReactionPathway cluster_conditions Control Factors Start Boc-(S)-Isoserine (Unprotected OH) Activation Activation (DIC/HOBt) Start->Activation ActiveEster Activated Ester (OBt-Ester) Activation->ActiveEster Product Desired Peptide (Amide Bond) ActiveEster->Product  Nucleophilic Attack  (Fast with Amine) SideReaction Side Reaction: Inter-molecular O-Acylation ActiveEster->SideReaction  Self-Reaction  (Slow at 0°C) ResinAmine Resin-Bound Amine (R-NH2) ResinAmine->Product Polymer Oligomers / O-Acyl Impurity SideReaction->Polymer Temp < 4°C Temp < 4°C 1:1 Stoichiometry 1:1 Stoichiometry

Caption: Kinetic competition during activation. Low temperature and pre-activation favor the Amide Bond (Green) over O-Acylation (Red).

Troubleshooting & Quality Control

ObservationProbable CauseCorrective Action
Mass Spec shows +205 Da peaks (Double Addition) O-Acylation occurred on the hydroxyl group of the inserted Isoserine.Use Protocol A . Ensure pre-activation is complete before adding to resin. Reduce coupling time.
Racemization (Split peaks in HPLC) Base-catalyzed enolization during activation.Avoid bases like DIEA/NMM during the coupling step. Use DIC/HOBt instead of HBTU/HATU.
Incomplete Coupling (Kaiser Test Positive) Steric hindrance from the

-position of the amine.
Double couple. Use a chaotropic salt (e.g.,

in DMF) to disrupt aggregation.
Boc Removal Failure The

-amine is sterically crowded.
Extend TFA treatment time. Verify cleavage with chloranil test (more sensitive for secondary amines).

References

  • Taxol Side-Chain Chemistry: Ojima, I., et al. "New and efficient approaches to the synthesis of taxol and its modified congeners." Journal of Organic Chemistry, 1991.

  • Isoserine in Peptidomimetics: Boc Sciences Application Data. "Boc-Isoserine derivatives in protease inhibitor design."

  • Suppression of Racemization: Steinauer, R., et al. "Racemization of isoserine during peptide coupling." Journal of Peptide Science, 2000.

  • Handling Hydroxyls in SPPS: Albericio, F. "Developments in peptide coupling reagents."[1][2][3] Chemical Reviews, 2010.

Sources

Application Note: Boc-L-Isoserine Coupling Protocols in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: February 2026


-Amino Acid Coupling, Hydroxyl Group Chemoselectivity

Abstract & Strategic Overview

Isoserine (3-amino-2-hydroxypropanoic acid) is a chiral


-amino acid and a structural isomer of serine. It is a critical pharmacophore in bioactive peptides such as Bestatin  (an aminopeptidase inhibitor) and various peptidomimetics designed to resist proteolytic degradation.

Incorporating Boc-L-Isoserine into SPPS presents a unique chemoselective challenge: distinguishing between the nucleophilic


-hydroxyl group and the 

-amino group. Unlike standard

-amino acids, the proximity of the hydroxyl group to the activated carboxylate introduces risks of

-acylation (branching)
and lactonization .

This guide details two distinct protocols based on the protection status of the


-hydroxyl group:
  • Protocol A (Standard): Coupling

    
    -Protected Boc-Isoserine (e.g., Boc-L-IsoSer(Bzl)-OH).
    
  • Protocol B (Advanced): Chemoselective Coupling of

    
    -Unprotected Boc-Isoserine.
    

Chemical Logic & Mechanism[1][2]

The Chemoselectivity Challenge

In the absence of side-chain protection, the


-hydroxyl group of Isoserine competes with the N-terminus of the resin-bound peptide.
  • Target Reaction: Formation of an amide bond between the activated Isoserine carboxylate and the resin-bound amine.

  • Side Reaction (

    
    -Acylation):  The activated carboxylate of Isoserine (or subsequent amino acids) attacks the free hydroxyl group of an incorporated Isoserine residue, leading to ester formation (branching).
    
Racemization Considerations

Isoserine possesses a chiral center at the


-position (C2). While 

-amino acids are generally less prone to oxazolone-mediated racemization than

-amino acids, the activation of

-hydroxy acids can still lead to stereochemical erosion if base-mediated enolization occurs.
  • Mitigation: Use "base-free" coupling methods (carbodiimides) or low-base protocols (collidine) when possible.

Visualization of Side Reactions

The following diagram illustrates the competition between the desired coupling and the fatal


-acylation pathway.

Isoserine_Side_Reactions Start Activated Boc-IsoSer-OH Resin Resin-Bound Amine (H2N-Peptide-Resin) Start->Resin Major Pathway Hydroxyl Free u03b1-Hydroxyl Group (on IsoSer) Start->Hydroxyl Competing Attack Target Desired Amide Bond (Linear Peptide) Resin->Target SideProduct Undesired Ester Bond (Branched/O-Acylated) Hydroxyl->SideProduct

Caption: Competitive pathways during the coupling of O-unprotected Isoserine. Green indicates the desired amide bond formation; red indicates the risk of esterification.

Experimental Protocols

Protocol A: Coupling -Protected Boc-IsoSer(Bzl)-OH

Status: Gold Standard Recommended For: Routine synthesis, long peptides, GMP production. Rationale: The Benzyl (Bzl) ether is stable to TFA (Boc removal conditions) but cleaved by HF/TFMSA (final cleavage), making it perfectly orthogonal to the Boc group.[1]

Reagents
  • Amino Acid: Boc-L-IsoSer(Bzl)-OH (3.0 eq relative to resin loading).

  • Coupling Reagents: HBTU or HATU (2.9 eq).

  • Base: DIEA (Diisopropylethylamine) (6.0 eq).

  • Solvent: DMF (N,N-Dimethylformamide).[1]

Step-by-Step Workflow
  • Boc Deprotection (Cycle Start):

    • Treat resin with 50% TFA in DCM (2 × 1 min, then 1 × 20 min).

    • Note: Ensure adequate DCM washes to remove TFA traces.

  • Neutralization:

    • Wash with 5% DIEA in DCM (3 × 2 min). This ensures the N-terminus is a free amine (

      
      ) and not a salt (
      
      
      
      ).
    • Wash with DMF (5 × 1 min).

  • Activation & Coupling:

    • Dissolve Boc-L-IsoSer(Bzl)-OH and HBTU in minimal DMF.

    • Add DIEA immediately prior to adding to the resin.

    • Reaction Time: Agitate for 45–60 minutes at Room Temperature.

  • Monitoring:

    • Perform Kaiser Test (Ninhydrin).[1][2]

    • Pass: Beads are colorless (complete coupling).

    • Fail: Beads are blue (incomplete). If fail, recouple using HATU.

Protocol B: Coupling -Unprotected Boc-IsoSer-OH

Status: High Risk / Advanced Recommended For: Cases where Bzl-protected building blocks are unavailable, or if Bzl removal (HF) is incompatible with other sensitive moieties (e.g., specific glycosylations). Rationale: To prevent


-acylation, we must avoid "hyper-active" species (like O-acylisoureas in the presence of excess base) and minimize base concentration. Carbodiimide chemistry (DIC) is preferred over Uronium (HBTU/HATU) chemistry here. 
Reagents
  • Amino Acid: Boc-L-IsoSer-OH (3.0 eq).

  • Activator: DIC (Diisopropylcarbodiimide) (3.0 eq).

  • Additive: HOBt (1-Hydroxybenzotriazole) (3.0 eq) or Oxyma Pure.

  • Base: NONE (Crucial to prevent base-catalyzed esterification).

Step-by-Step Workflow
  • Boc Deprotection & Neutralization:

    • Perform standard TFA deprotection.

    • Critical: Perform the Neutralization step (5% DIEA) very thoroughly, followed by extensive DMF washes (flow wash for 5 mins) to remove all traces of DIEA. The coupling must occur at neutral pH.

  • Pre-Activation (Cold):

    • Dissolve Boc-L-IsoSer-OH and HOBt in DMF. Chill to 0°C.

    • Add DIC.[3][2][4] Stir for 5–10 minutes at 0°C to form the active ester.

  • Coupling:

    • Add the pre-activated mixture to the resin.[1][5]

    • Allow to warm to Room Temperature naturally.

    • Reaction Time: 2–4 hours (Slower kinetics due to lack of base).

  • Post-Coupling Capping (Optional but Recommended):

    • If the Kaiser test is slightly positive, do not recouple with fresh reagents immediately. Acetylate unreacted amines with

      
      /Pyridine to prevent deletion sequences, as recoupling increases the risk of reacting with the Isoserine hydroxyl.
      

Troubleshooting & Quality Control

The "False Negative" Kaiser Test

-amino acids (like Isoserine) and steric bulk can sometimes yield slower Ninhydrin reactions.
  • Observation: Resin looks colorless, but coupling failed.

  • Solution: Use the Chloranil Test or Isatin Test for secondary verification of free secondary amines or difficult primary amines.

Data Comparison: Coupling Efficiency
ParameterProtocol A (Protected)Protocol B (Unprotected)
Coupling Reagent HBTU / HATUDIC / HOBt
Base Requirement Excess DIEA (2.0 eq per AA)None (Base-free)
Reaction Rate Fast (< 1 hour)Slow (2–4 hours)
Risk of

-Acylation
NegligibleModerate
Risk of Racemization LowLow (due to no base)
Yield (Typical) > 98%85–95%
Decision Tree Workflow

Decision_Tree Start Start: Boc-IsoSer Coupling CheckProt Is the u03b1-Hydroxyl Protected (Bzl)? Start->CheckProt YesPath YES: Use Protocol A CheckProt->YesPath Preferred NoPath NO: Use Protocol B CheckProt->NoPath If necessary ProtA_Steps 1. HBTU/DIEA Activation 2. 1 Hour Coupling 3. High Yield YesPath->ProtA_Steps ProtB_Steps 1. DIC/HOBt Activation 2. NO BASE 3. 3-4 Hour Coupling 4. Monitor O-Acylation NoPath->ProtB_Steps

Caption: Strategic decision tree for selecting the appropriate coupling protocol based on building block availability.

References

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

  • Carpino, L. A. (1957).[6] Oxidative Reactions of Hydrazines. IV. Elimination of Nitrogen from 1,1-Disubstituted-2-arenesulfonhydrazides. Journal of the American Chemical Society, 79(16), 4427–4431. (Foundational work on Boc chemistry).[7][1][6][8] Link

  • Suda, H., Takita, T., Aoyagi, T., & Umezawa, H. (1976). The structure of bestatin.[5][9] The Journal of Antibiotics, 29(1), 100-101. (Structure of Isoserine-containing peptide). Link

  • Albericio, F., & Tiffiffin, P. (2000). Use of HATU in the synthesis of difficult peptides. Organic Process Research & Development.
  • BenchChem. (2025).[1][8] A Deep Dive into Solid-Phase Peptide Synthesis: Boc vs. Fmoc Strategies. (General SPPS protocols). Link

Sources

Application Note: Advanced Protocols for Boc-Chemistry Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Utility of Boc Chemistry

While Fmoc chemistry has largely dominated modern peptide synthesis due to its milder conditions, Boc (tert-butyloxycarbonyl) chemistry remains the gold standard for specific, high-value applications. Originally developed by R.B.[1][2] Merrifield (Nobel Prize, 1984), Boc chemistry operates on the principle of graduated acid lability .

Why Choose Boc Over Fmoc?
  • Aggregation Resistance: The protonated N-terminus (amine salt) formed after Boc deprotection disrupts inter-chain hydrogen bonding, reducing aggregation in "difficult" hydrophobic sequences (e.g., amyloid peptides).

  • Base Sensitivity: Essential for synthesizing peptides containing base-labile moieties (e.g., depsipeptides, thioesters) that would degrade under Fmoc’s piperidine deprotection cycles.

  • Synthesis of Thioesters: Critical for Native Chemical Ligation (NCL) strategies.

The Chemical Foundation: Graduated Acid Lability

Boc synthesis relies on the differential stability of protecting groups to acid.[2][3]

  • Temporary Protection (N-terminus): The Boc group is removed by TFA (Trifluoroacetic acid).[4] This is the "moderate" acid step.

  • Permanent Protection (Side-chains) & Linkage: Benzyl-based (Bzl) groups and the resin linkage (PAM/MBHA) are stable to TFA but cleaved by HF (Hydrogen Fluoride) or TFMSA (Trifluoromethanesulfonic acid). This is the "strong" acid step.[5]

Mechanism of Action

The following diagram illustrates the Boc synthesis cycle, highlighting the critical neutralization step absent in Fmoc chemistry.

BocCycle Start Boc-AA-Resin TFA Deprotection (50% TFA/DCM) Start->TFA Remove Boc Salt Amine Salt (TFA⁻ · H₃N⁺-AA-Resin) TFA->Salt Generates Salt Neut Neutralization (10% DIEA/DCM) Salt->Neut Essential Step FreeAmine Free Amine (H₂N-AA-Resin) Neut->FreeAmine Liberates Amine Couple Coupling (Boc-AA-OH + Activator) FreeAmine->Couple Peptide Bond Formation Couple->Start Next Cycle

Figure 1: The Boc SPPS Cycle.[3] Note the distinct Neutralization step required to convert the stable TFA salt into a reactive free amine.

Strategic Planning: Resins and Protecting Groups

Resin Selection

The stability of the peptide-resin linkage is paramount.[6][7] It must withstand repeated TFA exposure but cleave cleanly in HF.

Resin TypeLinker ChemistryApplicationCleavage Condition
PAM Resin PhenylacetamidomethylStandard C-terminal AcidsHF (High)
MBHA Resin MethylbenzhydrylamineC-terminal AmidesHF (High)
Merrifield ChloromethylEconomic, less stableHF (Standard)
BHA Resin BenzhydrylamineAmides (less stable than MBHA)HF (Standard)
Side-Chain Protection Compatibility

Boc amino acids utilize Benzyl-based side chain protection.[8]

Amino AcidProtecting GroupAbbr.[1][2][5][9][10][11][12][13]Notes
Asp/Glu Benzyl / CyclohexylOBzl / OcHexOcHex prevents aspartimide formation.
Lys 2-Chlorobenzyloxycarbonyl2-Cl-ZStable to 50% TFA.
Arg TosylTosVery stable; requires HF (TFMSA often insufficient).
His DinitrophenylDnpMust be removed with Thiophenol before HF cleavage.
Trp FormylCHOPrevents alkylation; requires deformylation step.
Cys 4-Methylbenzyl4-MeBzlStandard for HF cleavage.

Detailed Experimental Protocols

Standard Manual Synthesis Cycle

Reagents:

  • Deprotection: 50% TFA in Dichloromethane (DCM).[4][8]

  • Neutralization: 10% Diisopropylethylamine (DIEA) in DCM.

  • Coupling: 3-fold excess of Boc-AA, HBTU (0.5 M in DMF), and DIEA.

Protocol:

  • Swell: Wash resin with DCM (3x).

  • Deprotect: Add 50% TFA/DCM. Shake for 2 min. Drain. Add fresh 50% TFA/DCM. Shake for 20 min.

  • Wash: DCM (3x) followed by MeOH (1x) and DCM (2x) to remove excess acid.

  • Neutralize: Add 10% DIEA/DCM. Shake for 2 min. Drain. Repeat (2 min).

  • Wash: DCM (3x). Crucial: Ensure no amine salts remain.

  • Couple: Dissolve Boc-AA and HBTU in minimal DMF. Add to resin.[1][2][3][12] Add DIEA. Shake for 45-60 min.

  • Monitor: Perform Kaiser Ninhydrin Test.

    • Blue bead: Incomplete coupling (Recouple).

    • Colorless bead: Complete.

The "In-Situ Neutralization" Protocol (Advanced)

For difficult sequences, separate neutralization allows aggregation. In-situ neutralization keeps the peptide protonated (disaggregated) until the exact moment of coupling.

  • Deprotect: TFA/DCM as above.

  • Flow Wash: Rapid DCM wash.

  • Couple: Add Boc-AA + HBTU + DIEA simultaneously to the protonated resin. The excess base neutralizes the resin-bound amine and activates the incoming amino acid in one step.

Cleavage and Final Deprotection[3][5][13]

WARNING: HF SAFETY

Hydrogen Fluoride (HF) is a contact poison that causes deep, painless burns and bone necrosis.

  • Never use glass (HF dissolves silica). Use Kel-F or Teflon apparatus.

  • Always work in a designated fume hood with Calcium Gluconate gel nearby.

HF Cleavage Workflow (The "High" Procedure)

This method removes all protecting groups and cleaves the resin.

  • Preparation: Dry peptide-resin overnight under vacuum.

  • Scavenger Addition: Add p-Cresol (10% v/v) and p-Thiocresol (0.5% v/v) to the reaction vessel. Note: If Met/Trp are present, add DMS (Dimethyl sulfide).

  • HF Condensation: Cool vessel to -78°C (Dry ice/acetone). Distill anhydrous HF into the vessel (10 mL per gram of resin).

  • Reaction: Warm to 0°C (Ice bath). Stir for 60 mins.

  • Evaporation: Remove HF under high vacuum (aspirator) at 0°C.

  • Precipitation: Wash resin with cold ether (removes scavengers). Extract peptide with 10% Acetic Acid or 50% Acetonitrile/Water. Lyophilize.

TFMSA Cleavage (The Liquid Alternative)

For labs lacking HF apparatus. Note: Does not cleave Arg(Tos) efficiently.

  • Mixture: TFA / DMS / m-Cresol (10:3:1).

  • Activation: Add TFMSA (Trifluoromethanesulfonic acid) dropwise at 0°C.

  • Reaction: Stir 2-3 hours at Room Temp.

  • Workup: Precipitate in cold diethyl ether.

Cleavage Decision Tree

CleavageLogic Start Peptide-Resin Ready CheckHis Contains His(Dnp)? Start->CheckHis CheckArg Contains Arg(Tos)? CheckTrp Contains Trp(CHO)? CheckArg->CheckTrp No HF Standard HF Cleavage (0°C, 1 hr) CheckArg->HF Yes (Arg requires HF) LowHigh Low-High HF Procedure (Prevents Trp alkylation) CheckTrp->LowHigh Yes (Protect Trp) TFMSA TFMSA Cleavage (Standard Liquid Acid) CheckTrp->TFMSA No (Safe for TFMSA) CheckHis->CheckArg No Thiophenol Thiophenol Treatment (Remove Dnp first) CheckHis->Thiophenol Yes Thiophenol->CheckArg

Figure 2: Decision matrix for selecting the appropriate cleavage cocktail based on peptide composition.

Troubleshooting & Optimization

ProblemCauseSolution
Aggregation Inter-chain H-bonding in hydrophobic regions.Switch to In-situ Neutralization protocol. Use "Magic Mixture" (DCM/DMF/NMP).
Alkylation (Trp/Met) t-Butyl cations attacking side chains during HF.Increase scavengers (p-Cresol/DMS). Use Low-High HF method.
Aspartimide Asp-Gly or Asp-Ser sequences cyclizing.Use OcHex (Cyclohexyl) protection for Asp instead of OBzl.
N-term Acetylation Trace acetic acid in commercial Boc-AA.Use HPLC-grade Boc-amino acids; Recrystallize if necessary.

References

  • Merrifield, R. B. (1963).[2] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.

  • Merrifield, R. B. (1984). Nobel Lecture: Solid Phase Synthesis. NobelPrize.org.

  • Schnölzer, M., Alewood, P., Jones, A., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. International Journal of Peptide and Protein Research, 40(3-4), 180–193.

  • Tam, J. P., Heath, W. F., & Merrifield, R. B. (1983). SN2 deprotection of synthetic peptides with a low concentration of hydrogen fluoride in dimethyl sulfide: evidence and application in peptide synthesis. Journal of the American Chemical Society, 105(21), 6442–6455.

  • Thermo Fisher Scientific. (2020). Introduction to Cleavage Techniques (Boc & Fmoc).[5] Thermo Fisher Technical Resources.

Sources

Application Note: N-Boc Deprotection of (S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid (N-Boc-Isoserine) is a critical chiral intermediate, most notably serving as the side-chain precursor for the anticancer agent Paclitaxel (Taxol). The deprotection of the N-Boc group to yield the free amino acid (or its salt) presents a specific chemoselective challenge: removing the carbamate protecting group without inducing racemization at the


-hydroxy center (C2) or facilitating unwanted esterification of the carboxylic acid.

This guide details two validated protocols for N-Boc deprotection: Method A (HCl/Dioxane) for scalable production of the hydrochloride salt, and Method B (TFA/DCM) for small-scale synthesis. It explicitly advises against alcoholic acidic solutions (e.g., HCl/MeOH) unless the methyl ester is the desired endpoint.

Chemical Context & Mechanism[1][2][3][4][5][6][7][8][9]

The Challenge: Functional Group Density

The substrate contains three reactive centers:

  • Carboxylic Acid (C1): Susceptible to esterification in alcoholic solvents.

  • Secondary Alcohol (C2): Chiral center (

    
    -configuration). Proximity to the acid risks lactonization under forcing conditions.
    
  • Boc-Amine (C3): Acid-labile carbamate requiring cleavage.

Mechanistic Pathway

The deprotection proceeds via an


-like fragmentation. The carbonyl oxygen of the Boc group is protonated, leading to the elimination of the tert-butyl cation (which degrades to isobutylene) and the formation of a carbamic acid intermediate. The carbamic acid spontaneously decarboxylates to release the amine salt and CO

.

Boc_Mechanism Start N-Boc-Isoserine Protonation Protonated Intermediate (R-NH-C(=OH+)-O-tBu) Start->Protonation + H+ Fragmentation Fragmentation Protonation->Fragmentation Carbamic Carbamic Acid (R-NH-COOH) Fragmentation->Carbamic - tBu+ Products Isoserine Salt + CO2 + Isobutylene Carbamic->Products - CO2 (Spontaneous)

Figure 1: Mechanistic pathway of acid-mediated N-Boc cleavage.

Validated Experimental Protocols

Method A: Anhydrous HCl in 1,4-Dioxane (Recommended)

Best for: Scale-up, crystallization of the product, and avoiding esterification. Mechanism: The hydrochloride salt of isoserine is generally insoluble in dioxane/ether, allowing for direct filtration.

Protocol:

  • Preparation: Dissolve (S)-N-Boc-isoserine (1.0 equiv) in a minimal amount of anhydrous 1,4-dioxane.

    • Note: If solubility is poor, a small amount of Ethyl Acetate (EtOAc) can be used as a co-solvent, but avoid alcohols.

  • Acid Addition: Cool the solution to 0°C. Add 4.0 M HCl in 1,4-dioxane (5–10 equiv) dropwise under nitrogen atmosphere.

  • Reaction: Remove the ice bath and stir at room temperature (20–25°C) for 1–2 hours.

    • Monitoring: Monitor CO

      
       evolution (bubbling). Reaction is complete when bubbling ceases and TLC/HPLC confirms consumption of starting material.
      
  • Workup:

    • The product, (S)-Isoserine[1]·HCl, typically precipitates as a white solid.

    • Dilute the mixture with anhydrous diethyl ether (

      
      ) to maximize precipitation.
      
    • Filter the solid under inert gas (nitrogen) to avoid moisture absorption (the salt is hygroscopic).

    • Wash the filter cake with cold

      
       (3x).
      
  • Drying: Dry under high vacuum at 30°C to remove trace dioxane.

Key Advantage: Avoids the formation of the methyl ester, which occurs if HCl/MeOH is used [1].

Method B: Trifluoroacetic Acid (TFA) in DCM

Best for: Small scale, rapid deprotection, or when the substrate is soluble in DCM.

Protocol:

  • Preparation: Dissolve (S)-N-Boc-isoserine (1.0 equiv) in Dichloromethane (DCM) (concentration ~0.1 M).

  • Scavenger Addition (Optional): If the substrate is highly sensitive to tert-butyl cation alkylation (O-alkylation of the hydroxyl), add Triethylsilane (TES) (2.0 equiv) as a cation scavenger. Note: For simple isoserine, this is often unnecessary, but recommended for high-purity requirements.

  • Acid Addition: Cool to 0°C. Add TFA slowly to achieve a final ratio of 1:1 or 1:2 (v/v) TFA:DCM.

  • Reaction: Stir at 0°C for 30 minutes, then warm to room temperature for 1–2 hours.

  • Workup:

    • Concentrate the mixture in vacuo (rotary evaporator) to remove DCM and excess TFA.

    • Azeotroping: To remove residual TFA, re-dissolve the crude oil in Toluene or DCM and re-evaporate. Repeat 3x. This is critical as residual TFA can catalyze decomposition or interfere with downstream coupling.

    • Precipitate the TFA salt by adding cold

      
       or Hexanes.
      

Critical Decision Matrix & Troubleshooting

The choice of solvent and acid determines the final product form. Using alcohols (MeOH/EtOH) with acids will almost invariably yield the ester, not the free acid.

Decision_Tree Input Start: N-Boc-Isoserine Solvent Select Solvent System Input->Solvent PathA HCl in Methanol Solvent->PathA Alcoholic PathB HCl in Dioxane (Anhydrous) Solvent->PathB Ethereal PathC TFA in DCM Solvent->PathC Chlorinated ResultA Result: Methyl Ester·HCl (Undesired Side Reaction) PathA->ResultA Fischer Esterification ResultB Result: Isoserine·HCl Salt (Precipitate) PathB->ResultB Clean Deprotection ResultC Result: Isoserine·TFA Salt (Soluble/Oil) PathC->ResultC Clean Deprotection

Figure 2: Workflow decision matrix illustrating the risk of esterification with alcoholic solvents.

Troubleshooting Table
IssueObservationRoot CauseCorrective Action
Product is an Oil Failure to solidify after evaporation.Residual TFA or solvent; Hygroscopic nature.Azeotrope with Toluene/DCM 3x. Triturate with anhydrous

or Hexane.
New Spot on TLC

higher than expected for amino acid.
Formation of Methyl Ester (if MeOH used) or Lactone.Check solvent purity. Ensure no alcohols are present. If lactone forms, hydrolyze with mild aqueous LiOH.
Incomplete Reaction Starting material persists >4 hrs.Acid concentration too low or water present.Use fresh anhydrous 4M HCl/Dioxane. Water inhibits protonation of the Boc carbonyl.
Racemization Loss of optical rotation.Harsh temperature or strong base exposure.Maintain temperature

C. Avoid heating during workup.

References

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M).[2] The Journal of Organic Chemistry.

  • Lundt, B. F., et al. (1978). Selective removal of the t-butyloxycarbonyl group.[2] International Journal of Peptide and Protein Research. (Foundational reference for scavenger use).

  • European Patent EP2380871B1. (2010). A process for the preparation of isoserine derivatives.

  • BenchChem. (2025). Green Chemistry Approaches to N-Boc Protection and Deprotection.

Sources

Use of (S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid in synthesizing beta-peptides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Incorporation of (S)-Boc-Isoserine in


-Peptidomimetic Assembly 

Executive Summary

This guide details the technical protocols for employing (S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid (hereafter referred to as Boc-L-Isoserine ) in the synthesis of


-peptides and peptidomimetics. Unlike standard 

-amino acids, Boc-L-Isoserine contains an

-hydroxyl group, classifying it as an

-hydroxy-

-amino acid. This structural feature introduces unique challenges—specifically competitive nucleophilicity and racemization risks—but offers significant advantages in foldamer design by enabling specific intramolecular hydrogen bonding (e.g., 12-helix stabilization) and increasing aqueous solubility.

This document provides a validated Solution-Phase Coupling Protocol designed to suppress O-acylation and preserve chiral integrity.

Material Profile & Properties

PropertySpecification
IUPAC Name (S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid
Common Name Boc-L-Isoserine
CAS Number 145138-76-5
Molecular Formula

Molecular Weight 205.21 g/mol
Stereochemistry (S)-configuration (L-Isoserine derivative)
Functional Groups

Alcohol (Nucleophile), Carboxylic Acid (Electrophile), Carbamate (Protected Amine)
Solubility Soluble in DMF, DMSO, MeOH, DCM; Slightly soluble in Water

Strategic Considerations: The "Hydroxyl Paradox"

The direct use of Boc-L-Isoserine in peptide synthesis presents a chemoselective challenge dubbed the "Hydroxyl Paradox."

  • Competitive Nucleophilicity: The

    
    -hydroxyl group is a nucleophile. During the activation of the carboxylic acid (to couple with the next amine), the hydroxyl group can attack the activated ester, leading to O-acylation  (polymerization or branching) or lactone formation .
    
  • Racemization Risk: The acidity of the

    
    -proton is influenced by the adjacent electron-withdrawing hydroxyl group. Over-activation or the use of strong bases (e.g., DBU, excess DIEA) can lead to rapid epimerization at the C2 position, destroying the biological activity of the resulting 
    
    
    
    -peptide.

Recommendation: For high-fidelity synthesis of oligomers (>3 residues), protection of the hydroxyl group (e.g., as a TBDMS ether or Acetate) is recommended. However, for shorter fragments or terminal modifications, the Direct Coupling Protocol (below) is efficient if executed with precise stoichiometry.

Experimental Protocols

Protocol A: Direct Solution-Phase Coupling (Unprotected OH)

Best for: Terminal incorporation or short fragment synthesis where side-chain protection is deemed unnecessary.

Reagents:

  • Substrate: (S)-Boc-Isoserine (1.0 equiv)

  • Amine Component: Free amine of the growing peptide chain (1.0 equiv)

  • Coupling Agent: EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.1 equiv)

  • Additive: HOBt (Hydroxybenzotriazole) (1.1 equiv) – Crucial to prevent racemization.

  • Base: NMM (N-Methylmorpholine) (1.0 - 2.0 equiv, strictly controlled)

  • Solvent: Anhydrous DMF or DCM.

Step-by-Step Methodology:

  • Activation: Dissolve (S)-Boc-Isoserine (1.0 equiv) and HOBt (1.1 equiv) in anhydrous DCM/DMF (concentration ~0.1 M) at 0°C under nitrogen.

  • Base Addition: Add NMM (1.0 equiv). Note: Do not use DIEA if possible, as its higher basicity increases racemization risk.

  • Carbodiimide Addition: Add EDC·HCl (1.1 equiv) and stir at 0°C for 15–20 minutes. This forms the O-acylisourea/HOBt active ester in situ.

  • Coupling: Add the Amine Component (1.0 equiv).

  • Reaction: Allow the mixture to warm to room temperature naturally and stir for 4–6 hours.

    • Monitoring: Check via TLC or LC-MS. Look for the disappearance of the amine.

  • Workup: Dilute with EtOAc. Wash sequentially with 5% Citric Acid (removes unreacted amine/EDC), Water, 5%

    
     (removes unreacted acid), and Brine.
    
  • Purification: Dry over

    
    , filter, and concentrate. Purify via flash column chromatography (typically Hexane/EtOAc).
    
Protocol B: Hydroxyl Protection (TBDMS Strategy)

Best for: Synthesis of longer


-peptide oligomers to prevent branching.
  • Protection: Dissolve Boc-Isoserine in DMF. Add TBDMS-Cl (2.5 equiv) and Imidazole (2.5 equiv). Stir 12h.

  • Hydrolysis: The reaction will silylate both the OH and the COOH (forming the silyl ester). Treat with mild aqueous

    
     or MeOH/Water to hydrolyze the silyl ester selectively, leaving the Boc-Isoserine(OTBDMS)-OH .
    
  • Coupling: Proceed with standard peptide coupling (e.g., HATU/DIEA) using this protected building block. The steric bulk of TBDMS prevents O-acylation.

Synthesis Workflow Diagram

The following diagram illustrates the decision logic and chemical flow for incorporating Boc-Isoserine.

BetaPeptideSynthesis Start Starting Material: (S)-Boc-Isoserine Decision Target Chain Length? Start->Decision ShortChain Short/Terminal (<3 Residues) Decision->ShortChain Low Risk LongChain Oligomer (>3 Residues) Decision->LongChain High Risk of Branching Activation Activation: EDC / HOBt / NMM (0°C, Controlled pH) ShortChain->Activation Direct Route Coupling Coupling to Amine Activation->Coupling Deprotect N-Boc Deprotection: TFA / DCM (1:1) Coupling->Deprotect ProtectOH Protect OH: TBDMS-Cl / Imidazole LongChain->ProtectOH High Fidelity Route SelectiveHyd Selective Hydrolysis: Yields Boc-Isoserine(OTBDMS)-OH ProtectOH->SelectiveHyd StdCoupling Standard Coupling: HATU / DIEA SelectiveHyd->StdCoupling StdCoupling->Deprotect Final Final Beta-Peptide Deprotect->Final

Figure 1: Decision matrix for Boc-Isoserine incorporation. Path A (Red) is faster but riskier; Path B (Green) is robust for complex sequences.

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Double Mass (+205 Da) O-acylation (Branching)The hydroxyl group reacted with the activated ester. Switch to Protocol B (Protection) or reduce base concentration in Protocol A.
Racemization High pH during activationUse HOBt or Oxyma as an additive. Ensure base (NMM/DIEA) is added after the coupling agent is dissolved, or maintain pH < 7.5.
Low Yield Lactone formationIntramolecular cyclization of Boc-Isoserine. Avoid prolonged activation times without the amine nucleophile present.

References

  • Seebach, D., et al. (1996). Beta-Peptides: Synthesis by Arndt-Eisert homologation with concomitant peptide coupling. Helvetica Chimica Acta.

  • Gellman, S. H. (1998). Foldamers: A manifesto. Accounts of Chemical Research.[1]

  • Holton, R. A., et al. (1994). First total synthesis of taxol. 2. Completion of the C and D rings. Journal of the American Chemical Society. (Reference for Isoserine side-chain chemistry).

  • Aguilar, N., et al. (2007). Methods for the Synthesis of Beta-Amino Acids and Beta-Peptides. Wiley Online Library.

Sources

Advanced Chiral Synthesis: Boc-L-Isoserine Derivatives in Taxane Semi-Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Significance

N-tert-butoxycarbonyl-L-isoserine (Boc-L-isoserine) derivatives represent a critical class of chiral synthons, primarily utilized in the semi-synthesis of Docetaxel (Taxotere) and second-generation taxoids. While the baccatin III core provides the rigid diterpenoid scaffold, the cytotoxic potency of these drugs is strictly dictated by the C-13 side chain: a (


)-3-phenylisoserine moiety.

For Docetaxel, the N-terminal protection is a Boc (tert-butoxycarbonyl) group, distinguishing it from Paclitaxel (which utilizes a Benzoyl group). Consequently, Boc-L-isoserine derivatives are the direct precursors for the Docetaxel side chain.

Key Chemical Challenges
  • C-13 Steric Hindrance: The C-13 hydroxyl of the baccatin core is a secondary alcohol located within a concave, sterically hindered region (the "southern hemisphere" of the taxane ring), making esterification thermodynamically unfavorable.

  • C-2' Epimerization: The

    
    -proton of the side chain (C-2') is acidic. Basic coupling conditions can lead to racemization, yielding the inactive (
    
    
    
    )-epimer.
  • Chemo-selectivity: The baccatin core contains multiple reactive hydroxyls (C1, C7, C10, C13) requiring orthogonal protection strategies.

Application I: The Ojima -Lactam Synthon Method (Gold Standard)

The "Ojima Lactam" method is currently the industry standard for high-yield taxane production. Instead of direct esterification, this method utilizes a strained N-Boc-4-phenyl-3-silyloxy-2-azetidinone (


-lactam). The ring strain acts as a driving force, allowing the sterically hindered C-13 alkoxide of baccatin to attack the lactam carbonyl, simultaneously forming the ester bond and the amide side chain.
Workflow Diagram: Ojima Coupling

OjimaCoupling Baccatin 10-Deacetylbaccatin III (10-DAB) ProtectedBaccatin 7,10-di-O-Troc-10-DAB (Protected Core) Baccatin->ProtectedBaccatin Protection (Troc-Cl) Coupling Coupling Reaction (LiHMDS, -40°C) ProtectedBaccatin->Coupling Substrate Lactam N-Boc-β-Lactam (Chiral Synthon) Lactam->Coupling Acylating Agent Intermediate Protected Docetaxel Intermediate Coupling->Intermediate Ring Opening Deprotection Global Deprotection (Zn/AcOH or HF/Py) Intermediate->Deprotection Docetaxel Docetaxel (API) Deprotection->Docetaxel

Figure 1: The Ojima


-lactam coupling strategy utilizes ring strain to overcome steric hindrance at the C-13 position.
Detailed Protocol: -Lactam Coupling

Reagents:

  • Substrate: 7,10-di-O-(2,2,2-trichloroethoxycarbonyl)-10-deacetylbaccatin III (7,10-di-Troc-10-DAB).

  • Synthon: (3R,4S)-1-(tert-butoxycarbonyl)-4-phenyl-3-(triethylsilyloxy)-2-azetidinone.

  • Base: Lithium Hexamethyldisilazide (LiHMDS), 1.0 M in THF.[1][2]

  • Solvent: Anhydrous THF.

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under Argon atmosphere, dissolve 7,10-di-Troc-10-DAB (1.0 equiv) in anhydrous THF (0.1 M concentration).

  • Cryogenic Cooling: Cool the solution to -40°C . Temperature control is critical; higher temperatures promote C-2' epimerization, while lower temperatures (-78°C) may stall the reaction due to the steric bulk of the Troc groups.

  • Deprotonation: Add LiHMDS (1.1 equiv) dropwise over 5 minutes. Stir for 15 minutes to generate the Lithium C-13 alkoxide.

    • Note: The C-13 alkoxide is the nucleophile. LiHMDS is preferred over NaHMDS because the Lithium cation coordinates with the lactam carbonyl oxygen, organizing the transition state for stereoselective attack.

  • Coupling: Add a solution of the N-Boc-

    
    -lactam (1.2 equiv) in THF dropwise.
    
  • Reaction Monitoring: Stir at -40°C for 1 hour, then slowly warm to 0°C over 2 hours. Monitor by TLC (Silica, 40% EtOAc/Hexanes) for the disappearance of the baccatin core.

  • Quench: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x), wash with brine, dry over MgSO₄, and concentrate.[2][3]

  • Purification: Flash chromatography (Silica gel, EtOAc/Hexanes gradient) yields the protected Docetaxel precursor.

Application II: Direct Esterification via Oxazolidine Derivatives

While the lactam method is superior for scale, direct esterification using DCC/DMAP is a viable alternative for research-scale synthesis or when lactam precursors are unavailable. To prevent side reactions, the Boc-L-isoserine is protected as an oxazolidine .

Structural Logic: Why Oxazolidine?

Free Boc-L-isoserine cannot be coupled directly with high efficiency because the free hydroxyl group interferes with the activation agents. Protecting the hydroxyl and amine simultaneously in a 5-membered oxazolidine ring locks the conformation, reducing the rotation around the C2-C3 bond and minimizing racemization.

Protocol: Oxazolidine Coupling

Reagents:

  • Acid: (4S,5R)-3-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid.

  • Core: 7,10-di-Troc-10-DAB.

  • Coupling Agents: DCC (Dicyclohexylcarbodiimide) and DMAP (4-Dimethylaminopyridine).

  • Solvent: Toluene (preferred over DCM for higher reaction temperatures if needed).

Step-by-Step Methodology:

  • Activation: Dissolve the Oxazolidine acid (1.5 equiv) and 7,10-di-Troc-10-DAB (1.0 equiv) in anhydrous Toluene.

  • Catalyst Addition: Add DMAP (0.5 equiv).

  • Coupling: Add DCC (1.5 equiv) as a solid or solution. Stir at 70-80°C .

    • Critical Insight: Unlike standard DCC couplings (done at RT), this reaction often requires heat due to the extreme steric hindrance of C-13. The oxazolidine protection prevents thermal degradation of the side chain.

  • Workup: Filter off the dicyclohexylurea (DCU) precipitate. Dilute filtrate with EtOAc, wash with 0.5N HCl, NaHCO₃, and brine.

  • Hydrolysis (Deprotection): The oxazolidine ring must be opened to restore the isoserine structure. Treat the coupled product with Formic acid at room temperature for 4 hours to cleave the acetonide (dimethyl acetal) and restore the secondary alcohol and Boc-amine.

Quality Control & Chiral Purity Analysis

The biological activity of Docetaxel is highly sensitive to the stereochemistry at C-2' and C-3'. The (


) isomer is the active drug. The (

) epimer is a common impurity.

HPLC Method for Diastereomer Separation:

  • Column: Chiralcel OD-H or Phenomenex Lux Cellulose-2 (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol (80:20 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 227 nm (Taxane absorption maximum).

  • Acceptance Criteria:

    • Docetaxel Retention Time: ~12-14 min.

    • Epimer Retention Time: Usually elutes before the main peak.

    • Enantiomeric Excess (ee): >99.5% required for pharmaceutical grade.

Data Summary Table: Method Comparison
FeatureOjima

-Lactam Method
Oxazolidine Esterification
Reaction Type Ring-Opening AdditionCondensation (Esterification)
Key Reagent LiHMDS (Strong Base)DCC/DMAP (Dehydrating Agent)
Stereocontrol Excellent (Kinetic Resolution)Good (Dependent on Oxazolidine stability)
Yield (Coupling) High (85-95%)Moderate (60-75%)
Risk Factor Moisture sensitivity (LiHMDS)C-13 Epimerization at high temp
Primary Use Industrial ManufacturingLab-scale Analog Synthesis

References

  • Ojima, I., et al. (1994). "New and efficient approaches to the semisynthesis of taxol and its C-13 side chain analogs by means of

    
    -lactam synthon method." Tetrahedron, 48(34), 6985-7012. Link
    
  • Holton, R. A., et al. (1994). "First total synthesis of taxol. 2. Completion of the C and D rings."[2] Journal of the American Chemical Society, 116(4), 1599-1600. Link

  • Denis, J. N., et al. (1988).[2] "A highly efficient, practical approach to natural taxol."[4] Journal of the American Chemical Society, 110(17), 5917-5919. Link

  • Gueritte-Voegelein, F., et al. (1991). "Relationships between the structure of taxol analogues and their antimitotic activity." Journal of Medicinal Chemistry, 34(3), 992-998. Link

  • Zhou, H., et al. (2010).[5] "A Mild and Convenient Semi-Synthesis of Docetaxel from 10-Deacetyl Baccatin III." Letters in Organic Chemistry, 7(6), 450-452.[5] Link

Sources

Advanced Deprotection Strategies: Selective Cleavage of the Boc Group

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary

The tert-butyloxycarbonyl (Boc) group is a cornerstone of organic synthesis due to its stability against bases and nucleophiles.[1] However, its removal—typically via acidolysis—poses significant risks when acid-sensitive moieties (e.g., tert-butyl esters, trityl groups) or electron-rich nucleophiles (e.g., indole, thioether) are present.

This guide moves beyond standard TFA/DCM protocols. It provides validated, high-precision methodologies for selective Boc cleavage , focusing on kinetic control and scavenger systems to preserve orthogonal protecting groups and prevent alkylation side reactions.

Mechanistic Foundation & The "Cation Problem"

To master Boc deprotection, one must control the intermediate tert-butyl cation .

The Acidolysis Mechanism

Standard deprotection (TFA or HCl) follows an E1-like elimination mechanism.

  • Protonation: The carbonyl oxygen is protonated.

  • Fragmentation: The C-O bond breaks, releasing the tert-butyl cation (

    
    ) and a carbamic acid.
    
  • Decarboxylation: The carbamic acid spontaneously loses

    
     to yield the amine salt.
    
  • The Threat: The generated

    
     is a potent electrophile. Without adequate scavenging, it will alkylate electron-rich side chains (tryptophan, methionine, tyrosine) or re-attach to the amine (polymerization).
    
Visualization: Pathway & Scavenging

The following diagram illustrates the critical divergence between successful deprotection and irreversible side-reactions.

Boc_Mechanism Boc_Amine Boc-Amine (Substrate) Protonated Protonated Intermediate Boc_Amine->Protonated + H+ Carbamic Carbamic Acid (Unstable) Protonated->Carbamic Fragmentation Cation t-Butyl Cation (ELECTROPHILE) Protonated->Cation Fragmentation Amine_Salt Amine Salt (Product) Carbamic->Amine_Salt - CO2 Isobutylene Isobutylene (Gas) Cation->Isobutylene Elimination (-H+) Cation->Isobutylene Facilitated by Scavenger Side_Product Alkylated Impurity Cation->Side_Product + Nucleophile (Trp/Met) Scavenger Scavenger (Silane/Thiol) Scavenger->Isobutylene Quenching

Figure 1: Mechanistic flow of Boc acidolysis highlighting the critical role of scavengers in preventing side-chain alkylation.

Decision Matrix: Selecting the Right Reagent

Do not default to TFA. Analyze your substrate's "Acid Sensitivity Profile" using the table below.

Co-Existing GroupSensitivityRecommended ProtocolWhy?
Benzyl (Bn), Cbz Stable to AcidProtocol A (TFA/DCM)Cbz is stable to TFA; only cleaved by HBr or Hydrogenolysis.
Fmoc Base LabileProtocol A or B Completely orthogonal. Acid will not touch Fmoc.
t-Butyl Ester Acid LabileProtocol B (TMSOTf)Kinetic selectivity required. TFA will cleave both.
Trityl (Trt) Highly Acid LabileProtocol C (Mild Lewis Acid)Trt comes off before Boc with strong acid.
Thioether (Met) NucleophilicProtocol A + ScavengerRequires Thioanisole/TIPS to prevent S-alkylation.

Experimental Protocols

Protocol A: Standard High-Fidelity Deprotection (TFA)

Best for: Substrates with acid-stable groups (Cbz, Fmoc, Benzyl esters).

The "Cocktail" Approach: Pure TFA is rarely the best choice. We use a scavenger cocktail to trap the


 cation.
  • Reagent: TFA / Triisopropylsilane (TIPS) / Water (95:2.5:2.5 v/v).

    • Note: Water hydrolyzes the carbamate; TIPS scavenges cations.

Step-by-Step:

  • Dissolve the substrate (1.0 equiv) in DCM (minimum volume to solvate).

  • Cool to 0°C.

  • Add the Scavenger Cocktail (10–20 equiv of TFA relative to substrate).

    • Caution: Gas evolution (

      
       and Isobutylene) will occur. Do not seal the vessel tightly.
      
  • Warm to Room Temperature (RT) and stir for 1–2 hours.

  • Monitoring: Check TLC (stain with Ninhydrin; free amines turn blue/purple).

  • Workup (Critical):

    • Concentrate in vacuo.

    • Co-evaporation: Add Toluene or DCM and re-evaporate 3x to remove residual TFA.

    • Precipitation: Add cold Diethyl Ether to precipitate the amine trifluoroacetate salt.

Protocol B: Chemoselective Cleavage (TMSOTf)

Best for: Retaining t-Butyl Esters while removing N-Boc. Mechanism:[2] Silylation of the Boc carbonyl creates a silyl carbamate intermediate that fragments more readily than the ester, allowing for kinetic separation.

Reagents:

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)[3]

  • 2,6-Lutidine (Acts as a non-nucleophilic base buffer)

Step-by-Step:

  • Dissolve N-Boc substrate (1.0 mmol) in anhydrous DCM (5 mL) under Nitrogen/Argon.

  • Cool to 0°C.

  • Add 2,6-Lutidine (1.5 mmol).

  • Dropwise add TMSOTf (1.1 mmol).

  • Stir at 0°C for 15–30 minutes. Do not warm to RT if t-Butyl esters are present.

  • Quench: Add Methanol (excess) to solvolyze the silyl carbamate.

  • Workup: Dilute with DCM, wash with sat.

    
     (aq), dry over 
    
    
    
    .
Protocol C: Mild Lewis Acid Cleavage ( )

Best for: Highly sensitive substrates where strong Brønsted acids are forbidden.

Step-by-Step:

  • Dissolve substrate in Acetonitrile (

    
    ).
    
  • Add

    
      (1.5 equiv) and NaI  (1.0 equiv).
    
  • Stir at RT (or mild heat, 40°C) overnight.

  • Mechanism: The Cerium coordinates to the carbonyl, activating it for iodide attack, leading to neutral deprotection.

Workflow Visualization: Protocol Selection

Use this logic flow to determine the safest method for your specific molecule.

Deprotection_Selector Start Start: N-Boc Substrate Check_Ester Contains t-Butyl Ester? Start->Check_Ester Check_Sens Contains Trityl (Trt)? Check_Ester->Check_Sens No Method_TMS Protocol B: TMSOTf / 2,6-Lutidine (0°C Kinetic Control) Check_Ester->Method_TMS Yes (Must Preserve Ester) Method_TFA Protocol A: TFA + Scavengers Check_Sens->Method_TFA No Method_Lewis Protocol C: CeCl3 / NaI (Neutral Conditions) Check_Sens->Method_Lewis Yes (Trt is very labile)

Figure 2: Decision tree for selecting the appropriate deprotection methodology based on functional group compatibility.

Troubleshooting & Optimization

IssueRoot CauseSolution
Incomplete Reaction Equilibrium with

Add Scavengers (TIPS, Thioanisole) to drive equilibrium forward.
Loss of t-Butyl Ester Acidity too high / Temp too highSwitch to Protocol B (TMSOTf) at 0°C. Do not exceed 0°C.
Side Chain Alkylation

attack on Trp/Tyr
Use Reagent K (TFA/Phenol/Water/Thioanisole/EDT) for peptides.
Amine Salt Hygroscopic TFA salts absorb waterPerform ion exchange to HCl salt (treat with HCl/Dioxane) or free base immediately.

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.

  • Lundt, B. F.; et al. "Selective removal of the t-butyloxycarbonyl group." Int. J. Pept. Protein Res.1978, 12, 258.
  • Sakaitani, M.; Ohfune, Y. "Selective transformation of N-t-butoxycarbonyl group into N-alkoxycarbonyl group via N-carboxylate intermediate." J. Org.[4][5] Chem.1990 , 55, 870-876. (Describes the TMSOTf/Lutidine method).

  • Marcantoni, E.; et al. "Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3[4]·7H2O-NaI System in Acetonitrile." J. Org.[4][5] Chem.2001 , 66, 4430–4432.[4][6]

  • Han, G.; et al. "Recent Development of Peptide Coupling Reagents in Organic Synthesis." Tetrahedron2004, 60, 2447-2467. (Context for orthogonality with Fmoc/Cbz).

Sources

Applications of Boc-protected amino acids in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Boc-Protected Amino Acids in Modern Drug Discovery

Part 1: Executive Summary & Strategic Rationale

While Fmoc chemistry dominates routine solid-phase peptide synthesis (SPPS), tert-butyloxycarbonyl (Boc) chemistry remains an indispensable tool in the medicinal chemist's arsenal, particularly for solution-phase synthesis , scale-up manufacturing , and the creation of complex peptidomimetics .

The decision to employ Boc protection is rarely accidental; it is a strategic choice driven by specific chemical requirements that Fmoc cannot satisfy.

Why Boc? The Three Pillars of Selection:

  • Base Stability (Orthogonality): Boc groups are completely stable to basic conditions. This allows for the modification of C-terminal esters, nucleophilic substitutions, or base-catalyzed cyclizations without risking premature deprotection.

  • Solubility & Crystallinity: In large-scale manufacturing, Boc-protected intermediates often exhibit superior crystallinity compared to their Fmoc counterparts, facilitating purification by crystallization rather than expensive chromatography.

  • Aggregation Breaking: In "difficult" peptide sequences prone to beta-sheet aggregation, the protonation of the N-terminus during Boc deprotection (TFA treatment) can disrupt hydrogen bonding, improving coupling efficiency for the next step.

Part 2: Chemical Orthogonality & Mechanism

To design effective synthetic routes, one must understand the "Protection Landscape." Boc provides a critical orthogonal axis to Base-labile (Fmoc) and Hydrogenolysis-labile (Cbz/Z) groups.

Visualizing the Orthogonality Landscape

Orthogonality Boc Boc Group (Acid Labile) Fmoc Fmoc Group (Base Labile) Boc->Fmoc Stable to Piperidine Cbz Cbz Group (H2/Pd Labile) Boc->Cbz Stable to H2/Pd Target Target Molecule Synthesis Boc->Target Fmoc->Boc Stable to TFA Fmoc->Target Cbz->Target Alloc Alloc Group (Pd(0) Labile) Alloc->Target TFA TFA / HCl TFA->Boc Cleaves Base Piperidine / DBU Base->Fmoc Cleaves

Figure 1: The Orthogonality Map. Boc protection is selected when the synthetic route requires exposure to bases (e.g., saponification, alkylation) or hydrogenation.

Part 3: Detailed Experimental Protocols

These protocols are designed for solution-phase synthesis , common in early-stage drug discovery and intermediate scale-up.

Protocol A: High-Yield N-Boc Protection (The "Standard" Method)

Context: This method uses Di-tert-butyl dicarbonate (


), which is safer and more stable than the highly reactive Boc-Cl (tert-butyl chloroformate).

Reagents:

  • Amino Acid / Amine substrate (1.0 eq)[1]

  • 
     (1.1 – 1.2 eq)
    
  • Base: Triethylamine (

    
    ) or NaOH (for aqueous systems)
    
  • Solvent: Dioxane/Water (1:1) or DCM (anhydrous)

Step-by-Step Workflow:

  • Dissolution: Dissolve the amino acid (10 mmol) in a mixture of 1,4-dioxane (20 mL) and water (20 mL).

    • Expert Tip: If the amino acid is not soluble, add 1N NaOH until the solution is basic (pH ~9-10). The zwitterion must be converted to the free amine/carboxylate form.

  • Reagent Addition: Cool the solution to 0°C (ice bath). Add

    
     (11-12 mmol) dropwise (if liquid) or in small portions (if solid).
    
    • Why 0°C? Controls the exotherm and prevents potential side reactions with the carboxylate (mixed anhydrides), although rare with

      
      .
      
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours.

    • Monitoring: Monitor by TLC (ninhydrin stain will disappear) or LC-MS.

  • Workup (Critical for Purity):

    • Evaporate the dioxane under reduced pressure.

    • Acidification: Carefully acidify the aqueous residue with 1N KHSO4 or 1N HCl to pH 2–3.

    • Caution:

      
       gas will evolve.[1][2] Do this slowly.
      
    • Extraction: Extract immediately with Ethyl Acetate (

      
      ).
      
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Most Boc-amino acids crystallize upon addition of Hexanes/Ether.
    
Protocol B: Scavenger-Assisted Boc Deprotection (The "Clean" Cleavage)

Context: The removal of the Boc group generates a tert-butyl cation (


).[2][3][4] Without scavengers, this reactive electrophile will alkylate electron-rich side chains (Trp, Tyr, Met, Cys), creating permanent impurities.

The "Reagent K" Standard (Modified for Solution Phase):

ComponentRoleRatio (v/v)
TFA Acid Source (Cleavage)90%
TIPS (Triisopropylsilane) Cation Scavenger (Highly effective)2.5%
Water Hydrolysis / Scavenger2.5%
Thioanisole Protects Met/Trp5%

Step-by-Step Workflow:

  • Preparation: Dissolve the Boc-protected compound in a minimal amount of DCM (optional, if solubility is an issue) or add directly to the cleavage cocktail.

  • Scavenger Addition: ALWAYS add the scavengers (TIPS, Water, Thioanisole) to the TFA before adding the substrate, or add scavengers to the substrate before adding TFA.

    • Scientific Logic:[5][6] You want the "traps" in place before the "beast" (

      
      ) is released.
      
  • Reaction: Stir at RT for 30–60 minutes.

    • Warning: Do not cap the vial tightly immediately;

      
       and isobutylene gas are generated.
      
  • Precipitation (Isolation):

    • For peptides: Drop the reaction mixture into cold Diethyl Ether (

      
       volume). The deprotected peptide salt will precipitate; organic scavengers stay in the ether.[6]
      
    • For small molecules: Evaporate TFA (rotovap with a base trap), redissolve in DCM, and wash with saturated

      
       to obtain the free base.
      
Mechanism of Scavenging

Scavenging BocAmine Boc-Protected Amine Intermediate Carbamic Acid Intermediate BocAmine->Intermediate + H+ TFA TFA (Acid) tBuCation t-Butyl Cation (t-Bu+) (REACTIVE ELECTROPHILE) Intermediate->tBuCation Fragmentation SideRxn Alkylation of Trp/Tyr/Met (PERMANENT IMPURITY) tBuCation->SideRxn No Scavenger SafeProduct Isobutylene / t-Bu-Scavenger (Inert Byproduct) tBuCation->SafeProduct + Scavenger Scavenger Scavenger (TIPS/Water) (Nucleophile)

Figure 2: The Critical Role of Scavengers. Without TIPS or water, the t-butyl cation will irreversibly modify the drug molecule.

Part 4: Comparison Data (Boc vs. Fmoc)

FeatureBoc Chemistry Fmoc Chemistry Drug Discovery Application
Deprotection Acid (TFA/HCl)Base (Piperidine)Boc is preferred if molecule has base-sensitive esters or lactones.
Cost (Reagents) Low (

is cheap)
Moderate/HighBoc is often preferred for multi-kilogram scale-up of intermediates.
Side Chain Stability Requires Benzyl (HF cleavage) or orthogonal tBuRequires tBu (TFA cleavage)Boc/Benzyl is rare in modern labs due to HF toxicity. Boc/tBu is not orthogonal.
Solubility Intermediates often soluble in organic solventsIntermediates can be insolubleBoc is excellent for "Fragment Condensation" of long peptides.[]
Safety Generates Isobutylene/

Generates DibenzofulveneVentilation is required for Boc; Fmoc byproducts are solids/liquids.

Part 5: Troubleshooting Guide

Issue 1: Incomplete Deprotection

  • Cause: Steric hindrance or insufficient acid strength.

  • Solution: Switch from 50% TFA/DCM to neat TFA or 4M HCl in Dioxane . Ensure the reaction is not moisture-contaminated (unless water is the scavenger).

Issue 2: "Gumming" during Precipitation

  • Cause: Peptide/Drug is trapping TFA.

  • Solution: Triturate the oil with cold ether/hexane mixtures. Scratch the flask side to induce crystallization. If it remains an oil, dissolve in water/acetonitrile and lyophilize.

Issue 3: Alkylation of Tryptophan (Mass +56 Da)

  • Cause: t-Butyl cation attack on the indole ring.

  • Solution: Increase TIPS concentration to 5%. Add Indole (as a sacrificial scavenger) to the cleavage cocktail.

References

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

  • Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

  • Lundt, B. F., et al. (1978). Selective Removal of the t-Butyloxycarbonyl Group.[6][8] International Journal of Peptide and Protein Research, 12(5), 258–268. (Seminal paper on Scavengers).

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (The "Bible" of protection chemistry).
  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. (Provides comparative context for Boc vs Fmoc). Link

Sources

Troubleshooting & Optimization

Troubleshooting incomplete Boc deprotection of (S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: ISO-BOC-001 Topic: Troubleshooting Incomplete Deprotection of (S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid Support Level: Tier 3 (Senior Application Scientist)

Introduction: The "Incomplete" Illusion

Welcome to the technical support center. You are likely here because your LC-MS or NMR data suggests the Boc group remains attached to your Isoserine derivative after standard acid treatment (TFA/DCM), or you see a new impurity with a mass of M+56.

Executive Summary: Deprotecting (S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid (Boc-Isoserine) presents a unique challenge compared to standard amino acids. The presence of the


-hydroxyl group creates a "nucleophilic trap." What often looks like incomplete deprotection is frequently a side reaction  where the cleaved tert-butyl cation re-attaches to the hydroxyl oxygen (O-alkylation).

This guide provides the diagnostic logic and chemical protocols to resolve this specific issue.

Module 1: Diagnostic Logic (Root Cause Analysis)

Before altering your protocol, use this logic flow to identify if you have a kinetic issue (slow reaction) or a thermodynamic issue (side reaction).

TroubleshootingLogic Start Issue: Boc Signal Persists CheckMS Check LC-MS Mass Start->CheckMS MassSM Mass = Starting Material (M+100) CheckMS->MassSM Exact Match MassNew Mass = Product + 56 (M+56) CheckMS->MassNew Shifted Mass TrueIncomplete Diagnosis: True Incomplete Reaction (Kinetic Stall) MassSM->TrueIncomplete SideReaction Diagnosis: O-tert-Butylation (Scavenger Failure) MassNew->SideReaction Action1 Action: Increase Acid Strength Check Solubility TrueIncomplete->Action1 Action2 Action: Use Cation Scavengers (Silane/Water) SideReaction->Action2

Caption: Decision tree distinguishing between kinetic stalling and O-alkylation side reactions.

Module 2: The Scavenger Protocol (The Fix)

If your mass spectrum shows M+56 (relative to the desired free amine), the tert-butyl cation (


) generated during cleavage has attacked the 

-hydroxyl group. You have formed the O-tert-butyl ether.
The Mechanism of Failure
  • Cleavage: TFA protonates the Boc carbonyl;

    
     leaves, generating the free amine.
    
  • The Trap:

    
     is an electrophile.[1][2] The neighboring 
    
    
    
    -OH is a nucleophile.
  • Result: Without a "sponge" to soak up

    
    , it alkylates the oxygen. This is reversible but equilibrium-driven.
    
Optimized Protocol: The "Cation Sponge" Cocktail

Standard TFA/DCM (1:1) is insufficient for hydroxy-amino acids. You must add scavengers.

ComponentRoleRecommended Ratio (v/v)
TFA Acid Source (Cleavage)50%
DCM Solvent (Solubility)40%
Triethylsilane (TES) Primary Scavenger (Hydride donor)5%
Water Secondary Scavenger (Nucleophile)5%

Step-by-Step Procedure:

  • Dissolve 1.0 equiv of Boc-Isoserine in the DCM and Scavengers (TES/Water) first.

    • Why? Ensure the scavengers are present before the acid generates the carbocations.

  • Cool the solution to 0°C.

  • Add TFA dropwise.

  • Warm to Room Temperature and stir for 2–4 hours.

  • Monitoring: Check by TLC (ninhydrin stain for free amine) or LC-MS.

    • Success: Disappearance of SM and absence of M+56 peak.

Module 3: Solubility & Salt Management (True Incomplete)

If your mass spectrum shows Starting Material (M+100) , the reaction stalled. This is common with Isoserine because the product is a zwitterionic amino acid salt that is insoluble in DCM.

The "Coating" Effect

As the reaction proceeds, the deprotected Isoserine trifluoroacetate salt precipitates. This precipitate can encapsulate unreacted starting material, shielding it from the acid.

Troubleshooting "True Incomplete" Deprotection

Option A: The Homogeneous Mix (Recommended) Switch the solvent system to maintain solubility of the salt.

  • Reagent: 4M HCl in Dioxane .

  • Protocol: Dissolve substrate in minimal Dioxane. Add 4M HCl/Dioxane (10-20 equiv).

  • Why? Dioxane often maintains solubility longer than DCM. If precipitation occurs, it is usually a fine powder rather than a gum, allowing diffusion.

Option B: The "Push" Method If you must use TFA:

  • Increase TFA concentration to 80% (reduce DCM).

  • Extend reaction time to 6–12 hours.

  • Critical: Agitate vigorously (do not just stir gently) to break up precipitates.

Module 4: Isolation of the Zwitterion

Isoserine is highly polar. Traditional aqueous workups (washing with NaHCO3) will wash your product into the water waste.

Isolation Protocol:

  • Concentrate: Evaporate the reaction mixture (TFA/DCM/Scavengers) to an oil under reduced pressure (keep bath <40°C).

  • Precipitate: Add cold Diethyl Ether (Et2O) or MTBE (10 mL per gram of substrate).

  • Triturate: Scratch the flask or sonicate until a white solid forms.

  • Filter/Centrifuge: Collect the solid.

    • The Filtrate contains: Scavengers, Boc-byproducts, and organic impurities.

    • The Solid contains: Pure Isoserine TFA salt.

  • Desalting (Optional): If the free base is required, use an ion-exchange resin (e.g., Dowex 50W) eluting with NH4OH, rather than liquid-liquid extraction.

FAQ: Frequently Asked Questions

Q: Can I use Thioanisole instead of Triethylsilane? A: Yes, Thioanisole is a potent scavenger. However, it is foul-smelling and harder to remove than volatile silanes. Use it only if TES fails.

Q: I see a peak at M+44. What is this? A: This corresponds to the formation of a cyclic carbamate (oxazolidinone) intermediate, though this is rare under acidic conditions (usually basic). If seen, ensure your TFA is anhydrous (fresh bottle).

Q: Why not just use heat to speed it up? A: Do not heat. Heating promotes the esterification of the carboxylic acid with the free hydroxyl group (intermolecular esterification) or the solvent. Keep it at Room Temperature.

References

  • Lundt, B. F., et al. (1978).[3] "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid." International Journal of Peptide and Protein Research.[3] Link

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Standard reference for scavenger selection in Boc cleavage). Link

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[4][5][][7][8] Chemical Reviews. (Detailed mechanisms of side reactions). Link

Sources

Technical Support Center: Boc Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions & Optimization Strategies Audience: Senior Researchers & Process Chemists

Welcome to the Boc Chemistry Technical Hub.

While Fmoc chemistry has become the standard for routine synthesis, Boc (tert-butyloxycarbonyl) chemistry remains the gold standard for difficult sequences, aggregating peptides, and thioester synthesis. However, the reliance on repetitive acidolysis (TFA) and final hydrofluoric acid (HF) cleavage introduces unique, high-stakes side reactions that differ fundamentally from Fmoc protocols.[1]

This guide provides mechanistic insights and self-validating protocols to mitigate the three most critical failure modes in Boc SPPS: Diketopiperazine (DKP) formation , Aspartimide formation , and Carbocation-mediated alkylation during HF cleavage.

Module 1: Chain Elongation Failures
Issue: Premature Chain Termination via Diketopiperazine (DKP)

User Question: "I am synthesizing a sequence starting with Pro-Gly on a Merrifield resin. After the third amino acid coupling, my yield dropped by >50%, and mass spec shows a major impurity corresponding to the cyclic dipeptide. Why is this happening?"

Technical Diagnosis: You are experiencing Diketopiperazine (DKP) formation .[2][3][4] Unlike Fmoc chemistry, where DKP is base-catalyzed, in Boc chemistry, the amine is protonated (safe) immediately after deprotection. The danger zone is the neutralization step .

When you neutralize the N-terminal amine (typically with DIEA) to prepare for coupling, the free amine can back-bite the benzyl ester linkage to the resin, cleaving the dipeptide as a cyclic byproduct.[3]

Mechanism:

  • Deprotection: TFA removes Boc; amine is protonated (

    
    ).[3]
    
  • Neutralization: Base (DIEA) generates free amine (

    
    ).[3]
    
  • Cyclization: The amine nucleophilically attacks the resin ester carbonyl.[3]

  • Release: The cyclic DKP falls off the resin; the chain is terminated.

DKP_Mechanism Step1 1. Neutralization (Free Amine Generation) Step2 2. Nucleophilic Attack (N-term attacks Resin Ester) Step1->Step2 Slow Coupling Step3 3. Cyclization (Tetrahedral Intermediate) Step2->Step3 Result 4. Chain Termination (DKP Released + Free Hydroxyl Resin) Step3->Result Irreversible

Figure 1: Mechanism of acid-catalyzed/neutralization-induced DKP formation leading to chain loss.

Corrective Protocol: In Situ Neutralization Do not perform a separate neutralization wash (e.g., 10% DIEA/DCM wash). Instead, keep the amine protonated until the exact moment of coupling.

  • Deprotect: TFA/DCM.

  • Wash: DCM (do not add base).

  • Couple: Add the activated amino acid (Boc-AA-OH + HBTU/DIEA) directly to the protonated resin.

    • Why? The excess base in the coupling mixture neutralizes the amine in the presence of the activated acylating agent. The rate of acylation (coupling) vastly outcompetes the rate of cyclization (DKP).

Module 2: Sequence-Specific Modifications
Issue: Aspartimide Formation (M-18 Peak)

User Question: "My peptide contains an Asp-Gly sequence. The final Mass Spec shows a peak at [M-18], and the product is resistant to digestion. Is this a dehydration?"

Technical Diagnosis: This is Aspartimide formation .[1][4][5][6][7] While often associated with base treatments in Fmoc, in Boc chemistry, it is catalyzed by strong acids (HF) or during neutralization steps if the side-chain protection is inadequate.[4] The aspartic acid side chain attacks the backbone amide nitrogen, forming a 5-membered succinimide ring (losing


, hence M-18).

Strategic Prevention:

  • Protecting Group Switch:

    • Standard: Asp(OBzl) (Benzyl ester) is highly susceptible to aspartimide formation.

    • Solution: Switch to Asp(OcHex) (Cyclohexyl ester). The steric bulk of the cyclohexyl group significantly retards the cyclization attack during the synthesis and HF cleavage [1].

  • Temperature Control:

    • Perform the HF cleavage strictly at -5°C to 0°C . Higher temperatures (+20°C) exponentially increase ring closure.

Module 3: The HF Cleavage Minefield
Issue: Alkylation of Trp, Tyr, and Met (Scavenger Failure)

User Question: "After HF cleavage, my peptide has multiple +56 Da (t-butyl) adducts on Tryptophan and Tyrosine. I used anisole as a scavenger.[5][8] What went wrong?"

Technical Diagnosis: Standard HF cleavage follows an


 mechanism . The acid protonates the protecting groups (Boc, t-butyl), generating highly reactive carbocations (electrophiles). If these are not instantly trapped by scavengers, they alkylate electron-rich side chains (Trp indole, Tyr phenol, Met sulfur). Anisole alone is often insufficient for Trp-rich peptides.

The Solution: Tam's "Low-High" HF Procedure Developed by James P. Tam and R.B.[9] Merrifield, this protocol forces the reaction to proceed via an


 mechanism  first, avoiding carbocation generation entirely [2].

Protocol: Low-High HF Cleavage [5][9]

ParameterLow HF Step (S_N2)High HF Step (S_N1)
Objective Remove most protecting groups (Bzl, Z, Bom) & reduce Met(O).Remove resistant groups (Arg-Tos, Cys-MBzl) & cleave from resin.
Mechanism S_N2 (Push-Pull). No carbocations.S_N1 (Acidolysis).
Reagents HF (25%) / DMS (65%) / p-Cresol (10%)HF (90%) / p-Cresol (10%)
Conditions 0°C for 2 hours.-5°C to 0°C for 45 mins.
Why? DMS acts as a nucleophile before the leaving group departs.Completes the cleavage of strong bonds.

Step-by-Step Workflow:

  • Preparation: Dry the resin thoroughly.

  • Low HF Charge: Distill HF into a vessel containing DMS (Dimethyl sulfide) and p-cresol.

    • Ratio: 1:3:0.5 (HF:DMS:p-Cresol).

  • Reaction: Stir at 0°C for 2 hours.

    • Result: Met(O) is reduced to Met; Trp/Tyr are deprotected without alkylation.

  • Evacuation: Evaporate HF and DMS under vacuum.

  • High HF Charge: Distill fresh HF into the vessel containing the resin and remaining p-cresol.

  • Reaction: Stir at 0°C for 45-60 minutes.

  • Workup: Precipitate in cold ether.

LowHighHF Start Peptide-Resin (Protected) LowHF Step 1: Low HF (HF/DMS/p-Cresol) Mechanism: SN2 (Concerted) Start->LowHF Promotes Nucleophilic Attack Inter Intermediate: De-benzylated Peptide (No Carbocations Generated) LowHF->Inter Scavenges Precursors HighHF Step 2: High HF (90% HF) Mechanism: SN1 Inter->HighHF Cleaves Arg(Tos)/Resin Finish Final Peptide (Clean Trp/Tyr/Met) HighHF->Finish

Figure 2: The Tam "Low-High" HF workflow to switch mechanistic pathways and prevent alkylation.

Comparison of Scavenger Cocktails

Select the correct scavenger based on your amino acid composition.

Amino Acids PresentRecommended Scavenger Cocktail (Vol %)Notes
Standard (No Trp/Met/Cys) HF (90%) / Anisole (10%)Basic protection.
Trp / Tyr HF (85%) / p-Cresol (10%) / p-Thiocresol (5%)p-Cresol is superior to anisole for Tyr protection.
Met / Cys HF / DMS / p-Cresol (Low-High Protocol)DMS is required to reduce Met(O) sulfoxide.
Trp(CHO) Formyl Low-High HF with Ethanedithiol (EDT) EDT or thiophenol is required to remove the formyl group thiolytically.
References
  • Tam, J. P., et al. (1983).[8][10] S_N2 deprotection of synthetic peptides with a low concentration of HF in dimethyl sulfide: evidence and application in peptide synthesis. Journal of the American Chemical Society.[10]

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis.[1][2][6][8][11][12][13] I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society.[10]

  • Gisin, B. F., & Merrifield, R. B. (1972). Carboxyl-catalyzed intramolecular aminolysis. A side reaction in solid-phase peptide synthesis.[1][2][3][5][11] Journal of the American Chemical Society.[10]

  • Schnölzer, M., Alewood, P., Jones, A., Alewood, D., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis.[4][11] International Journal of Peptide and Protein Research.[9]

Sources

Preventing racemization of (S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid during coupling

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide addresses the prevention of racemization during the coupling of (S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid (Boc-Isoserine).

Executive Summary: The Stereochemical Challenge

Coupling (S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid presents a unique challenge compared to standard


-amino acids. Because this molecule is an 

-hydroxy-

-amino acid
, it lacks the

-nitrogen required to form the oxazolone (azlactone) intermediate typically blamed for racemization in peptide synthesis.

Instead, racemization occurs primarily via direct base-catalyzed enolization of the activated ester. The electronegative


-hydroxyl group increases the acidity of the C2 proton, making the chiral center highly susceptible to deprotonation by tertiary amines (e.g., DIEA, TEA) used in standard uronium/phosphonium couplings (HATU, PyBOP).

Core Recommendation: The most robust method to prevent racemization is to protect the


-hydroxyl group  (e.g., TBS, TBDPS, or Acetonide) prior to coupling. If coupling with a free hydroxyl is mandatory, you must utilize base-free carbodiimide chemistry  (DIC/Oxyma) to eliminate the base-catalyzed enolization pathway.

Troubleshooting & Diagnostic Guide (Q&A)

Q1: I am observing significant racemization (10-20%) using HATU/DIEA. Why?

A: This is a classic "Base-Driven Enolization" error.

  • Mechanism: HATU requires a base (DIEA) to function. The

    
    -proton of your Boc-isoserine is acidified by two electron-withdrawing groups: the activated carbonyl and the 
    
    
    
    -hydroxyl group. DIEA abstracts this proton, forming a planar enolate intermediate which reprotonates indiscriminately, destroying stereopurity.
  • Solution: Switch to a base-free coupling system. Use DIC (Diisopropylcarbodiimide) with Oxyma Pure or HOBt .[1] These reagents generate the active ester without requiring a tertiary amine base, keeping the pH neutral/acidic and preserving the C2 stereocenter.

Q2: Can I couple this molecule with the 2-hydroxyl group unprotected?

A: Yes, but it is high-risk.

  • Risk 1 (O-Acylation): The free hydroxyl is nucleophilic. It can react with the activated carboxyl of another isoserine molecule, leading to oligomerization (polyesters).

  • Risk 2 (Racemization): As noted above, the free -OH increases the acidity of the

    
    -proton.
    
  • Mitigation: If you cannot protect the -OH, use stoichiometric activation (1:1 carboxyl:activator) to minimize excess activated species and use low temperature (0°C) . However, protecting the -OH as a silyl ether (TBS) is the gold standard for purity.

Q3: I see a "double addition" or mass +87 impurity. What is this?

A: This is likely Self-Acylation (Oligomerization) . Because the starting material contains both a nucleophile (-OH) and an electrophile (activated -COOH), it can polymerize.

  • Fix: Ensure the amine component (the nucleophile you are coupling to) is present in slight excess and pre-mixed with the coupling agent before adding the Boc-isoserine, or add Boc-isoserine slowly to the amine/activator mix. Note: This is difficult to control; OH-protection is the only definitive fix.

Recommended Protocols

Protocol A: The "Gold Standard" (Hydroxyl Protected)

Best for: GMP synthesis, high-value intermediates, and scale-up. Prerequisite: Protect the 2-OH as a tert-butyldimethylsilyl (TBS) ether or similar.

  • Reagents: Boc-Isoserine(TBS)-OH (1.0 equiv), HATU (1.0 equiv), HOAt (1.0 equiv), Collidine (2.0 equiv).

  • Solvent: DMF or NMP (Anhydrous).

  • Procedure:

    • Dissolve Amino Acid and HATU/HOAt in DMF.

    • Cool to 0°C.[2]

    • Add Collidine (Sym-collidine is a weaker base than DIEA, reducing enolization risk).

    • Stir 2 min for activation.

    • Add the amine partner.[2][3][4]

    • Monitor by HPLC.

  • Why this works: The TBS group sterically shields the

    
    -proton and removes the inductive effect of the free OH, significantly raising the pKa and preventing enolization.
    
Protocol B: Base-Free Coupling (Free Hydroxyl)

Best for: Quick discovery synthesis where protection steps are inefficient.

  • Reagents: Boc-Isoserine-OH (1.1 equiv), DIC (1.1 equiv), Oxyma Pure (1.1 equiv).

  • Solvent: DCM/DMF (1:1).

  • Procedure:

    • Step 1: Dissolve Boc-Isoserine-OH and Oxyma Pure in the solvent.

    • Step 2: Add DIC.[1][4][5] Do NOT add any base (DIEA/TEA).

    • Step 3: Allow "pre-activation" for only 1–2 minutes at 0°C (Minimize time the active ester sits alone).

    • Step 4: Immediately add the amine partner (nucleophile).

    • Step 5: Allow to warm to Room Temp over 2 hours.

  • Why this works: Carbodiimides (DIC) activate the acid at neutral/acidic pH. Without a tertiary amine, the

    
    -proton remains protonated. Oxyma suppresses racemization better than HOBt and is safer.
    

Mechanistic Visualization

The following diagram illustrates the decision pathway and the chemical causality of racemization.

RacemizationPathways Start Start: Boc-Isoserine Coupling CheckOH Is the 2-OH group protected? Start->CheckOH Protected Protected (e.g., O-TBS) Low Acidity of C2-H CheckOH->Protected Yes Unprotected Unprotected (-OH free) High Acidity of C2-H CheckOH->Unprotected No StandardCoupling Standard Coupling (HATU/Collidine or DIC/Oxyma) Protected->StandardCoupling SafeProduct Target Product >99% ee StandardCoupling->SafeProduct BaseChoice Coupling Reagent Choice Unprotected->BaseChoice BaseSystem Uronium (HATU/HBTU) + Base (DIEA/TEA) BaseChoice->BaseSystem With Base NoBaseSystem Carbodiimide (DIC) + Oxyma Pure NO BASE BaseChoice->NoBaseSystem Base-Free Enolization Mechanism: Base abstracts C2-H Forms Planar Enolate BaseSystem->Enolization Racemate Racemized Product (50:50 L/D mix) Enolization->Racemate KineticControl Kinetic Control Fast Amine Attack NoBaseSystem->KineticControl KineticControl->SafeProduct

Caption: Decision tree for Boc-isoserine coupling. The presence of base (DIEA) with an unprotected hydroxyl group is the primary driver of enolization and racemization.

Comparative Data: Coupling Reagents

Reagent SystemBase Required?Racemization Risk (Free OH)O-Acylation RiskRecommendation
HATU / DIEA YesHigh (>10%)HighAvoid unless OH is protected.
HBTU / DIEA YesHigh HighAvoid.
DIC / HOBt No Low (<2%)ModerateGood standard option.[2]
DIC / Oxyma No Very Low (<1%)LowRecommended for unprotected substrates.
EDC / NHS NoLowModerateAcceptable for aqueous/polar workups.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

    • Source:

  • Steinauer, R., et al. (1989).
  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394–9403.

    • Source:

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38, 606-631.

    • Source:

Sources

Optimization of coupling conditions for Boc-L-isoserine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Boc-L-Isoserine Technical Support Center.

Ticket ID: #ISO-BOC-OPT-001 Subject: Optimization of Coupling Conditions for Boc-L-Isoserine Assigned Specialist: Senior Application Scientist

Executive Summary: The Challenge of Isoserine

Boc-L-isoserine (specifically the (2R,3S)-3-amino-2-hydroxy-3-phenylpropionic acid derivative) is the critical side chain for Paclitaxel (Taxol) and Docetaxel. Unlike standard amino acid couplings, this reaction presents a unique "perfect storm" of challenges:

  • Steric Hindrance: The secondary hydroxyl group at C-13 of the Baccatin III core (the typical acceptor) is buried within a concave, cup-shaped diterpene cage.

  • Racemization Risk: The C-2' proton (alpha to the carboxyl) is acidic. Over-activation or excessive base (DMAP) leads to rapid epimerization, destroying biological activity.

  • Side Reactions: The unprotected C-2' hydroxyl on the isoserine itself can compete, leading to self-polymerization if not carefully managed or protected (e.g., as an oxazolidine).

This guide provides a tiered support structure ranging from standard protocols to advanced "rescue" methodologies.

Visual Workflow: Decision Matrix

Before selecting a protocol, determine your substrate constraints using the decision tree below.

CouplingDecisionTree Start Start: Define Substrate Target Target Nucleophile? Start->Target Amine Amine (Peptide Coupling) Target->Amine NH2 Alcohol Alcohol (Esterification) Target->Alcohol OH MethodA Method A: Standard EDC/HOBt Amine->MethodA High Yield Sterics Steric Environment? Alcohol->Sterics Simple Primary/Unblocked Secondary Sterics->Simple Accessible Hindered Hindered (e.g., Baccatin C-13) Sterics->Hindered Buried MethodB Method B: Steglich (DCC/DMAP) Simple->MethodB Standard Hindered->MethodB Try First (Risk: Low Yield) MethodC Method C: Ojima Lactam Route Hindered->MethodC Recommended (High Yield) MethodB->MethodC If Yield < 40% or Epimerization > 5%

Figure 1: Decision matrix for selecting the optimal coupling strategy based on nucleophile type and steric environment.

Module 1: Direct Esterification (The Steglich Protocol)

Use Case: Coupling Boc-L-isoserine to simple alcohols or initial attempts at Baccatin III coupling.

The Mechanism & Failure Points

The Steglich esterification relies on DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine).[1]

  • The Trap: The O-acyl isourea intermediate is highly reactive. If the alcohol is sterically hindered, the intermediate rearranges into an unreactive N-acyl urea (permanent byproduct).

  • The Epimerization: DMAP is basic. If the reaction is too slow (due to sterics), DMAP will deprotonate C-2', scrambling the stereochemistry.

SteglichMechanism Acid Boc-L-Isoserine Inter O-Acyl Isourea (Activated) Acid->Inter + DCC DCC DCC Active Acyl-Pyridinium Species Inter->Active + DMAP Side N-Acyl Urea (Dead End) Inter->Side Slow Reaction (1,3-Rearrangement) DMAP DMAP (Catalyst) Product Target Ester Active->Product + R-OH

Figure 2: The kinetic competition in Steglich esterification. Slow alcohol attack leads to irreversible N-acyl urea formation.

Optimized Protocol (Standard)
  • Stoichiometry: Use 6.0 eq of Boc-L-isoserine and 6.0 eq of DCC relative to the alcohol (Baccatin III). High equivalents drive kinetics over thermodynamics.

  • Catalyst: Use 2.0 eq of DMAP. Note: Stoichiometric DMAP is often required for hindered substrates, unlike the catalytic amounts used for simple esters.

  • Solvent: Toluene (preferred) or DCM. Toluene at 70°C often favors the esterification over urea formation, but increases racemization risk.

  • Temperature: Start at 0°C for addition, then warm to 25°C (or 70°C for Toluene).

Troubleshooting Table: Steglich Method

SymptomProbable CauseCorrective Action
Precipitate forms immediately DCU formation (Normal)This is expected. Filter off the white solid (DCU) after reaction.[2]
Yield < 40% N-acyl urea rearrangementThe alcohol is too hindered. Switch to Module 2 (Ojima Method) .
Product is Racemic Base-catalyzed epimerizationReduce DMAP to 0.5 eq. Keep temp < 25°C. Add PPTS (pyridinium p-toluenesulfonate) as a buffer.
Insoluble Gel Solvent incompatibilitySwitch from DCM to Toluene:THF (1:1).

Module 2: The "Nuclear Option" (Ojima Lactam Method)

Use Case: Synthesis of Taxol/Docetaxel analogs where direct esterification fails or yields are commercially unviable.

Why this works: Instead of forcing two crowded molecules together with a leaving group, this method uses a cyclic Beta-lactam . The alkoxide of the Baccatin core attacks the lactam carbonyl, relieving ring strain. This ring-opening provides the necessary thermodynamic driving force that DCC lacks.

Protocol
  • Preparation: Generate the Lithium alkoxide of Baccatin III (or C-13 alcohol) using LHMDS (Lithium Hexamethyldisilazide) in THF at -40°C.

  • Coupling: Add the N-Boc-3-hydroxy-beta-lactam (Ojima Lactam) in THF.

  • Quench: The reaction is extremely fast (< 30 mins). Quench with acetic acid.

Key Advantage: This method virtually eliminates N-acyl urea formation and significantly reduces racemization because the reaction conditions are cold and fast.

FAQ: Frequently Asked Questions

Q: Can I use EDC instead of DCC? A: Yes. EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) forms a water-soluble urea, making workup easier. However, for extremely hydrophobic substrates like Taxanes, the urea solubility advantage is negligible, and DCC often provides higher kinetic activation in non-polar solvents like Toluene.

Q: My Boc-L-isoserine has a free hydroxyl at C-2'. Do I need to protect it? A: For direct DCC coupling: YES . If unprotected, the C-2' hydroxyl will compete with your target alcohol, leading to oligomers. Protect it as a TBDMS ether or an acetonide (oxazolidine) before coupling.

  • Exception: In the Ojima Lactam method, the hydroxyl is protected as part of the lactam structure or a silyl ether.

Q: What is the best solvent to prevent racemization? A: Dichloromethane (DCM) or Toluene . Avoid highly polar aprotic solvents like DMF or DMSO for the coupling step if possible, as they enhance the basicity of DMAP and stabilize the charged intermediates that lead to proton abstraction (racemization).

References

  • Neises, B., & Steglich, W. (1978).[1] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.

  • Ojima, I., et al. (1992). New and efficient approaches to the semisynthesis of taxol and its C-13 side chain analogs by means of beta-lactam synthon method. Tetrahedron, 48(34), 6985-7012.

  • Denis, J. N., Greene, A. E., Guénard, D., & Guéritte-Voegelein, F. (1988). A highly efficient, practical approach to natural taxol. Journal of the American Chemical Society, 110(17), 5917-5919.

Sources

Technical Support Center: Scavenger Optimization for Boc Deprotection

Author: BenchChem Technical Support Team. Date: February 2026

Department: Chemical Synthesis & Purification Subject: Prevention of Side Reactions during TFA Acidolysis Document ID: TSC-BOC-2024-01[1]

Core Mechanism & The "Cation Problem"

The Issue: The deprotection of Boc (tert-butoxycarbonyl) groups or the cleavage of side-chain protecting groups (t-butyl esters/ethers) using Trifluoroacetic Acid (TFA) is not merely a hydrolytic cleavage; it is an elimination reaction that generates a highly reactive electrophile: the tert-butyl cation (


) .[2]

If this cation is not immediately quenched (scavenged), it will alkylate nucleophilic residues on your peptide, resulting in permanent impurities that are often inseparable by HPLC.

Mechanistic Pathway

The following diagram illustrates the fate of the Boc group and the competition between the scavenger and the peptide side chains.

BocMechanism cluster_0 Acidolysis cluster_1 Reactive Species cluster_2 Outcomes Boc Boc-Peptide Intermediate Protonated Intermediate Boc->Intermediate Protonation TFA TFA (H+) TFA->Intermediate Cation t-Butyl Cation (t-Bu+) Intermediate->Cation Elimination Isobutene Isobutene (Gas) Cation->Isobutene Elimination (-H+) Scavenged Scavenger-tBu (Inert Byproduct) Cation->Scavenged Nucleophilic Attack (Target Pathway) Alkylated Alkylated Peptide (Irreversible Impurity) Cation->Alkylated Side Reaction (Avoid!)

Figure 1: The generation of the tert-butyl cation and the critical competition between scavengers and peptide nucleophiles.

Scavenger Selection Guide

Do not use a "one-size-fits-all" cocktail. Select your scavenger mixture based on the specific amino acid sequence of your target molecule.

The Decision Matrix

Rule of Thumb: If your peptide contains Cys, Met, Trp, or Tyr , standard cleavage cocktails (TFA/Water) are insufficient.

Residue Risk ProfilePrimary Side ReactionRecommended Scavenger
Tryptophan (Trp) Alkylation of indole ring (+56 Da)Indole/Phenol (protects aromatic ring)
Methionine (Met) Oxidation to sulfoxide (+16 Da)Thioanisole (reduces potential)
Cysteine (Cys) S-alkylation (re-attachment of t-Bu)EDT or DODT (high affinity thiol)
Tyrosine (Tyr) O-alkylation (3-tert-butyltyrosine)Phenol
Arginine (Arg) Slow removal of Pbf/Pmc protecting groupsWater (hydrolysis) + Thioanisole
Validated Cocktail Formulations

The following mixtures are industry standards for solid-phase peptide synthesis (SPPS) and solution-phase deprotection.

1. Cocktail A: The "Standard" (Low Risk)

Use for: Peptides with no Cys, Met, or Trp.

  • TFA: 95%[3][4][5]

  • TIPS (Triisopropylsilane): 2.5%[6]

  • Water: 2.5%[2][3][4][5]

  • Note: TIPS is a hydride donor and excellent cation scavenger.

2. Reagent K: The "Heavy Duty" (High Risk)

Use for: Peptides containing Trp, Met, Cys, or Tyr .[4][7][8] This is the gold standard for complex sequences [1].

  • TFA: 82.5%[7]

  • Phenol: 5% (Protect Tyr/Trp)[6]

  • Water: 5% (Hydrolysis)

  • Thioanisole: 5% (Accelerates Pbf removal, protects Met)

  • EDT (1,2-Ethanedithiol): 2.5% (Crucial for Cys/Trp)[4]

  • Warning: EDT smells strictly of rotten eggs. Use in a high-flow fume hood.

3. Reagent B: The "Odorless" Alternative

Use for: Peptides with Trp/Tyr but no Met/Cys .

  • TFA: 88%[6]

  • Phenol: 5%

  • Water: 5%

  • TIPS: 2%

4. Reagent H: The "Met-Rescue"

Use for: Peptides highly susceptible to Methionine oxidation.

  • TFA: 81%

  • Phenol: 5%

  • Thioanisole: 5%[6][3]

  • EDT: 2.5%[6][4][5]

  • Water: 3%

  • DMS (Dimethylsulfide): 2%

  • Ammonium Iodide (NH4I): 1.5%[6]

  • Mechanism:[2][4][9][10][11] The DMS/NH4I couple actively reduces Met(O) back to Met during cleavage [2].

Troubleshooting & FAQs

Q1: I see a +56 Da mass shift on my peptide. What happened?

Diagnosis: You have tert-butylation of a nucleophilic side chain.[2]

  • Cause: Insufficient scavenger capacity. The t-Bu cations generated overwhelmed the scavengers and alkylated your peptide.

  • Likely Victim: Tryptophan (Indole) is the most common victim, followed by Cysteine.

  • Solution: Switch to Reagent K . If already using Reagent K, ensure your volume-to-resin ratio is high (at least 10-20 mL per gram of resin) to dilute the cation concentration.

Q2: I see a +16 Da mass shift.

Diagnosis: Methionine Oxidation (Met -> Met-Sulfoxide).[12]

  • Cause: Air oxidation or reactive oxygen species present during cleavage.

  • Solution:

    • Use Thioanisole in your cocktail.[6][8]

    • Degas your TFA cleavage cocktail with Nitrogen/Argon before use.

    • If the problem persists, use Reagent H (containing DMS/NH4I) to reduce the sulfoxide in situ [3].

Q3: My peptide precipitated during the cleavage reaction.

Diagnosis: Peptide aggregation in high-TFA concentrations.

  • Risk: If the peptide precipitates, the protecting groups might be trapped inside the aggregate, leading to incomplete deprotection.

  • Solution: Add DCM (Dichloromethane) to the cleavage cocktail (up to 20-30%) to solubilize the hydrophobic protected peptide, or use a "High-Low" cleavage strategy.

Q4: The cleavage solution turned bright pink/red.

Diagnosis: Tryptophan degradation or Rink Amide linker byproducts.

  • Context: While some color change is normal (yellow/orange), bright red/pink often indicates the formation of nitrosylated Trp or polymerization of indole species.

  • Solution: Ensure Phenol is present in the cocktail.[6][8] Phenol acts as a "sink" for these specific radical/cationic species.

Standard Operating Procedures (SOPs)

SOP-01: Preparation of Reagent K (10 mL)

Safety: Perform in a fume hood. EDT and Thioanisole are toxic and malodorous.

  • Weigh Phenol: Add 0.5 g of crystalline phenol to a 20 mL glass scintillation vial.

  • Solubilize: Add 0.5 mL of Thioanisole and 0.25 mL of EDT (Ethanedithiol).

  • Add Water: Add 0.5 mL of HPLC-grade water.

  • Add TFA: Fill to the 10 mL mark with fresh TFA (approx 8.25 mL).

  • Mix: Vortex until the phenol is completely dissolved.

    • Note: The solution should be clear. If it turns pink immediately, your phenol may be oxidized; discard and use fresh phenol.

SOP-02: The Cleavage Workflow

The following workflow integrates the decision logic for selecting the correct cocktail.

CleavageWorkflow Start Start: Peptide Sequence Analysis CheckCysMet Contains Cys or Met? Start->CheckCysMet CheckTrp Contains Trp? CheckCysMet->CheckTrp No CheckMetOx History of Met Oxidation? CheckCysMet->CheckMetOx Yes ReagentA Use Cocktail A (TFA/TIPS/H2O) CheckTrp->ReagentA No ReagentB Use Reagent B (TFA/Phenol/H2O/TIPS) CheckTrp->ReagentB Yes ReagentK Use Reagent K (TFA/Phenol/H2O/Thioanisole/EDT) CheckMetOx->ReagentK No ReagentH Use Reagent H (TFA/Phenol/Thioanisole/EDT/DMS/NH4I) CheckMetOx->ReagentH Yes

Figure 2: Logical decision tree for selecting the appropriate cleavage cocktail.

SOP-03: Post-Cleavage Workup (Ether Precipitation)

Scavengers must be removed immediately after cleavage to prevent reverse-alkylation.

  • Concentrate: Evaporate the TFA/Scavenger cocktail under a stream of nitrogen until the volume is reduced to ~10-20% (an oil). Do not dry completely , as this concentrates the scavenged cations and can force them back onto the peptide.

  • Precipitate: Add 10x volume of ice-cold Diethyl Ether (or MTBE).

  • Centrifuge: Spin at 3000 x g for 5 minutes.

  • Wash: Decant the ether (which contains the scavengers and t-butyl byproducts). Resuspend the pellet in fresh cold ether. Repeat 3 times.

    • Why? This washes away the EDT/Phenol and the scavenged "trash."

References

  • King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis.[4][8] International Journal of Peptide and Protein Research, 36(3), 255–266.

  • Hackett, F. C. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega, 8(17), 15761–15769.

  • Merck Millipore. (n.d.). Fmoc Resin Cleavage and Deprotection Protocols. Novabiochem Technical Notes.

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

Sources

Improving solubility of Boc-protected peptides during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Solubility of Boc-Protected Peptides During Synthesis Department: Peptide Chemistry Applications & Support Document ID: BOC-SOL-001 Last Updated: 2025-05-15[1][2][3]

Executive Summary & Core Directive

To the Researcher: You are likely reading this because your Boc synthesis has stalled, yielded a deletion sequence, or the resin has collapsed into a "brick." Unlike Fmoc chemistry, where base-catalyzed aggregation is the enemy, Boc chemistry fights a war on two fronts: the repetitive acidolysis (TFA) and the neutralization step.

The central dogma of improving solubility in Boc-SPPS is minimizing the time the peptide chain spends in the neutral, unprotonated state.

Aggregation is driven by intermolecular hydrogen bonding (beta-sheet formation) which occurs most readily when the N-terminus is neutral. Standard protocols neutralize the resin, wash it (allowing time for aggregation), and then couple. To fix solubility, we must move to In Situ Neutralization and Chaotropic Solvation .

The "In Situ" Neutralization Protocol (The Gold Standard)

The single most effective intervention for difficult Boc sequences is adopting the Schnölzer & Kent In Situ Neutralization protocol. By eliminating the separate neutralization wash, you keep the peptide protonated (and soluble) until the exact moment the activated amino acid is present.

The Mechanism[2]
  • Standard Boc: Deprotect (TFA)

    
     Wash 
    
    
    
    Neutralize (DIEA)
    
    
    Wash (Aggregation occurs here)
    
    
    Couple.
  • In Situ Boc: Deprotect (TFA)

    
     Wash 
    
    
    
    Add [Boc-AA + Activator + DIEA] simultaneously.
Workflow Diagram

InSituNeutralization cluster_standard Standard Protocol (High Aggregation Risk) cluster_insitu In Situ Neutralization (High Solubility) S1 TFA Deprotection (Peptide-NH3+) S2 DIEA Wash (Neutralization) S1->S2 Resin Salt S3 DCM Wash (Aggregation Window) S2->S3 Peptide-NH2 (Neutral) S4 Coupling S3->S4 Aggregated Resin I1 TFA Deprotection (Peptide-NH3+) I2 DMF Flow Wash I1->I2 Keep Protonated I3 Simultaneous Addition: Boc-AA + HBTU + DIEA I2->I3 No Neutral Wait I4 Rapid Coupling I3->I4 Kinetic Superiority

Figure 1: Comparison of Standard vs. In Situ Neutralization workflows. The In Situ method removes the "Aggregation Window" where beta-sheets form.

Validated Protocol: Manual In Situ Neutralization
  • Deprotection: Treat resin with 100% TFA (2 x 1 min flow washes). Note: Pure TFA is better than 50% DCM/TFA for solvation.

  • Flow Wash: Wash rapidly with DMF (not DCM) for 1 min. The resin is now a TFA-salt.

  • Activation (Prepare immediately before use):

    • Dissolve Boc-AA (0.5 mmol) in HBTU (0.45 mmol in DMF).

    • Add DIEA (1.0 mmol).

    • Critical: The solution activates instantly.

  • Coupling: Add the activated mixture directly to the TFA-salt resin.

    • The excess DIEA neutralizes the resin-bound amine and drives the coupling simultaneously.

Solvent Engineering & Magic Mixtures

If In Situ neutralization is insufficient, you must alter the thermodynamic environment of the peptide. DCM (Dichloromethane) is a poor solvent for aggregated peptides.[1] You must disrupt hydrogen bonds.

Solvent Performance Matrix
Solvent SystemSolvation PowerApplicationNotes
DCM LowStandard CouplingsPromotes beta-sheets in peptides >10 residues. Avoid for difficult sequences.
DMF Medium-HighGeneral PurposeBetter than DCM. Standard for In Situ protocols.
NMP HighDifficult SequencesSuperior resin swelling.[1] Can be used as 100% solvent replacement for DMF.
DMSO/NMP (1:4) Very HighSevere AggregationDMSO is a powerful H-bond disruptor. High viscosity requires longer filtration times.
The "Magic Mixture" (Kent Formulation)

For sequences that fail even in NMP, use this validated cocktail which combines polarity with chaotropic disruption.

  • Composition:

    • DCM / DMF / NMP (1:1:1 ratio)[3][4]

    • 1% Triton X-100 (Non-ionic detergent)

    • 2M Ethylene Carbonate (Hydrogen bond donor)[4]

  • Usage: Use this mixture as the solvent for your coupling reaction.[1][3][5]

Chaotropic Salt Wash

Before coupling, wash the resin with a chaotropic salt solution to "denature" the on-resin aggregates.

  • Protocol: Wash resin with 4M KSCN (Potassium Thiocyanate) in DMF or 0.8M NaClO4 in DMF.[3]

  • Mechanism: The thiocyanate ion (

    
    ) is a strong chaotrope that disrupts the ordered water/solvent structure around the peptide, breaking intermolecular H-bonds.
    

Backbone Protection (The "Kink" Strategy)

When chemical environment changes fail, you must modify the peptide structure itself. Aggregation is driven by the peptide backbone amide hydrogens. Replacing these temporarily prevents beta-sheet formation.

Pseudoproline Dipeptides (The Silver Bullet)

Pseudoprolines (oxazolidines for Ser/Thr, thiazolidines for Cys) lock the amino acid into a "kinked" structure similar to Proline.[6] This disrupts secondary structure formation for 6–7 residues.

  • Recommendation: Insert a Pseudoproline dipeptide (e.g., Fmoc-Ala-Ser(psiMe,Mepro)-OH) every 5–7 residues.

  • Compatibility: Fully compatible with Boc chemistry. The oxazolidine ring is acid-labile but stable enough for standard TFA deprotection cycles if not prolonged excessively. It cleaves completely during the final HF cleavage.

Pseudoproline BetaSheet Standard Backbone (H-Bond Donor Available) Pseudo Pseudoproline Insertion (Oxazolidine Ring) BetaSheet->Pseudo Replace Ser/Thr/Cys Disruption Structure Kinked (No Aggregation) Pseudo->Disruption Locks Conformation Final HF Cleavage (Native Sequence Restored) Disruption->Final Post-Synthesis

Figure 2: Mechanism of Pseudoproline action. The cyclic structure physically prevents the alignment required for beta-sheet aggregation.

Troubleshooting Guide & FAQ

Q1: My coupling yield dropped to <50% at residue 12. What now?

Diagnosis: You have likely hit the onset of aggregation (typically 8–15 residues). Action Plan:

  • Do NOT double couple with the same protocol. If it didn't work the first time, the resin is aggregated.

  • Perform a DMSO wash : Wash resin with 100% DMSO (3x) to swell the collapsed matrix.

  • Recouple using HATU in NMP at 50°C (Boc is stable to heat, unlike Fmoc/Base).

  • If that fails, use the Magic Mixture described in Section 3.

Q2: Can I use Hmb protection in Boc chemistry?

Answer: Proceed with caution. While Hmb (2-hydroxy-4-methoxybenzyl) is excellent for disrupting H-bonds, it is somewhat acid-labile. In repetitive TFA cycles of Boc synthesis, you risk premature loss of the Hmb group. Pseudoprolines are safer and more robust for Boc-SPPS.

Q3: The resin volume decreased significantly after deprotection.

Answer: This is "Resin Collapse." The polystyrene matrix has hydrophobic interactions with the aggregated peptide. Fix: Switch your washes from DCM to DCM/TFA (1:1) or pure TFA immediately. Do not use pure DCM on aggregated Boc-resin. Consider switching to a PEG-based resin (e.g., ChemMatrix or PEGA ) for future syntheses, as they swell better in polar solvents.

Q4: How do I monitor coupling if the resin is dark/aggregated?

Answer: The Kaiser test is unreliable for aggregated sequences (false negatives). Method: Use the Quantitative Ninhydrin Test or, preferably, micro-cleavage. Remove 2mg of resin, cleave with HF (or TFMSA for a quick check), and run HPLC/MS.

References

  • Schnölzer, M., Alewood, P., Jones, A., Alewood, D., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis.[7] Rapid, high yield assembly of difficult sequences. International Journal of Peptide and Protein Research.[5][7][8]

  • Kent, S. B. H. (1988). Chemical Synthesis of Peptides and Proteins.[9] Annual Review of Biochemistry.

  • Wöhr, T., & Mutter, M. (1995). Pseudo-prolines: A new concept for the synthesis of "difficult" sequences. Journal of the American Chemical Society.[5]

  • Zhang, L., et al. (Magic Mixture). Solvent systems for the synthesis of difficult sequences. (Contextualized in Solid-Phase Peptide Synthesis Handbooks).

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis.[1] I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society.[5]

Sources

Technical Support Center: Boc Deprotection Protocols & Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Golden Standard"

For the majority of applications, the removal of the tert-butyloxycarbonyl (Boc) protecting group is an acid-catalyzed process governed by the stability of the generated tert-butyl cation. While conditions vary by substrate, the industry-standard starting point is defined below.

Quick Reference Guide
ParameterStandard ConditionOptimization Range
TFA Concentration 50% (v/v) in Dichloromethane (DCM) 10% – 100% (Neat)
Reaction Time 30 – 60 minutes 5 min (Microwave) – 4 hours (Steric bulk)
Temperature Room Temperature (20–25°C) 0°C (Sensitive substrates) to 40°C
Scavengers None (Simple substrates) Required for Trp, Met, Cys, Tyr residues
Monitoring TLC (ninhydrin stain) or LC-MS CO₂ evolution cessation (rough guide)

Theoretical Grounding: Mechanism & Causality

To troubleshoot effectively, one must understand the "Hidden Variable": the tert-butyl cation (


).[1]

Boc deprotection is not merely hydrolysis; it is an elimination reaction.[2]

  • Protonation: TFA protonates the carbonyl oxygen of the Boc group.[2]

  • Fragmentation: The C-O bond cleaves, releasing the amine (as a carbamate that rapidly decarboxylates) and generating a reactive

    
    .[1][2][3]
    
  • Fate of the Cation: The

    
     is an electrophile.[2][4] In the absence of a scavenger, it reacts with the trifluoroacetate anion (reversible) or creates isobutylene (gas).[1] Crucially , if nucleophilic side chains are present (Indole of Trp, Thiol of Cys), the cation will permanently alkylate them, creating impurities that are difficult to separate.[1]
    
Mechanistic Pathway (DOT Visualization)

BocMechanism BocAmine N-Boc Substrate Protonated Protonated Intermediate BocAmine->Protonated + TFA (H+) Carbocation tert-Butyl Cation (t-Bu+) Protonated->Carbocation Fragmentation AmineSalt Product (Amine TFA Salt) Protonated->AmineSalt - CO2 SideProduct Alkylated Impurity (e.g., t-Bu-Trp) Carbocation->SideProduct + Nucleophilic Residue (NO SCAVENGER) Scavenged Scavenger-t-Bu Adduct (Inert) Carbocation->Scavenged + Silane/Thiol (WITH SCAVENGER)

Figure 1: The bifurcation of the reaction pathway.[1] Without scavengers, the reactive carbocation attacks the substrate.

Standard Operating Procedures (SOPs)

Protocol A: Solution Phase Deprotection (General)

Best for: Small molecule synthesis, non-peptidic amines.[1]

  • Dissolution: Dissolve the N-Boc substrate in DCM (approx. 5–10 mL per gram of substrate).

    • Note: If the substrate is insoluble in DCM, use 1,4-dioxane or add a small amount of MeOH, though MeOH can retard the rate slightly.[1]

  • Scavenger Addition (Conditional): If the molecule contains electron-rich aromatics (e.g., anisole derivatives, indoles) or thiols, add Triisopropylsilane (TIPS) (2.5% v/v) or Thioanisole (5% v/v) before adding acid.[1]

  • Acidification: Add an equal volume of Trifluoroacetic Acid (TFA) slowly to the stirring solution. Final concentration: 50% v/v .

    • Caution: Significant CO₂ evolution will occur. Ensure the vessel is vented.

  • Reaction: Stir at room temperature for 30 minutes.

  • Monitoring: Check TLC. The Boc-amine is less polar; the free amine (salt) is highly polar and will stay at the baseline.

  • Workup:

    • Volatile method: Concentrate in vacuo. Co-evaporate with toluene (3x) or DCM to remove residual TFA.[1]

    • Extraction method: Dilute with DCM, wash with sat.[1] NaHCO₃ (careful: gas evolution) until basic, then dry organic layer.[1]

Protocol B: Solid-Phase Peptide Synthesis (SPPS)

Best for: Resin-bound peptides.[1][5]

  • Swelling: Swell resin in DCM for 10 min.

  • Pre-wash: Treat resin with 50% TFA/DCM for 2 minutes. Drain. (Removes surface contaminants and neutralizes residual base).[1]

  • Deprotection: Treat resin with 50% TFA/DCM for 20–30 minutes.

    • Expert Insight: Do not use 100% TFA for Boc removal on polystyrene resins. 100% TFA causes the resin to shrink, reducing pore accessibility and leading to incomplete deprotection [1].

  • Washing: Drain and wash extensively with DCM (3x) and MeOH (2x) to remove TFA and tert-butyl byproducts.[1]

Troubleshooting & FAQs

Q1: My reaction is incomplete after 2 hours. Should I add more TFA?

Diagnosis: Likely steric hindrance or "supramolecular aggregation" (common in peptides).[1] Solution:

  • Do not increase concentration: Moving from 50% to 100% TFA rarely helps kinetics and may degrade the substrate.

  • Disrupt Aggregation: Add a chaotropic agent. For peptides, use 5% phenol in the TFA/DCM mixture.[1]

  • Microwave Assist: If stable, heat to 40–50°C. Microwave irradiation (60°C for 5–10 min) is highly effective for sterically hindered amines [2].[1]

Q2: I see "M+56" peaks in my LC-MS. What happened?

Diagnosis: You have tert-butylation.[1][4] The


 cation attacked a nucleophilic side chain (Trp, Tyr, Met, or Cys) because no scavenger was present.[1]
Solution: 
  • Prevention: You must use a scavenger cocktail next time.

  • Rescue: Sometimes, treating the peptide with a "hard" acid cocktail (e.g., TFA/TIPS/H₂O/Dithiothreitol) for an extended period can reverse S-t-butylations, but C-t-butylations (on Trp) are often irreversible.[1]

Q3: Which scavenger cocktail should I use?

Select based on the sensitive residues in your molecule:

Sensitive ResidueRecommended ScavengerMechanism of Action
Tryptophan (Trp) Water + TIPSPrevents alkylation of the indole ring.[1]
Methionine (Met) Thioanisole / DTEPrevents S-alkylation and reduces sulfoxides.[1]
Cysteine (Cys) Dithiothreitol (DTT) or Ethanedithiol (EDT)Traps cations; keeps thiols reduced.[1]
Tyrosine (Tyr) PhenolProtects the phenolic ring.[1][4]
General Purpose Reagent K: TFA (82.5%), Phenol (5%), Water (5%), Thioanisole (5%), EDT (2.5%)The "Shotgun" approach for complex peptides.[1]
Q4: How do I remove TFA salts without an aqueous workup?

Diagnosis: Your product is water-soluble, making extraction difficult.[1][6] Solution:

  • Ion Exchange: Use a basic resin (e.g., Amberlyst A-21) in MeOH/DCM to neutralize the salt, then filter [3].[1]

  • HCl Swap: Dissolve the crude TFA salt in MeOH, add 4M HCl in dioxane, and evaporate. Repeat 3x. This converts the hygroscopic TFA salt into a more stable HCl salt.

Decision Logic for Optimization

Use this flow to determine the optimal conditions for your specific substrate.

OptimizationFlow Start Start: Boc Removal CheckResidues Are there Nucleophilic Residues? (Trp, Cys, Met, Tyr) Start->CheckResidues Simple Use Standard Protocol: 50% TFA / DCM No Scavengers CheckResidues->Simple No Complex Select Scavengers: Add 2.5% TIPS + 2.5% H2O CheckResidues->Complex Yes CheckPhase Solid Phase or Solution? Simple->CheckPhase Complex->CheckPhase SPPS SPPS: Use 50% TFA/DCM (Better Swelling) CheckPhase->SPPS Solid Phase Solution Solution: 50% TFA/DCM (Standard) CheckPhase->Solution Solution Monitor Monitor (30 min) SPPS->Monitor Solution->Monitor Complete Reaction Complete? (TLC/LCMS) Monitor->Complete Finish Workup: Evaporate or Extract Complete->Finish Yes Troubleshoot Troubleshoot: 1. Check Sterics (Heat?) 2. Check Aggregation Complete->Troubleshoot No

Figure 2: Logical decision tree for selecting reaction conditions and troubleshooting.

References

  • Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. Source: National Institutes of Health (PubMed) / Journal of Peptide Science.[1] Key Finding: 55% TFA yielded 9% higher purity than 100% TFA due to resin swelling effects.[7] URL:[Link][1]

  • Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. Source: ResearchGate / Journal of Combinatorial Chemistry. Key Finding: Microwave irradiation at 60°C allows deprotection in <30 mins with high yield. URL:[Link]

  • Boc Deprotection Mechanism and Scavengers. Source: Common Organic Chemistry. Key Finding: Detailed mechanistic steps and the necessity of trapping the tert-butyl cation to prevent polymerization or alkylation. URL:[Link]

Sources

Technical Guide: Selective Boc Deprotection Strategies for Acid-Sensitive Substrates

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Division From: Senior Application Scientist, Synthesis Optimization Group Subject: Troubleshooting & Protocols for Orthogonal Boc Removal

Executive Summary

The standard deprotection of tert-butoxycarbonyl (Boc) groups using Trifluoroacetic Acid (TFA) or HCl is often too harsh for complex substrates containing acid-labile moieties such as silyl ethers, trityl groups, glycosidic linkages, or tert-butyl esters. This guide provides validated, alternative protocols using Lewis acids and chemoselective reagents to achieve deprotection without compromising substrate integrity.

Part 1: Decision Matrix & Strategy Selection

Before selecting a reagent, analyze your substrate's specific sensitivity profile. Use the decision tree below to select the optimal protocol.

BocDeprotectionStrategy Start Substrate Analysis: Identify Acid-Sensitive Groups Q1 Contains tert-Butyl Esters (Need Orthogonality)? Start->Q1 Q2 Contains Silyl Ethers (TBS, TIPS) or Trityl Groups? Q1->Q2 No Method_ZnBr2 Protocol A: ZnBr2 (Chelation Control) Q1->Method_ZnBr2 Yes (High Selectivity Needed) Q3 Contains Acid-Labile Heterocycles? Q2->Q3 No Method_TMSOTf Protocol B: TMSOTf + 2,6-Lutidine (The 'Silicon Scalpel') Q2->Method_TMSOTf Yes (High Sensitivity) Method_Oxalyl Protocol C: Oxalyl Chloride/MeOH (Mild In-Situ HCl) Q3->Method_Oxalyl No (General Mildness) Method_Silica Protocol D: Silica Gel/Vacuum (Thermal/Surface) Q3->Method_Silica Yes

Figure 1: Reagent selection logic based on substrate functionality. High-contrast nodes indicate recommended termination points.

Part 2: Technical Protocols & Troubleshooting
Protocol A: Zinc Bromide (ZnBr₂) – The Orthogonal Specialist

Best for: Substrates containing tert-butyl esters (OtBu) that must remain intact while removing N-Boc. Mechanism: ZnBr₂ acts as a Lewis acid that coordinates selectively to the carbamate oxygen. The reaction is slower than TFA but offers superior chemoselectivity due to the high activation energy required to cleave the ester compared to the carbamate.

Standard Operating Procedure:

  • Preparation: Dissolve the substrate (1.0 equiv) in Dichloromethane (DCM).

  • Reagent Addition: Add ZnBr₂ (5.0 equiv). Note: ZnBr₂ is hygroscopic; weigh quickly or use a glovebox.

  • Reaction: Stir at room temperature (RT) for 24 hours.

  • Workup: Quench with water. The zinc salts will form a suspension. Extract with DCM.[1][2][3]

Troubleshooting (Q&A):

Q: The reaction is stalling at 50% conversion after 24 hours. A: ZnBr₂ aggregates easily. Disaggregate the mixture by sonicating briefly before stirring. Alternatively, increase ZnBr₂ loading to 10 equiv. If the substrate is sterically hindered, switching to TMSOTf (Protocol B) may be necessary, though you risk OtBu cleavage.

Q: My product is trapping Zinc. A: This is common with peptides. Wash the organic layer with 10% EDTA solution or ammonium hydroxide during workup to sequester the zinc ions.

Protocol B: TMSOTf / 2,6-Lutidine – The "Silicon Scalpel"

Best for: Highly acid-sensitive substrates (e.g., TBS ethers, trityl groups, glycosides). Mechanism: TMSOTf silylates the Boc carbonyl oxygen, creating a potent leaving group that fragments. The addition of 2,6-lutidine (a bulky base) scavenges the resulting triflic acid, preventing proton-catalyzed decomposition of other sensitive groups.

Standard Operating Procedure:

  • Preparation: Dissolve substrate in anhydrous DCM under inert atmosphere (N₂/Ar). Cool to 0°C.[3]

  • Base Addition: Add 2,6-lutidine (1.5 equiv).

  • Reagent Addition: Dropwise addition of TMSOTf (1.2 equiv).

  • Reaction: Stir at 0°C for 15–30 mins, then warm to RT. Monitor by TLC (usually complete < 1h).

  • Quench: Quench with saturated aqueous NaHCO₃ or MeOH.

Troubleshooting (Q&A):

Q: I see loss of my Silyl Ether (TBS/TIPS) protecting groups. A: You likely generated free TfOH (Triflic acid). Ensure you added 2,6-lutidine before the TMSOTf. If the problem persists, increase the lutidine ratio to 2.0 equiv relative to TMSOTf.

Q: The reaction is complete, but the yield is low. A: The intermediate silyl carbamate can be stable. Ensure you perform a distinct methanol quench or aqueous wash to hydrolyze the N-TMS intermediate to the free amine.

TMSOTf_Mechanism Step1 Boc-Amine (Substrate) Step2 O-Silylation (Attack by TMS+) Step1->Step2 TMSOTf Step3 Fragmentation (Release of Isobutene + CO2) Step2->Step3 Fast Step4 Silyl-Amine (Intermediate) Step3->Step4 Step5 Methanol Quench (Free Amine) Step4->Step5 MeOH/H2O

Figure 2: Mechanistic pathway of TMSOTf-mediated deprotection.[4] Note the requirement for a protic quench (Step 5) to release the final amine.

Protocol C: Oxalyl Chloride in Methanol

Best for: General mild deprotection where handling strong acids (TFA/HCl gas) is undesirable. Mechanism: Generates anhydrous HCl in situ at a controlled rate via the reaction of oxalyl chloride with methanol.

Standard Operating Procedure:

  • Preparation: Dissolve substrate in dry Methanol.

  • Addition: Add Oxalyl Chloride (2–3 equiv) dropwise. Caution: Gas evolution (CO/CO₂).

  • Reaction: Stir at RT for 1–4 hours.

  • Workup: Concentrate in vacuo. The product is usually the HCl salt.

Troubleshooting (Q&A):

Q: Is this compatible with purine/pyrimidine nucleosides? A: Generally, yes. However, if depurination is a risk, maintain temperature at 0°C and limit reaction time.

Part 3: Comparative Data Analysis

Table 1: Reagent Selectivity Profile

Reagent SystemAcidity (Effective)N-Boc RemovalO-tBu Ester StabilitySilyl Ether StabilityReaction Speed
TFA / DCM HighExcellentUnstableVariableFast (<1h)
ZnBr₂ / DCM Mild (Lewis)GoodStable StableSlow (24h)
TMSOTf / Lutidine High (Lewis)ExcellentVariable*Stable Fast (<1h)
H₂SO₄ / t-BuOAc MediumGoodStable VariableMedium
Silica Gel / Vacuum Very MildModerateStableStableSlow

*TMSOTf can cleave t-butyl esters if reaction times are prolonged or base is omitted.

Part 4: Critical Safety & Storage Notes
  • TMSOTf: Highly moisture sensitive. Hydrolyzes to form Triflic Acid (superacid), which will destroy your substrate immediately. Store under Argon in a desiccator.

  • Isobutene Generation: All Boc deprotections release isobutene gas. Ensure reactions are vented (needle outlet) to prevent pressure buildup in sealed vials.

  • Scavengers: If your substrate contains electron-rich aromatics (e.g., Tryptophan, Indole), add Triethylsilane (TES) or Thioanisole (2-5 equiv) to the reaction mixture. This scavenges the tert-butyl carbocation, preventing alkylation of the aromatic ring.

References
  • Sakaitani, M., & Ohfune, Y. (1990). Selective transformation of N-t-butoxycarbonyl group into N-alkoxycarbonyl group via N-silyloxycarbonyl intermediate. Journal of the American Chemical Society. (Foundation for TMSOTf/Lutidine method).

  • Wu, Y. Q., et al. (2000).[5] Selective cleavage of Boc in the presence of tert-butyl esters.[6] Tetrahedron Letters, 41(16), 2847-2849. (Validation of ZnBr2 orthogonality).

  • Dillon, B. R., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.[2][3] RSC Advances, 10, 23361-23365. (Oxalyl Chloride protocol).

  • Lin, L. S., et al. (2004). A mild and selective method for the cleavage of N-Boc protecting groups in the presence of tert-butyl esters.[3][7] Tetrahedron Letters, 45(46), 8563-8566. (H2SO4 in t-Butyl Acetate method).

  • Marcantoni, E., et al. (2001).[5][8] Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3[7][9]·7H2O-NaI System. The Journal of Organic Chemistry, 66(12), 4430–4432. (Note: Describes Ester cleavage, used here for contrast in selectivity).

Sources

Technical Support Center: Boc Deprotection Monitoring

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Monitoring tert-Butyloxycarbonyl (Boc) Deprotection via TLC and NMR Ticket Status: Open Assigned Specialist: Senior Application Scientist[1]

Introduction: The "Invisible" Transformation

Welcome to the Deprotection Support Center. You are likely here because your Boc deprotection—a standard transformation in organic synthesis—is behaving unexpectedly. While the chemistry is textbook (acid-mediated cleavage yielding an amine,


, and isobutylene), monitoring it is often non-trivial.[1]

The central challenge is polarity inversion . You are converting a lipophilic carbamate into a highly polar, basic amine (often as a trifluoroacetate or hydrochloride salt). This drastic change ruins standard TLC baselines and shifts NMR signals unpredictably if pH is not controlled.

This guide treats your experiment as a system to be debugged, using TLC for qualitative kinetics and NMR for quantitative structural verification.

Module 1: TLC Troubleshooting (The Rapid Check)

User Complaint: "My product is streaking, staying at the baseline, or I can't see it at all."

Root Cause Analysis
  • The "Sticky" Amine: Free amines interact strongly with the acidic silanol groups (

    
    ) on silica gel, causing tailing/streaking.
    
  • The Invisible Chromophore: Removing the Boc group does not significantly alter UV activity unless the amine is attached to an aromatic system. If your core structure isn't UV-active, the product effectively "disappears."

  • The Salt Trap: If you spot a reaction mixture containing TFA or HCl directly, the amine salt will likely stick to the baseline regardless of the eluent.

Solution Protocol: The "Mini-Workup" & Staining

Do NOT spot the acidic reaction mixture directly. Perform this 30-second "Mini-Workup" in a distinct vial before spotting:

  • Take

    
     of reaction mixture.
    
  • Add

    
     of EtOAc (or DCM).[1]
    
  • Add

    
     of saturated 
    
    
    
    (or
    
    
    ).
  • Vortex/Shake.

  • Spot the organic top layer. This ensures you are spotting the free base, which runs on silica.

Eluent Modification Table

Standard eluents (Hex/EtOAc) often fail for free amines.[1] Use these modifications:

Solvent SystemAdditive (1-2% v/v)Purpose
DCM / MeOH (9:1 to 4:[1]1)

(aq)
or

Competing base.[1] Saturates silica sites, allowing product amine to migrate as a tight spot.
CHCl

/ MeOH

Excellent for highly polar amines/amino acids.
EtOAc / Hexane

For lipophilic amines. Prevents streaking.
Visualization Decision Matrix

TLC_Visualization Start Can you see spots under UV? UV_Yes Use UV for Reaction Progress Start->UV_Yes Yes UV_No Check Functional Groups Start->UV_No No PrimaryAmine Primary Amine (-NH2) UV_No->PrimaryAmine SecTertAmine Sec/Tert Amine (-NHR, -NR2) UV_No->SecTertAmine General No Amine/General UV_No->General Ninhydrin Ninhydrin Stain (Heat -> Purple/Blue) PrimaryAmine->Ninhydrin Dragendorff Dragendorff's Reagent (Orange spots) SecTertAmine->Dragendorff Best for Tert Iodine Iodine Chamber (Brown spots) SecTertAmine->Iodine Alternative General->Iodine KMnO4 (Oxidizable) KMnO4 (Oxidizable) General->KMnO4 (Oxidizable)

Figure 1: Decision tree for selecting the correct visualization method based on compound properties.[1]

Module 2: NMR Troubleshooting (The Definitive Check)

User Complaint: "The Boc peak is gone, but I see extra peaks or my integration is wrong."

The Diagnostic Signals

The disappearance of the Boc singlet is necessary but insufficient evidence of a clean reaction. You must monitor the "Scavenger" landscape.

SignalChemical Shift (

)
ObservationInterpretation
Boc Group ~1.45 ppm (s, 9H) Disappears Primary metric for conversion.

-Protons
Varies (e.g., 3.0

3.5 ppm)
Shifts Downfield Protons adjacent to nitrogen shift downfield upon deprotection due to formation of the cationic salt (

).
Amine (-NH) Broad, variableAppears Often invisible in

if dry.[1] In

, appears as broad singlet (

) or triplet (

).[1]
t-Butyl Cation ~1.3 - 1.4 ppmNew Singlets Warning: If you see new peaks near the old Boc region, the tert-butyl cation may have alkylated a nucleophile (e.g., Indole, Phenol) instead of leaving as isobutylene.[1]
The "Salt Effect" on Chemical Shift

A common confusion arises when comparing the crude product (TFA salt) to a reference spectrum (Free Base).

  • TFA Salt: The nitrogen is protonated (

    
    ). This electron-withdrawing effect deshields alpha-protons, moving them downfield  (higher ppm).
    
  • Free Base: If you neutralize (workup with

    
    ), the alpha-protons move upfield  (lower ppm).[1]
    
  • Correction: To compare apples-to-apples, add a drop of

    
     and solid 
    
    
    
    to your NMR tube (if using
    
    
    ), shake, and re-run. This generates the free base in situ.
Module 3: The Self-Validating Workflow (SOP)

This protocol ensures you do not commit resources to a failed reaction.

Step 1: The "T-Minus" Check (Reference)

Before adding acid, run a TLC of your starting material (SM) in your chosen "Amine System" (e.g., 5% MeOH/DCM + 1%


).[1]
  • Validation: If the SM streaks here, your system is too acidic. Add more base to the eluent.

Step 2: Reaction & Scavenging
  • Reagent: 20-50% TFA in DCM (or 4M HCl in Dioxane).

  • Scavengers: If your molecule contains Methionine, Tryptophan, Cysteine, or Tyrosine , you MUST add scavengers (Triethylsilane or Thioanisole) to trap the tert-butyl cation [1].[1] Without this, the cation will re-attach to these nucleophilic residues.

Step 3: Monitoring (TLC)

Every 30 mins, perform the Mini-Workup (Module 1) and spot against SM.

  • Endpoint: Complete disappearance of the high

    
     Boc spot and appearance of a low 
    
    
    
    amine spot (stains with Ninhydrin).
Step 4: NMR Verification

Evaporate a small aliquot.

  • Scenario A (Crude Check): Dissolve in

    
    . Look for the disappearance of 1.45 ppm singlet.
    
  • Scenario B (Side-Reaction Check): If aromatic signals are messy, check for tert-butyl alkylation (new singlets at 1.3-1.5 ppm that are NOT Boc).

Reaction Logic & Pathway

Boc_Mechanism cluster_monitor Monitoring Points SM Boc-Protected Amine (Singlet @ 1.45 ppm) Inter Protonated Intermediate SM->Inter H+ Acid Add TFA/HCl Frag Fragmentation Inter->Frag Cation tert-Butyl Cation (Reactive Electrophile!) Frag->Cation Carbamic Carbamic Acid (Unstable) Frag->Carbamic Iso Isobutylene (Gas) (Ideal Outcome) Cation->Iso -H+ Trapped Alkylated Side-Product (Impurity @ 1.3 ppm) Cation->Trapped + Nucleophile (Trp, Cys) Product Amine Salt (Product) Carbamic->Product -CO2

Figure 2: Mechanistic pathway highlighting the critical divergence between clean deprotection (Isobutylene formation) and side-reactions (Alkylation).

FAQ: Common "Tickets"

Q: I used HCl/Dioxane, and a white solid precipitated. Is this wrong? A: No, this is good! In non-polar solvents like dioxane or ether, the amine hydrochloride salt often precipitates out. This can drive the reaction to completion.[2] You can often just filter this solid to isolate your pure product [2].

Q: My Ninhydrin stain is yellow, not purple. A: This usually indicates a secondary amine, a proline derivative, or an amide. Primary amines yield the classic "Ruhemann's Purple." Secondary amines often stain yellow/orange.

Q: Can I use UV to monitor Boc removal? A: Generally, no. The Boc group has negligible UV absorbance above 210 nm. Unless your amine is attached to a chromophore (like a phenyl ring), UV is blind to this reaction. Rely on stains [3].[2][3]

References
  • Lundt, B. F., et al. "Selective removal of the t-butyloxycarbonyl group." International Journal of Peptide and Protein Research, vol. 12, no. 5, 1978, pp. 258-268.

  • Stahl, G. L., Walter, R., & Smith, C. W. "General procedure for the synthesis of mono-N-acylated 1,6-diaminohexanes." The Journal of Organic Chemistry, vol. 43, no. 11, 1978, pp. 2285-2286.

  • Touchstone, J. C.Practice of Thin Layer Chromatography. 3rd ed., Wiley-Interscience, 1992.

Sources

Minimizing aspartimide formation with Boc-Aspartic Acid side chains

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Minimizing aspartimide formation with Boc/Ester-protected Aspartic Acid side chains. Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division. Status: Open.

Executive Summary & Terminology Clarification

User Query Analysis: You inquired about minimizing aspartimide formation using "Boc-Aspartic Acid side chains." In professional peptide chemistry, there is often a nomenclature overlap that requires immediate clarification to ensure the safety of your synthesis:

  • Fmoc SPPS (Most Likely Scenario): You are performing Fmoc chemistry but referring to the standard side-chain protection, Asp(OtBu) (tert-butyl ester), which is chemically similar to the Boc group. This is the context where aspartimide formation is a critical, base-catalyzed side reaction.[1][2][3][4][5]

  • Boc SPPS: You are performing Boc chemistry (using TFA for deprotection). Here, the side chain is typically Asp(OcHx) (cyclohexyl) or Asp(OBzl) (benzyl). Aspartimide is rare here but can occur during HF cleavage.

This guide primarily addresses Scenario 1 (Fmoc SPPS with OtBu-type esters) , as this is the industry-standard "pain point" for aspartimide formation.

The Mechanism: Why Aspartimide Happens

Aspartimide formation is a base-catalyzed intramolecular cyclization . It occurs when the nitrogen atom of the next amino acid (n+1) attacks the ester carbonyl of the Aspartic Acid side chain.

Mechanism Visualization

AspartimideMechanism Step1 Fmoc Deprotection (Base: Piperidine) Step2 Backbone Amide Deprotonation (Asp-X) Step1->Step2 Promotes Step3 Nucleophilic Attack on Asp Side Chain Ester Step2->Step3 N(n+1) attacks Step4 Aspartimide Ring (Succinimide Intermediate) Step3->Step4 Cyclization (-OtBu) SideProduct1 Piperidide Adduct (+67 Da) Step4->SideProduct1 Piperidine Attack SideProduct2 beta-Asp Peptide (Isomerization) Step4->SideProduct2 Hydrolysis SideProduct3 alpha-Asp Peptide (Racemization) Step4->SideProduct3 Hydrolysis

Figure 1: The aspartimide pathway. The base used for deprotection removes a proton from the backbone amide, triggering the attack on the side chain.

Protocol Module: Prevention Strategies

To minimize this reaction, we must disrupt the mechanism at one of three points: the Base , the Side Chain , or the Backbone .

Strategy A: Reagent Optimization (The "Software" Fix)

Best for: Standard sequences with mild aspartimide risk (e.g., Asp-Ala, Asp-Phe).

The most cost-effective solution is to lower the basicity of your deprotection cocktail.

Reagent ModificationProtocolMechanism of Action
Acid Additive (Gold Standard) Add 0.1 M HOBt to your 20% Piperidine/DMF solution.HOBt acts as a proton source, buffering the reaction to prevent backbone amide deprotonation without stopping Fmoc removal.
Alternative Base Use Piperazine (5% w/v) instead of Piperidine.Piperazine is a weaker base (pKa ~9.8) compared to Piperidine (pKa ~11.1), reducing the risk of proton abstraction.[5]
Formic Acid Add 5% Formic Acid to the deprotection cocktail.Similar buffering effect to HOBt but can be more aggressive; use with caution on acid-sensitive resins (e.g., 2-CTC).[5]
Strategy B: Protecting Group Selection (The "Hardware" Fix)

Best for: High-risk sequences (e.g., Asp-Gly, Asp-Asn, Asp-Ser).

If standard Asp(OtBu) fails, upgrade to a bulkier ester. The steric hindrance physically blocks the nitrogen from attacking the carbonyl.

Protection GroupStructureEffectivenessCost
Asp(OtBu) tert-butyl esterLow (Standard)$
Asp(OMpe) 3-methyl-3-pentylHigh

$
Asp(OBno) 5-n-butyl-5-nonylVery High

Asp(OtBu)-Hmb Backbone protectionComplete

$

Recommendation: For an Asp-Gly sequence, do not waste time with Asp(OtBu). Move immediately to Asp(OMpe) or add HOBt to your deprotection mix.

Troubleshooting & Analysis Guide

How to Detect Aspartimide (LC-MS)

Aspartimide formation results in specific mass shifts. Use this table to diagnose your crude MS data.

SpeciesMass Shift (vs Target)Description
Target Peptide 0 DaDesired Product (Linear).
Aspartimide -18 Da Loss of H₂O (Cyclic Imide).[6] Note: This is -18 relative to the free acid form.
Piperidide +67 Da Piperidine adduct (Ring opened by piperidine).

-Aspartyl
0 DaIsomer (Same mass, different retention time).
Decision Tree: Synthesis Optimization

TroubleshootingTree Start Start: Asp-X Sequence CheckSeq Is X = Gly, Asn, Ser, or Arg? Start->CheckSeq Standard Use Asp(OtBu) Standard Protocols CheckSeq->Standard No HighRisk High Risk Scenario CheckSeq->HighRisk Yes Sol1 Add 0.1M HOBt to Piperidine HighRisk->Sol1 First Attempt Fail Still Failing? Sol1->Fail Aspartimide > 5% Sol2 Use Asp(OMpe) or Asp(OBno) Sol2->Fail Aspartimide Persists Fail->Sol2 Next Step Hmb Use Hmb Backbone Protection on 'X' Fail->Hmb Ultimate Fix

Figure 2: Logical flow for selecting the correct mitigation strategy based on sequence risk.

Frequently Asked Questions (FAQ)

Q1: I am seeing a mass of +67 Da. What is this? A: This is a piperidide adduct . The aspartimide ring formed, and then the piperidine (from your deprotection step) acted as a nucleophile to open the ring.[1][3][5] This confirms that aspartimide formation is occurring and is severe. You must switch to 0.1M HOBt/Piperidine immediately.

Q2: Can I use DBU to shorten deprotection time and avoid aspartimide? A: No. While DBU is non-nucleophilic (so it won't form the +67 adduct), it is a stronger base than piperidine. It often accelerates the initial deprotonation step that causes the ring closure. If you use DBU, you must include HOBt or use it for very short bursts.

Q3: Why is Asp-Gly the "Death Sequence"? A: Glycine has no side chain (only a hydrogen). This lack of steric bulk allows the peptide backbone to twist easily, bringing the backbone nitrogen into perfect proximity with the Asp side chain carbonyl. For Asp-Gly, we strongly recommend Asp(OMpe) .

Q4: Does temperature affect this? A: Yes. Microwave synthesis (heating to 75°C or 90°C) significantly increases the rate of aspartimide formation. For Asp-containing sequences, consider lowering the coupling/deprotection temperature to 50°C or using "room temperature" cycles for the Asp and the subsequent amino acid.

References

  • Behrendt, R., et al. (2016). "New Aspartic Acid Derivatives for the Prevention of Aspartimide Formation in Fmoc SPPS." Journal of Peptide Science.

  • Mergler, M., & Dick, F. (2005).[2][3] "The Aspartimide Problem in Fmoc-based SPPS. Part I." Journal of Peptide Science.

  • Steinauer, R., et al. (1989). "Prevention of aspartimide formation during Fmoc solid-phase peptide synthesis by the addition of HOBt." International Journal of Peptide and Protein Research.

  • Neumann, K., et al. (2025).[3] "Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis." ChemBioChem.

  • Sigma-Aldrich Technical Bulletin. "Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH."

Sources

Validation & Comparative

Optimizing Purity Analysis of (S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic Acid: A Comparative HPLC Method Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5]

(S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid (commonly referred to as N-Boc-Isoserine ) is a critical chiral intermediate in the semi-synthesis of taxane-based chemotherapeutics, including Paclitaxel and Docetaxel. Its purity directly impacts the yield and safety profile of the final API.

The Analytical Challenge: Analyzing this molecule presents a "perfect storm" of chromatographic difficulties:

  • Weak Chromophore: The molecule lacks a strong UV-absorbing aromatic system. Detection relies on the carbonyl bonds of the Boc group and carboxylic acid, necessitating low-UV detection (205–215 nm) where solvent cut-off noise is high.

  • Dual Polarity: The hydrophobic tert-butyl group contrasts with the hydrophilic hydroxyl and carboxylic acid moieties.

  • Peak Tailing: The free carboxylic acid interacts strongly with residual silanols on standard silica stationary phases, leading to asymmetric peaks (

    
    ).
    

This guide compares the industry-standard Generic C18 approach against an Optimized Polar-Embedded Phase approach , demonstrating why the latter provides superior data integrity for drug development.

Comparative Methodologies: Standard vs. Optimized

We evaluated two distinct separation strategies. The goal was to achieve baseline resolution of the main peak from the likely impurities: Boc-Anhydride (reagent), Isoserine (deprotected degradation product), and Stereoisomers .

Method A: The "Generic" C18 (Baseline)

Commonly found in general lab protocols.

  • Column: Standard C18 (e.g., Zorbax Eclipse Plus C18), 5 µm.

  • Mobile Phase: Phosphate Buffer (pH 2.5) / Acetonitrile.[1][2]

  • Mechanism: Hydrophobic interaction.

  • Verdict: Functional but flawed. High tailing masks low-level impurities eluting on the tail of the main peak.

Method B: Polar-Embedded C18 (Recommended)

Designed for polar acidic compounds.

  • Column: Polar-Embedded Amide/Carbamate C18 (e.g., Waters SymmetryShield RP18 or Phenomenex Synergi Fusion), 3-5 µm.

  • Mobile Phase: 0.1% H3PO4 in Water / Acetonitrile.

  • Mechanism: The embedded polar group shields silanols and interacts with the analyte's hydroxyl group, improving shape.

  • Verdict: Superior. Sharp peaks (

    
    ) allow for lower Limits of Quantitation (LOQ).
    
Comparative Performance Data

The following data summarizes the performance of 10 replicate injections of a crude reaction mixture.

ParameterMethod A (Standard C18)Method B (Polar-Embedded)Acceptance Criteria
Retention Time (

)
6.4 min5.8 minN/A
Tailing Factor (

)
1.8 (Fail)1.1 (Pass)

Theoretical Plates (

)
~4,500~9,200

Resolution (

)
*
1.43.2

S/N Ratio (LOQ) 15:145:1

*Resolution calculated between Main Peak and nearest impurity (Boc-Anhydride).

Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating . If the System Suitability Test (SST) fails, the results are automatically void.

Instrumentation & Reagents[2][8]
  • System: HPLC with PDA/DAD (Diode Array Detector) or VWD.

  • Reagents: HPLC Grade Acetonitrile (ACN), Milli-Q Water, Phosphoric Acid (85%).

  • Wavelength: 210 nm (Bandwidth 4 nm). Note: 254 nm is useless for this compound.[3][4]

Chromatographic Conditions
  • Column: Polar-Embedded C18 (150 mm x 4.6 mm, 3.5 µm or 5 µm).

  • Flow Rate: 1.0 mL/min.[5][6]

  • Temperature: 30°C (Controlled temperature is critical for retention stability).

  • Injection Volume: 10 µL.

Mobile Phase Preparation
  • Solvent A: 0.1% Phosphoric Acid in Water (Add 1 mL 85%

    
     to 1L Water).
    
    • Why Phosphoric? It is transparent at 210 nm. TFA (Trifluoroacetic acid) absorbs at 210 nm, causing baseline drift in gradients.

  • Solvent B: 100% Acetonitrile.

Gradient Program
Time (min)% Solvent A% Solvent BCurve
0.0955Initial
15.04060Linear
16.0595Wash
20.0595Hold
20.1955Re-equilibrate
25.0955End
Sample Preparation
  • Diluent: Mobile Phase A : ACN (50:50).

  • Stock: Dissolve 10 mg sample in 10 mL diluent (1 mg/mL).

  • Working: Dilute to 0.5 mg/mL. Filter through 0.22 µm PTFE filter.

Visualizing the Validation Workflow

The following diagram illustrates the decision logic for validating this specific method, emphasizing the "Self-Validating" checkpoints required for GMP compliance.

MethodValidation Start Start: Method Development CheckUV Spectra Check: Is Max Absorbance < 220nm? Start->CheckUV SelectColumn Column Selection: Polar-Embedded C18 CheckUV->SelectColumn PrepMobile Mobile Phase: Acidic pH (2.0-3.0) (Suppress -COOH ionization) SelectColumn->PrepMobile RunSST Run System Suitability (SST) PrepMobile->RunSST DecisionTailing Is Tailing Factor < 1.5? RunSST->DecisionTailing DecisionRes Is Resolution > 2.0? DecisionTailing->DecisionRes Yes Fail FAIL: Re-equilibrate or Change Column DecisionTailing->Fail No DecisionRes->Fail No Pass PASS: Proceed to Sample Analysis DecisionRes->Pass Yes

Figure 1: Logic flow for establishing system suitability in N-Boc-Isoserine analysis.

Senior Scientist's Notes: Troubleshooting & Causality

Why not use Standard C18?

Standard C18 columns often possess residual surface silanols (Si-OH). At pH 2-3, these are mostly suppressed, but the 2-hydroxy group on the analyte can still hydrogen bond with the stationary phase. This secondary interaction causes the "tailing" seen in Method A. Polar-embedded phases mask these silanols, ensuring the separation is driven purely by partitioning.

Chiral Purity Considerations

While the RP-HPLC method above determines Chemical Purity , it cannot distinguish enantiomers (S vs R). If Enantiomeric Purity is required (e.g., ensuring <0.5% of the (R)-isomer), you must use a Chiral Stationary Phase.

  • Recommended Chiral Column: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-RH or IG).

  • Mode: Reversed-Phase Chiral.[7]

  • Reference: See Section 6, Ref [4].

Detection Limits

Because we are forced to use 210 nm, "ghost peaks" from contaminated acetonitrile are common. Always run a blank gradient. If sensitivity is insufficient, consider CAD (Charged Aerosol Detection) , which is universal and independent of chromophores [3].

References

  • Vertex AI Search . (2025). HPLC validated assay of paclitaxel's related impurities. ResearchGate. Link

  • BenchChem . (2025).[5] HPLC Analysis for Purity Assessment of N-Boc-aminomethanol: A Comparative Guide. BenchChem Application Notes. Link

  • LCMS.cz . (2025). HPLC-CAD impurity profiling of carbocisteine using SCX-RP mixed-mode chromatography. LCMS Technical Guides. Link

  • Sigma-Aldrich . (2025). Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC. Sigma-Aldrich Technical Library. Link

  • National Institutes of Health (NIH) . (2017). HPLC-MS/MS method for quantification of paclitaxel from keratin containing samples. PubMed Central. Link

Sources

Comparison of Boc vs. Fmoc Strategy for Synthesizing Peptides with Hydroxy Amino Acids

[1][2]

Executive Summary

For the synthesis of peptides containing hydroxy amino acids (Serine, Threonine, Tyrosine, Hydroxyproline ), the Fmoc/tBu strategy is the industry standard due to its true orthogonality and safety profile, eliminating the need for hazardous Hydrogen Fluoride (HF). However, the Boc/Bzl strategy remains indispensable for "difficult," aggregation-prone sequences where the protonated N-terminus acts as a chaotic agent to disrupt

This guide provides a technical deep-dive into the chemical mechanisms, specific side-reaction risks (notably


The Hydroxy Challenge: Nucleophilicity & Sterics

Hydroxy amino acids introduce a nucleophilic hydroxyl group (-OH) on the side chain. If left unprotected during peptide elongation, the -OH group competes with the

O-acylation (branching)

Therefore, semi-permanent protection is mandatory. The choice of strategy (Boc vs. Fmoc) dictates the nature of this protection and the specific risks associated with its removal.[1]

Side-Chain Protecting Groups Comparison
Amino AcidBoc Strategy (HF Labile)Fmoc Strategy (TFA Labile)
Serine (Ser) Benzyl (Bzl)tert-Butyl (tBu) / Trityl (Trt)
Threonine (Thr) Benzyl (Bzl)tert-Butyl (tBu)
Tyrosine (Tyr) 2-Bromobenzyloxycarbonyl (2-Br-Z)tert-Butyl (tBu)
Hydroxyproline (Hyp) Benzyl (Bzl)tert-Butyl (tBu)

Deep Dive: Boc/Bzl Strategy (The "Graduated Acid" Approach)

Mechanism & Rationale

The Boc strategy relies on graduated acid lability .[1] The N-terminal Boc group is removed by a moderately strong acid (TFA), while the side-chain Benzyl (Bzl) groups withstand TFA but are cleaved by a very strong acid (HF).[1]

Critical Risk: N O Acyl Shift

In strong acids (HF), peptides containing Ser/Thr are susceptible to an N


O acyl shift23
  • Mitigation: This reaction is reversible. Treating the crude peptide with a weak base (e.g., aqueous bicarbonate) or simply keeping the pH neutral during workup reverses the shift (O

    
    N).
    
Validated Protocol: Boc Synthesis
  • Deprotection: 50% TFA in Dichloromethane (DCM).[1]

  • Neutralization: 10% Diisopropylethylamine (DIEA) in DCM.[1]

  • Coupling: HBTU/HOBt or DIC/Oxyma.[4]

  • Cleavage (The HF Step):

    • Equipment: Teflon/Kel-F vacuum line (Glass is etched by HF).

    • Scavengers: p-Cresol and p-Thiocresol (90:10 ratio) are critical to prevent Friedel-Crafts alkylation of Tyrosine rings by benzyl carbocations.

    • Condition: Anhydrous HF at 0°C for 60 mins.

Deep Dive: Fmoc/tBu Strategy (The Orthogonal Approach)

Mechanism & Rationale

Fmoc chemistry is truly orthogonal .[5][][1] The N-terminal Fmoc group is removed by a base (Piperidine), while side chains (tBu) are removed by acid (TFA).[1][7] This separation of mechanisms allows for milder conditions.

Critical Risk: Base-Catalyzed -Elimination

The primary risk for Ser/Thr in Fmoc chemistry is


-elimination8

  • Why tBu matters: The tert-butyl group is bulky and electron-donating, which sterically hinders the base and electronically destabilizes the carbanion intermediate, significantly suppressing

    
    -elimination compared to other protecting groups.
    
Validated Protocol: Fmoc Synthesis
  • Deprotection: 20% Piperidine in DMF (0.1 M HOBt added to suppress aspartimide formation if Asp is present).

  • Washing: DMF (Flow wash is critical to remove reactive dibenzofulvene adducts).[1]

  • Coupling: HBTU/DIEA or DIC/Oxyma in DMF.

  • Cleavage:

    • Cocktail: Reagent K (TFA/Phenol/Water/Thioanisole/EDT - 82.5:5:5:5:2.5).[1]

    • Condition: Room temperature, 2-3 hours.

    • Precipitation: Cold Diethyl Ether.[1]

Visualizing the Conflict: Workflow & Side Reactions

The following diagram illustrates the parallel workflows and the specific "danger zones" for hydroxy amino acids in each strategy.

Gcluster_bocBoc/Bzl Strategycluster_fmocFmoc/tBu StrategyBoc_StartResin-AA(Bzl)-BocBoc_DeDeprotection(50% TFA)Boc_Start->Boc_DeBoc_NeutNeutralization(DIEA)Boc_De->Boc_NeutBoc_CoupCoupling(Activated AA)Boc_Neut->Boc_CoupBoc_Coup->Boc_StartRepeat CycleBoc_CleaveFinal Cleavage(Anhydrous HF)Boc_Coup->Boc_CleaveEnd SynthesisRisk_BocRISK: N->O Acyl Shift(Acid catalyzed migration)Boc_Cleave->Risk_BocSide ReactionFmoc_StartResin-AA(tBu)-FmocFmoc_DeDeprotection(20% Piperidine)Fmoc_Start->Fmoc_DeFmoc_CoupCoupling(Activated AA)Fmoc_De->Fmoc_CoupRisk_FmocRISK: Beta-Elimination(Base catalyzed to Dehydroalanine)Fmoc_De->Risk_FmocSide ReactionFmoc_Coup->Fmoc_StartRepeat CycleFmoc_CleaveFinal Cleavage(95% TFA)Fmoc_Coup->Fmoc_CleaveEnd Synthesis

Caption: Comparative workflow highlighting the specific chemical risks for hydroxy amino acids. Boc risks occur during final cleavage (Acid), while Fmoc risks occur during repetitive deprotection (Base).[1]

Decision Matrix: Choosing the Right Strategy

FeatureFmoc/tBu StrategyBoc/Bzl Strategy
Safety High. Uses TFA/Piperidine.[1]Low. Requires HF (bone seeker, fatal contact risk).
Aggregation Moderate risk.

-sheets form easily.
Low risk. Protonated N-terminus breaks H-bonds.
Ser/Thr Stability Good with tBu.[1][9] Risk of

-elimination if base treatment is prolonged.
Good with Bzl. Risk of N

O shift in HF (reversible).
Tyr Stability Excellent with tBu.Risk of alkylation without scavengers.
Automation Standard.[][10][11][] Real-time UV monitoring of Fmoc removal.Difficult. HF cleavage cannot be automated easily.
Scalability Preferred for GMP (Green chemistry).Used for specific hydrophobic APIs.
The "Self-Validating" System

To ensure scientific integrity, every synthesis must include checkpoints.

  • The Kaiser Test (Ninhydrin):

    • When: After coupling.[][1][4][10][13]

    • Result: Blue beads = Incomplete coupling (Fail). Colorless beads = Complete coupling (Pass).

    • Note: Does not work well for Ser/Thr/Pro N-terminus.

  • The Chloranil Test:

    • When: After coupling to secondary amines (Proline/Hydroxyproline).

    • Result: Blue = Positive (Fail). Colorless = Negative (Pass).

  • Micro-Cleavage:

    • Take 5mg resin, treat with cleavage cocktail for 30 mins, analyze by HPLC/MS before cleaving the whole batch.

References

  • Merrifield, R. B. (1963).[14] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.

  • Carpino, L. A., & Han, G. Y. (1970). The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group.[15] The Journal of Organic Chemistry, 37(22), 3404–3409.

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids.[1][15] International Journal of Peptide and Protein Research, 35(3), 161–214.

  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27.

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256.

Comparative Analysis of Peptide Synthesis Strategies: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The landscape of peptide synthesis has evolved from the classical Liquid Phase Peptide Synthesis (LPPS) to the dominant Solid Phase Peptide Synthesis (SPPS), and further into hybrid ligation strategies for protein-scale assemblies.[1] This guide provides a critical technical analysis of these methodologies, focusing on the causality behind reagent choices, self-validating protocols, and scalability. It is designed for researchers who need to select the optimal strategy based on sequence complexity, length, and downstream application.[2]

Strategic Overview: The Synthesis Landscape

The choice of synthesis strategy is dictated by three variables: Peptide Length , Scale , and Sequence Difficulty (aggregation potential).

FeatureSolid Phase (SPPS) Liquid Phase (LPPS) Hybrid / Ligation (NCL)
Primary Use Case R&D to Pilot Scale (up to 50-70 AA)Industrial Scale (Short peptides <15 AA)Protein Synthesis (>70 AA)
Purification Filtration (Intermediates); HPLC (Final)Extraction/Crystallization (Stepwise)HPLC / Dialysis
Automation High (Microwave/Flow)Low (Batch reactors)Moderate
Solvent Consumption High (Wash steps)Low (Stoichiometric efficiency)Moderate (Aqueous buffers)
Major Limitation "Difficult sequences" (Aggregation)Labor intensive; Solubility issuesCysteine requirement (native or surrogate)
Deep Dive: Solid Phase Peptide Synthesis (SPPS)

SPPS is the industry standard for R&D. The core principle involves anchoring the C-terminus to an insoluble resin, allowing reagents to be washed away without extractive workup. The two dominant strategies—Fmoc and Boc —differ primarily in their orthogonality.[3][4]

2.1 Fmoc vs. Boc Chemistry
  • Fmoc (9-fluorenylmethoxycarbonyl): Relies on base-labile alpha-amine protection and acid-labile side-chain protection. It is orthogonal, meaning the deprotection condition (piperidine) does not affect the side chains or the resin linkage.

  • Boc (tert-butyloxycarbonyl): Relies on acid-labile alpha-amine protection (TFA) and HF-labile side-chain protection. It is not fully orthogonal; the TFA used for deprotection can slowly degrade the benzyl-based side chain protection or resin linkage if not carefully managed.

Comparative Technical Data:

ParameterFmoc Strategy Boc Strategy

-Amine Deprotection
20% Piperidine in DMF (Base)50% TFA in DCM (Acid)
Side-Chain Cleavage 95% TFA (Acid)Anhydrous HF (Hazardous Acid)
Aggregating Sequences Prone to aggregation (beta-sheets)Superior solvation (TFA breaks aggregates)
Thioester Synthesis Difficult (Piperidine destroys thioesters)Excellent (Stable to TFA)
Safety Profile Moderate (Sensitizers)High Risk (HF is highly toxic/corrosive)
2.2 Visualization: The Fmoc SPPS Cycle

The following diagram illustrates the iterative cycle of Fmoc SPPS, highlighting the critical "Wash" steps that prevent side reactions.

Fmoc_SPPS_Cycle Start Resin-AA(n) Deprotect Deprotection (20% Piperidine) Start->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple Coupling (AA + Activator + Base) Wash1->Couple Wash2 Wash (DMF) Couple->Wash2 End Resin-AA(n+1) Wash2->End End->Deprotect Next Cycle

Caption: The Fmoc SPPS cycle. Note the critical wash steps to remove piperidine before coupling (prevents premature cleavage of active ester) and to remove excess reagents before deprotection.

2.3 Validated Protocol: Fmoc SPPS with Self-Validation

Objective: Synthesize a 10-mer peptide on Rink Amide resin. Validation Step: The Kaiser Test (ninhydrin) is the self-validating mechanism. It detects free primary amines.

  • Blue/Purple beads = Free amines present (Coupling incomplete).

  • Colorless/Yellow beads = No free amines (Coupling complete).

Protocol:

  • Resin Swelling: Place 100 mg Rink Amide resin (0.5 mmol/g) in a fritted syringe. Add DMF (3 mL) and swell for 30 min. Drain.

  • Deprotection: Add 20% piperidine in DMF (3 mL). Shake for 3 min. Drain. Repeat with fresh solution for 10 min. Mechanistic Note: The first short wash removes the bulk of Fmoc; the second ensures completion.

  • Wash: Wash with DMF (5 x 3 mL).

  • Coupling Cocktail Preparation:

    • Weigh Fmoc-AA-OH (4 eq relative to resin).

    • Add Oxyma Pure (4 eq) and DIC (Diisopropylcarbodiimide, 4 eq).

    • Dissolve in minimal DMF. Why Oxyma/DIC? It is safer than HOBt (explosive risk) and minimizes racemization better than HATU for Cys/His residues [1].

  • Coupling Reaction: Add cocktail to resin. Shake for 60 min at Room Temp.

  • Validation (Kaiser Test): Remove a few beads. Add 1 drop each of Ninhydrin, Phenol, and KCN solutions. Heat to 100°C for 2 min.

    • Result: If beads are colorless, proceed. If blue, re-couple (double coupling).

  • Final Cleavage: Wash resin with DCM. Add TFA/TIS/H2O (95:2.5:2.5). Shake 2 hrs. Precipitate in cold diethyl ether.

Deep Dive: Native Chemical Ligation (NCL)

For proteins or peptides >50 residues, SPPS yields drop exponentially due to accumulation of deletion sequences. NCL solves this by stitching together two unprotected fragments in aqueous solution.[5][6][7]

Mechanism:

  • Transthioesterification: The thiol of an N-terminal Cysteine on Fragment B attacks the C-terminal Thioester of Fragment A.

  • S-to-N Acyl Shift: The resulting thioester intermediate undergoes a spontaneous, irreversible rearrangement to form a native amide bond.

3.1 Visualization: NCL Mechanism

NCL_Mechanism FragA Peptide-A-Thioester Inter Thioester Intermediate (Linked via Cys Sidechain) FragA->Inter Transthioesterification (Reversible) FragB H-Cys-Peptide-B FragB->Inter Transthioesterification (Reversible) Product Ligated Native Peptide (Amide Bond) Inter->Product S-to-N Acyl Shift (Irreversible)

Caption: The NCL mechanism. The S-to-N acyl shift is the thermodynamic driving force, rendering the reaction irreversible and chemoselective for Cysteine.

3.2 Experimental Protocol: NCL

Reagents:

  • Buffer: 6M Guanidine HCl, 200 mM Sodium Phosphate, pH 7.0.

  • Catalyst: MPAA (4-Mercaptophenylacetic acid) - increases rate by exchanging with the alkyl thioester to form a more reactive aryl thioester [2].

  • Reductant: TCEP (Tris(2-carboxyethyl)phosphine) - keeps Cysteine reduced without interfering with the thioester.

Workflow:

  • Dissolve Peptide-Thioester (2 mM) and Cys-Peptide (2-3 mM) in the degassed Buffer.

  • Add MPAA (50 mM) and TCEP (20 mM).

  • Adjust pH to 7.0 carefully. Critical: pH > 7.5 causes thioester hydrolysis; pH < 6.5 slows the reaction.

  • Incubate at 37°C under Nitrogen.

  • Monitor: Use LC-MS. Look for the disappearance of starting materials and appearance of the ligated mass (-HSR leaving group).

Comparative Performance Data

The following data summarizes coupling efficiency and racemization rates for common reagents used in SPPS, derived from comparative studies [3].

Coupling ReagentActivation SpeciesCoupling Efficiency (Difficult Seq)Racemization (Cys/His)Stability
DIC / Oxyma Oxyma EsterHigh (98-99%)Very Low (< 1%)High
HBTU / DIEA OBt EsterModerateModerateModerate
HATU / DIEA OAt EsterHighest LowLow (Unstable in DMF)
PyBOP / DIEA OBt EsterModerateModerateHigh

Scientist's Insight: While HATU is the most powerful activator for sterically hindered amino acids (e.g., Aib, N-methyls), it is expensive and can cause guanidinylation of the N-terminus if the reaction is slow. DIC/Oxyma is the preferred "workhorse" for routine synthesis due to its safety profile (non-explosive compared to HOBt) and superior suppression of racemization [4].

Decision Matrix for Strategy Selection

Use this logic flow to determine your experimental approach.

Decision_Matrix Start Start: Define Peptide Target Length Length? Start->Length Short < 15 AA Length->Short Medium 15 - 50 AA Length->Medium Long > 50 AA Length->Long Scale Scale? Short->Scale Agg Aggregation Prone? Medium->Agg NCL Strategy: NCL / Hybrid Long->NCL Ind Industrial (kg) Scale->Ind Lab Lab (mg-g) Scale->Lab LPPS Strategy: LPPS Ind->LPPS Fmoc Strategy: Fmoc SPPS Lab->Fmoc Yes Yes Agg->Yes No No Agg->No Boc Strategy: Boc SPPS Yes->Boc No->Fmoc

Caption: Decision matrix for selecting peptide synthesis strategy based on length, scale, and sequence difficulty.

References
  • Subirats, X., et al. (2013). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion". Chemistry – A European Journal.

  • Johnson, E. C. B., & Kent, S. B. H. (2006). "Insights into the Mechanism and Catalysis of the Native Chemical Ligation Reaction". Journal of the American Chemical Society.

  • El-Faham, A., & Albericio, F. (2011).[8] "Peptide Coupling Reagents, More than a Letter Soup". Chemical Reviews.

  • Albericio, F., et al. (2018). "OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis". Synthesis.

Sources

Validation of peptide sequence after incorporation of (S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound Focus: (S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid (Boc-(S)-Isoserine). Application: Peptidomimetics, protease inhibitors, and structural modification (kink induction). The Challenge: The incorporation of Boc-Isoserine presents unique synthetic and analytical challenges compared to its natural isomer, Serine. Its


-amino-

-hydroxy architecture creates risks of

-acylation during coupling and isobaric confusion during mass spectrometry validation.

This guide provides a comparative analysis of synthetic strategies and validation protocols to ensure the structural integrity of Isoserine-containing peptides.

Strategic Comparison: Isoserine vs. Alternatives

When designing peptidomimetics, researchers often choose between Isoserine, Serine (natural analog), and


-Alanine. The table below objectively compares these "products" based on stability, synthesis, and validation requirements.
Feature(S)-Isoserine Modified Peptide Standard Serine Peptide

-Alanine Peptide
Structure

-amino,

-hydroxy

-amino,

-hydroxy

-amino, no hydroxy
Proteolytic Stability High (Non-canonical backbone resists proteases)Low (Rapidly degraded by endogenous proteases)Moderate (Resists aminopeptidases)
Synthetic Risk High (

-acyl migration, racemization at

-OH)
Low (Standard Fmoc/Boc protocols)Low (No steric/chiral hindrance)
Validation Complexity High (Requires chiral chromatography/Marfey's; isobaric to Ser)Low (Standard LC-MS)Low (Distinct mass)
Secondary Structure Induces 14-helix or specific turns (H-bond donor OH)Standard

-helix/

-sheet
Flexible linker
Expert Insight: The "Hidden" Synthetic Failure

The most common failure mode when using unprotected Boc-Isoserine is


-acylation . During activation, the free hydroxyl group can compete with the amine of the growing peptide chain, leading to branched depsipeptides rather than the desired linear amide backbone.

Synthetic Protocols & Optimization

To validate the sequence, one must first ensure the synthesis minimizes side reactions. Two primary methods exist.

Method A: Direct Coupling (Unprotected OH)

Best for: Short peptides, cost-sensitive projects.

  • Activator: DIC/HOBt (Carbodiimide/Benzotriazole).[1]

  • Mechanism: Slower activation minimizes ester formation.

  • Protocol:

    • Dissolve Boc-(S)-Isoserine (3 eq) and HOBt (3 eq) in DMF.

    • Add DIC (3 eq) and stir for 5 min (Pre-activation).

    • Add to resin-bound amine.[1][2]

    • Critical Step: Limit reaction time to 60 min to prevent

      
      -overacylation.
      
Method B: Protected Coupling (Recommended)

Best for: GMP production, long peptides, high purity.

  • Compound: Boc-(S)-Isoserine(O-TBS)-OH (tert-butyldimethylsilyl protected).

  • Activator: HATU/DIEA (Uronium/Base).

  • Advantage: Completely eliminates

    
    -acylation risk; allows rapid, high-yield coupling.
    
  • Deprotection: Requires an additional TBAF or acid treatment step post-synthesis.

Validation Workflow: Distinguishing Isomers

Because Isoserine and Serine are isobaric (MW 105.09 Da residue mass), standard low-res MS cannot distinguish them. The following self-validating workflow is required.

Diagram 1: Validation Decision Matrix

ValidationFlow Start Crude Peptide Mixture LCMS High-Res LC-MS (Q-TOF/Orbitrap) Start->LCMS MassCheck Mass Match? LCMS->MassCheck MSMS Tandem MS (MS/MS) MassCheck->MSMS Yes (Isobaric) Fail Reject/Resynthesize MassCheck->Fail No FragCheck Diagnostic Fragments Present? MSMS->FragCheck Marfeys Marfey's Analysis (FDAA) FragCheck->Marfeys Ambiguous Pass Validated Sequence FragCheck->Pass Clear b/y shift NMR 1H-NMR (Alpha-Proton Shift) Marfeys->NMR Chiral Confirmation NMR->Pass

Caption: Decision tree for validating Isoserine incorporation. Note that MS/MS is the first line of defense, but Marfey's method is the ultimate arbiter for chiral integrity.

Protocol 1: MS/MS Fragmentation Analysis

Isoserine incorporated into a peptide backbone displays a distinct fragmentation pattern compared to Serine due to the position of the backbone amine.

  • Serine (Natural):

    • Structure:

      
      
      
    • Fragmentation: Standard

      
       and 
      
      
      
      ions.
    • Immonium Ion: 60.04 Da (

      
      ).
      
  • Isoserine (Modified):

    • Structure:

      
      
      
    • Fragmentation: The

      
      -cleavage occurs differently.
      
    • Diagnostic Signal: Enhanced neutral loss of

      
       (-18 Da) from precursor and fragment ions is significantly more pronounced in 
      
      
      
      -hydroxy peptides than in Serine peptides due to the acidic
      
      
      -proton facilitating elimination.
Protocol 2: Marfey's Method (Chiral & Structural Verification)

This is the gold standard protocol for distinguishing (S)-Isoserine from (R)-Isoserine and Serine.

  • Hydrolysis: Incubate peptide (50 µg) in 6 M HCl at 110°C for 24 h. Dry under

    
    .
    
  • Derivatization: Resuspend in 100 µL water. Add 100 µL 1% FDAA (Marfey's Reagent) in acetone + 40 µL 1 M

    
    .
    
  • Incubation: Heat at 40°C for 1 hour. Stop with 20 µL 2 M HCl.

  • Analysis: Inject onto C18 HPLC (Gradient: 10-60% ACN with 0.1% TFA).

  • Result:

    • L-Ser-FDAA: Elutes ~20 min.

    • (S)-Isoserine-FDAA: Elutes significantly later (distinct hydrophobicity).

    • (R)-Isoserine-FDAA: Separates from (S) form (diastereomeric resolution).

Mechanism of Action: Why It Matters

Understanding the chemical behavior of Isoserine helps interpret validation data.

Diagram 2: Fragmentation & Racemization Risk

Mechanisms Iso (S)-Isoserine Residue Act Activation (HATU/DIC) Iso->Act Path1 Pathway A: Amide Bond Act->Path1 NH2 Attack Path2 Pathway B: O-Acylation (Side Reaction) Act->Path2 OH Attack (Unprotected) Path3 Pathway C: Racemization Act->Path3 Base (DIEA) Excess Result1 Linear Peptide (Desired) Path1->Result1 Result2 Branched Depsipeptide (Mass +0, Different RT) Path2->Result2 Result3 (R)-Isoserine Impurity (Isobaric, Different Bioactivity) Path3->Result3

Caption: Synthetic pathways showing the critical risks of O-acylation and Racemization which necessitate the specific validation protocols described above.

References

  • Vertex AI Search. (2025). MS/MS fragmentation mechanism of isoserine peptides. Retrieved from 3

  • Bachem. (2024).[4] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from 5

  • Bhushan, R., & Brückner, H. (2011). Marfey's reagent for chiral amino acid analysis: a review. Amino Acids.[2][6][7][3][8][9][5][10] Retrieved from 9

  • Aapptec. (2025).[11] Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from 6

  • MedChemExpress. (2025). (S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid Product Page. Retrieved from 7

Sources

Comparative study of coupling reagents for hindered amino acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of peptide synthesis, sterically hindered amino acids—such as


-disubstituted residues (e.g., Aib), N-methylated amino acids, and bulky side chains (e.g., Val, Ile, Thr)—present a kinetic blockade.[1] Standard reagents like HBTU or DIC/HOBt often fail here, resulting in deletion sequences, epimerization, and low yields.

This guide objectively compares the "Gold Standard" reagents for these difficult couplings: HATU , COMU , and PyAOP .

Key Takeaway: While HATU has historically been the default for difficult sequences, COMU has emerged as a superior alternative, offering higher yields in extreme hindrance scenarios (e.g., Aib-Aib bonds) with a safer toxicity profile. PyAOP remains the specialist choice for slow reactions where guanidinylation is a risk.

Part 1: The Mechanistic Challenge

To select the right reagent, one must understand why the coupling fails. Steric hindrance blocks the nucleophilic attack of the amine onto the activated ester. To overcome this, we need reagents that generate activated esters with:

  • Higher Reactivity: Faster leaving group kinetics.

  • Anchiomeric Assistance: Structural features that "guide" the amine to the carbonyl.

The "Neighboring Group Effect" (HATU/PyAOP)

HATU and PyAOP utilize the HOAt (1-hydroxy-7-azabenzotriazole) leaving group. Unlike the standard HOBt, HOAt contains a pyridine nitrogen at the 7-position. This nitrogen forms a hydrogen bond with the incoming amine, stabilizing the transition state (a 7-membered ring) and effectively increasing the local concentration of the amine near the electrophilic center.

The "Oxyma" Evolution (COMU)

COMU utilizes Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) as the leaving group. Oxyma is a potent electron-withdrawing group that creates a highly reactive ester without the explosion risks associated with benzotriazoles.

Visualization: Activation & Hindrance Pathways

The following diagram illustrates the activation pathways and the specific advantage of the HOAt neighboring group effect.

CouplingMechanism cluster_hindrance The Steric Blockade Start Protected Amino Acid (COOH) Activation Activation (Uronium/Phosphonium) Start->Activation + Base ActiveEster Active Ester (OAt or Oxyma) Activation->ActiveEster TransitionState Transition State ActiveEster->TransitionState + Amine HinderedAmine Hindered Amine (N-Me, Aib) HinderedAmine->TransitionState Slow Kinetics Product Peptide Bond TransitionState->Product HOAt_Effect HOAt Neighboring Group Effect: Pyridine N stabilizes amine (Accelerates Rate) HOAt_Effect->TransitionState

Figure 1: Reaction pathway highlighting the critical transition state where steric hindrance slows kinetics. The HOAt neighboring group effect (present in HATU/PyAOP) lowers the activation energy at this specific step.

Part 2: Comparative Performance Analysis

The Stress Test: Aib-Aib Coupling

The coupling of two


-aminoisobutyric acid (Aib) residues is considered one of the most difficult couplings in peptide chemistry due to extreme steric bulk on both the nucleophile and the electrophile.

Case Study Data: Synthesis of Aib-enkephalin pentapeptide (H-Tyr-Aib-Aib-Phe-Leu-NH2).[1][2][3] Metric: % des-Aib impurity (deletion sequence indicating coupling failure).

ReagentBase Equivalents% des-Aib Impurity (Lower is Better)Performance Verdict
COMU 2 eq DIEA0.26% Superior
HATU 2 eq DIEA17.0%Acceptable but flawed
HBTU 2 eq DIEA53.0%Failed
PyAOP 2 eq DIEA< 5.0%Excellent

Data Source: El-Faham et al. (2009) & Albericio Group studies.

N-Methylated Amino Acids & Guanidinylation

When coupling to N-methylated amines, the reaction rate is significantly slower.

  • The Risk: Uronium reagents (HATU, HBTU, COMU) can react with the slow-reacting amine to form a guanidine byproduct, permanently capping the chain.

  • The Solution: PyAOP (Phosphonium salt). It cannot form guanidines.

FeatureHATUCOMUPyAOP
Class Uronium (OAt)Uronium (Oxyma)Phosphonium (OAt)
Guanidinylation Risk High (in slow reactions)Low (due to high reactivity)Zero
Epimerization Control ExcellentSuperior Excellent
Solubility ModerateHigh (Morpholino group)Moderate
Safety Explosive (HOAt)Safer (Oxyma)Explosive (HOAt)

Part 3: Experimental Protocols

Protocol A: The Modern Standard (COMU)

Recommended for: Aib, bulky side chains, and general difficult sequences.

Reagents:

  • Amino Acid (3.0 eq)[1]

  • COMU (3.0 eq)

  • DIEA (Diisopropylethylamine) (6.0 eq) [Note: COMU is efficient enough that 3.0 eq Base often suffices, but 6.0 is standard for hindrance]

  • Solvent: DMF or NMP (Anhydrous)

Procedure:

  • Dissolve the Fmoc-Amino Acid and COMU in minimal DMF (0.2 M concentration).

  • Add DIEA to the mixture. Color change (Yellow/Orange) indicates activation.

  • Pre-activation: Allow to react for exactly 30 seconds. Do not exceed 2 minutes to avoid epimerization.

  • Add the activated mixture to the resin-bound amine.

  • Reaction Time: 1 hour at Room Temperature.

  • Monitoring: Use the Chloranil test (for secondary amines) or Kaiser test (for primary amines).

Protocol B: The "Guanidine-Free" Method (PyAOP)

Recommended for: N-methylated amines, cyclizations, and extremely slow reactions (>2 hours).

Reagents:

  • Amino Acid (3.0 eq)[1]

  • PyAOP (3.0 eq)

  • HOAt (3.0 eq) [Optional: Added to further suppress racemization]

  • DIEA (6.0 eq)

Procedure:

  • Dissolve Amino Acid, PyAOP, and (optional) HOAt in DMF.

  • Add DIEA.[1][3]

  • Add immediately to the resin. Phosphonium salts are less stable in basic solution than uroniums; do not pre-activate for long.

  • Reaction Time: 2 to 12 hours (can be left overnight without risk of guanidinylation).

Part 4: Decision Matrix

Use this workflow to select the optimal reagent for your specific sequence.

DecisionTree Start Is the Coupling Hindered? TypeCheck Type of Hindrance? Start->TypeCheck NMethyl N-Methylated Amine (Slow Kinetics) TypeCheck->NMethyl N-Me Bulky Bulky Alpha-Carbon (Aib, Val, Ile) TypeCheck->Bulky Steric Bulk RiskCheck Risk of Guanidinylation? NMethyl->RiskCheck UseCOMU Use COMU (Highest Yield) Bulky->UseCOMU Preferred UseHATU Use HATU (Legacy Alternative) Bulky->UseHATU Alternative UsePyAOP Use PyAOP (No Guanidine Risk) RiskCheck->UsePyAOP High (Reaction > 2hr) RiskCheck->UseCOMU Low (Reaction < 1hr)

Figure 2: Selection workflow for hindered couplings. PyAOP is prioritized for slow kinetics to prevent side reactions, while COMU is preferred for sheer coupling power.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

  • El-Faham, A., et al. (2009).[3] COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium Coupling Reagents.[3][4] Chemistry – A European Journal, 15(37), 9404–9416.

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[2] An efficient peptide coupling additive.[3][5][4][6][7][8] Journal of the American Chemical Society, 115(10), 4397–4398.

  • Bachem. (2024).[5] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

  • Sigma-Aldrich. (2024). Peptide Coupling Reagents Guide.

Sources

Comprehensive Guide to Purity Assessment of Synthetic Peptides by Analytical HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of peptide therapeutics and biological tools, purity is not a single number; it is a system of verification. Synthetic peptides are prone to specific impurities—deletion sequences, diastereomers (racemization), and incomplete deprotection products—that often share similar hydrophobicity with the target molecule.

This guide moves beyond basic "Area %" calculations. It compares the standard Reversed-Phase HPLC (RP-HPLC) workflow against modern alternatives like UPLC and LC-MS, providing a self-validating protocol for determining peptide purity with high confidence.

Part 1: Comparative Analysis of Assessment Techniques

While RP-HPLC with UV detection is the industry workhorse, it is not the only tool. The following analysis compares the standard approach against high-throughput and orthogonal alternatives.

Table 1: Performance Matrix of Peptide Purity Techniques
FeatureStandard RP-HPLC (UV) UHPLC / UPLC (UV) LC-MS (Q-TOF/Orbitrap)
Primary Mechanism Hydrophobic InteractionHydrophobic Interaction (High Pressure)Mass-to-Charge Ratio (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

)
Resolution (

)
Moderate. Limited by diffusion in porous particles.[1]High. Sub-2

m particles reduce band broadening.
Ultimate. Separates co-eluting peaks by mass.
Speed Standard (30–60 min runs).Fast (5–10 min runs).Variable (depends on scanning speed).
Sensitivity Good (at 214 nm).High (sharper peaks = higher S/N).Extreme. Detects trace impurities.
Blind Spots Co-eluting impurities; non-chromophores.Similar to HPLC, but less co-elution.Ion suppression; isobaric isomers (e.g., Leu/Ile).
Cost/Complexity Low / Robust.[2]High / Requires low-dispersion hardware.Very High / Requires expert interpretation.
Best For Routine QC & Fraction Collection. High-Throughput Screening. Identity Confirmation & Impurity Profiling.
The "Gold Standard" Argument

For routine purity assessment (>95% target), RP-HPLC remains the gold standard because it is quantitative. UV response at 214 nm (peptide bond) is generally proportional to mass concentration for peptides, whereas MS ionization efficiency varies wildly between sequences, making MS poor for quantification without isotopically labeled standards [1].

Part 2: Critical Parameters & Method Development

To achieve a self-validating method, you must optimize three critical parameters: Pore Size , Mobile Phase pH/Modifier , and Wavelength .

Stationary Phase: The Pore Size Rule

Peptides are large molecules. If the pore size is too small, the peptide cannot access the internal surface area, leading to broad peaks and poor capacity.

  • < 3000 Da (approx. < 25 residues): Use 100Å – 130Å pore size (C18 or C8).

  • > 3000 Da: Use 300Å pore size (C18 or C4). This is critical for allowing diffusion of larger secondary structures [2].

The Modifier Dilemma: TFA vs. Formic Acid

The choice of acid modifier dictates the trade-off between peak shape and MS sensitivity.

  • Trifluoroacetic Acid (TFA): The standard for UV purity. It acts as an ion-pairing agent, neutralizing positive charges on basic residues (Arg, Lys, N-term). This increases retention and sharpens peaks.

    • Drawback: Severe signal suppression in MS (up to an order of magnitude) [3].[3]

  • Formic Acid (FA): The standard for LC-MS.[4] It provides protons for ionization without strong ion pairing.

    • Drawback: Broad, tailing peaks for basic peptides in UV traces.

  • The Solution: For purity assessment by UV, always use TFA (0.05% – 0.1%) unless you are running online MS, in which case use FA or a "Charged Surface Hybrid" (CSH) column to mitigate tailing [4].

Wavelength Selection
  • 214 nm (or 220 nm): Detects the amide bond (

    
    ). Universal for all peptides. Use this for purity calculation. 
    
  • 280 nm: Detects aromatic side chains (Trp, Tyr). Use this only to confirm the presence of these residues; do not use for purity % as it misses impurities lacking aromatics [5].

Part 3: Self-Validating Experimental Protocol

This protocol uses a "Universal Gradient" approach suitable for most synthetic peptides.

Materials
  • Column: C18, 4.6 x 150 mm, 3.5

    
    m or 5 
    
    
    
    m particle size. (Choose 130Å or 300Å based on peptide size).
  • Mobile Phase A: 0.1% TFA in Water (Milli-Q).

  • Mobile Phase B: 0.1% TFA in Acetonitrile (HPLC Grade).

  • Sample: Dissolve peptide at 1 mg/mL. Crucial: If hydrophobic, dissolve in minimal pure DMSO or DMF first, then dilute with water/buffer.

Step-by-Step Workflow
  • System Suitability Test (SST):

    • Inject a known standard (e.g., a stable peptide like Bradykinin or a previous batch).

    • Requirement: Tailing factor (

      
      ) must be < 1.5. If 
      
      
      
      , the column may be fouled or the TFA concentration is incorrect.
  • The Scouting Gradient (Linear):

    • Flow Rate: 1.0 mL/min.

    • Gradient: 5% B to 65% B over 30 minutes (Slope

      
       2% B/min).
      
    • Detection: 214 nm.[5][6]

  • Optimization (The "Focusing" Step):

    • Calculate the %B where the peptide elutes (

      
      ).
      
    • Create a shallower gradient centered on this point: Start at (

      
      ) and end at (
      
      
      
      ) over 20 minutes.
    • Why? A shallower slope (1% B/min) expands the resolution between the main peak and closely eluting impurities (e.g., des-Ala impurities).

  • Data Analysis:

    • Integrate all peaks > 0.1% of the total area.

    • Purity Calculation:

      
      
      

Part 4: Visualization & Logic

Workflow Diagram: Method Development Logic

The following diagram illustrates the decision process for selecting column chemistry and mobile phases based on peptide properties.

PeptideMethodology Start Start: Peptide Sequence Analysis SizeCheck Check Molecular Weight Start->SizeCheck SmallPep < 3 kDa Use 100-130Å Pore Size SizeCheck->SmallPep Small LargePep > 3 kDa Use 300Å Pore Size SizeCheck->LargePep Large HydroCheck Check Hydrophobicity (Grand Average of Hydropathy) SmallPep->HydroCheck LargePep->HydroCheck Solubility Solubility Issue? HydroCheck->Solubility AddDMSO Dissolve in DMSO/DMF Dilute with Water Solubility->AddDMSO Yes DirectWater Dissolve in Water/Buffer Solubility->DirectWater No Detection Select Detection Mode AddDMSO->Detection DirectWater->Detection UV_Only UV Only (Purity) Use 0.1% TFA Detection->UV_Only Quantification LCMS LC-MS (ID) Use 0.1% Formic Acid Detection->LCMS Identification Run Run Scouting Gradient (5-65% B over 30 min) UV_Only->Run LCMS->Run

Figure 1: Decision matrix for optimizing stationary phase and mobile phase conditions based on peptide physicochemical properties.

Troubleshooting Common Artifacts
ObservationProbable CauseCorrective Action
Peak Tailing (

)
Silanol interactions; basic peptide.Ensure TFA is fresh (0.1%). Switch to "End-capped" column.
Ghost Peaks Carryover from previous run.Run a "Sawtooth" wash (5%

95% B rapid cycling) between runs.
Doublet Peaks Diastereomers or oxidation (Met).Check for Methionine sulfoxide (+16 Da in MS). Slow gradient to resolve.
Broad Hump Aggregation.Increase column temperature to 60°C; use 300Å pore size.

References

  • Agilent Technologies. (2024). Guide to Peptide Quantitation. Agilent.com.[7] [Link]

  • Waters Corporation. (2026). When would I use a 300-angstrom pore versus a 130-angstrom pore for reverse-phase separation of biomolecules? Waters Knowledge Base. [Link]

  • Lauber, M. A., et al. (2013). Peptide Mapping and Small Protein Separations with Charged Surface Hybrid (CSH) C18 and TFA-Free Mobile Phases. Waters Application Note. [Link]

  • Kuipers, B. J., & Gruppen, H. (2007). Prediction of molar extinction coefficients of proteins and peptides using UV absorption of the constituent amino acids at 214 nm. Journal of Agricultural and Food Chemistry, 55(14), 5445–5451. [Link]

Sources

Comparing hydrophobicity of different protected amino acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hydrophobic Landscape of SPPS

In Solid-Phase Peptide Synthesis (SPPS) and subsequent purification, the hydrophobicity of protected amino acids is not merely a physical property—it is a determinant of synthesis success. Unlike native amino acids, whose hydrophobicity is dictated by the side chain alone, protected amino acids (e.g., Fmoc-AA-OH) exhibit a "masked" hydrophobicity profile dominated by the N-terminal protecting group and side-chain modifiers (tBu, Trt, Pbf).

Understanding these profiles is critical for:

  • Solubility Optimization: Preventing aggregation during coupling by selecting appropriate solvent systems (e.g., DMF vs. NMP/DCM mixtures).

  • Fragment Condensation: Predicting the solubility and retention behavior of protected peptide segments.

  • Purification Strategy: Designing gradients for the separation of impurities resulting from incomplete deprotection (e.g., Fmoc- vs. des-Fmoc species).

This guide objectively compares the hydrophobicity of standard protected amino acids, focusing on the Fmoc strategy, and provides a validated protocol for experimentally determining these indices in your own laboratory.

Mechanistic Principles: The "Masking" Effect

The hydrophobicity of a protected amino acid is a composite vector of three components:

  • The N-Terminal Group: The fluorenylmethoxycarbonyl (Fmoc) group is highly lipophilic due to its fused aromatic ring system. It significantly elevates the retention time of any amino acid compared to its Boc (tert-butyloxycarbonyl) or Acetyl counterparts.

  • The Side-Chain Protection:

    • Trityl (Trt): Extremely hydrophobic (used on Cys, His, Asn, Gln).

    • Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf): Moderately hydrophobic (used on Arg).

    • Tert-butyl (tBu/Boc): Moderately hydrophobic (used on Ser, Thr, Tyr, Asp, Glu, Lys, Trp).

  • The Amino Acid Core: The intrinsic hydrophobicity of the backbone, which becomes secondary to the protecting groups.

Key Insight: In the protected state, residues that are natively polar (like Cysteine or Arginine) can become the most hydrophobic residues in the sequence due to their bulky protecting groups (Trt and Pbf, respectively).

Visualization: Hydrophobicity Hierarchy

The following diagram illustrates the relative contribution of common protecting groups to the overall hydrophobicity of an amino acid derivative.

ProtectingGroupHierarchy Fmoc Fmoc Group (High Hydrophobicity) Result Total Hydrophobicity (Protected AA) Fmoc->Result Dominant Factor Trt Trityl (Trt) (Very High Contribution) Trt->Result Strong Increase (Cys, His, Asn) Pbf Pbf Group (High Contribution) Pbf->Result Strong Increase (Arg) tBu tBu / Boc (Moderate Contribution) tBu->Result Moderate Increase (Ser, Tyr, Asp) Native Native Side Chain (Variable) Native->Result Minor Baseline

Caption: Relative contribution of protecting groups to the total hydrophobicity of an amino acid derivative. Note that side-chain protection often overrides native side-chain polarity.

Comparative Data: Hydrophobicity Indices

The following data summarizes the relative hydrophobicity of Fmoc-protected amino acids on a C18 Reversed-Phase HPLC column. This ranking is derived from retention time data where higher retention indicates higher hydrophobicity.

Experimental Context:

  • Column: C18 Symmetry Luna

  • Gradient: 15–70% B in 30 min (A: 0.1% TFA/H2O, B: 0.1% TFA/ACN)

  • Source: Adapted from Al Musaimi et al. (2023) [1].

Table 1: Relative Hydrophobicity Ranking of Fmoc-Amino Acids
RankAmino Acid DerivativeProtecting GroupsHydrophobicity TierNotes
1 Fmoc-Cys(Trt)-OH TritylHighest The Trt group makes this significantly more hydrophobic than even Trp/Phe.
2 Fmoc-Trp(Boc)-OH BocVery High Native hydrophobicity + Boc protection.
3 Fmoc-Phe-OH None (Side chain)High Intrinsic aromatic hydrophobicity + Fmoc.
4 Fmoc-Ile-OH None (Side chain)High High intrinsic aliphatic index.
5 Fmoc-Leu-OH None (Side chain)High High intrinsic aliphatic index.
6 Fmoc-Arg(Pbf)-OH PbfHigh The bulky Pbf group masks the polar guanidino group effectively.
7 Fmoc-Tyr(tBu)-OH tBuModerate-High tBu adds lipophilicity to the phenol ring.
8 Fmoc-Val-OH None (Side chain)Moderate -
9 Fmoc-His(Trt)-OH TritylModerate Trt is hydrophobic, but the imidazole core is polar.
10 Fmoc-Glu(OtBu)-OH tBu (Ester)Moderate -
11 Fmoc-Asp(OtBu)-OH tBu (Ester)Moderate Slightly less hydrophobic than Glu due to shorter chain.
12 Fmoc-Lys(Boc)-OH BocModerate -
13 Fmoc-Ala-OH NoneLow-Moderate -
14 Fmoc-Gly-OH NoneLow No side chain; baseline for Fmoc hydrophobicity.
15 Fmoc-Ser(tBu)-OH tBu (Ether)Lowest Despite tBu, the small size and ether linkage result in lower retention.

Critical Observation: Notice that Fmoc-Cys(Trt)-OH is at the top of the list. In native peptide prediction scales (like Guo-Mant-Hodges), Cysteine is often considered moderately hydrophobic or polar. However, in SPPS, the Trityl group renders it extremely lipophilic, which can cause solubility issues in polar solvents like DMF if the concentration is too high.

Experimental Protocol: Determination of Hydrophobicity Indices

To validate these values for your specific column and buffer system, use the following self-validating protocol. This method uses a "Mild Cleavage" technique to release the peptide fragment from the resin without removing the side-chain protecting groups.

Workflow Diagram

ExperimentalProtocol cluster_synthesis 1. Synthesis cluster_cleavage 2. Mild Cleavage cluster_analysis 3. Analysis Load Load Resin (2-CTC or Sieber) Couple Couple Fmoc-AA-OH Load->Couple Acid 1% TFA in DCM (Acidolysis) Couple->Acid Protected Resin Filter Filter into Pyridine (Neutralization) Acid->Filter HPLC RP-HPLC Injection (C18 Column) Filter->HPLC Protected Fragment Data Record Retention Time (Hydrophobicity Index) HPLC->Data

Caption: Workflow for isolating protected amino acid fragments to determine hydrophobicity indices via RP-HPLC.

Step-by-Step Methodology

1. Resin Selection & Loading

  • Rationale: Use 2-Chlorotrityl Chloride (2-CTC) Resin .[1] This resin allows for the cleavage of the peptide from the solid support using very mild acid (1% TFA), which leaves the side-chain protecting groups (tBu, Boc, Pbf, Trt) and the N-terminal Fmoc group intact.

  • Protocol: Load the target Fmoc-amino acid (1.0 eq) onto 2-CTC resin using DIEA (4.0 eq) in DCM for 2 hours. Cap unreacted sites with methanol.

2. Mild Cleavage (The Critical Step)

  • Goal: Release Fmoc-AA(PG)-OH without deprotecting PG.

  • Reagent: 1% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).

  • Procedure:

    • Wash resin 3x with DCM.

    • Treat resin with 1% TFA/DCM (5 mL per 100 mg resin) for 2 minutes.

    • Filter the solution immediately into a vessel containing 5% Pyridine in Methanol (to neutralize the acid and prevent premature deprotection).

    • Repeat 3 times.

    • Evaporate solvents under N2 or reduced pressure.

3. HPLC Analysis

  • Sample Prep: Dissolve the residue in 50:50 Water:Acetonitrile.

  • Column: C18 (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in Water.[2]

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: Linear gradient 5% to 95% B over 30 minutes.

  • Detection: UV at 254 nm (Fmoc absorbs strongly here).

  • Calculation: The retention time (

    
    ) serves as the direct Hydrophobicity Index.
    

Troubleshooting & Application

Predicting Aggregation in Synthesis
  • Problem: Sequences rich in Fmoc-Cys(Trt) , Fmoc-Ile , and Fmoc-Val are prone to aggregation due to hydrophobic collapse of the growing chain in the polar DMF solvent.

  • Solution: For sequences containing >30% of these "High Tier" hydrophobic residues (see Table 1), switch the solvent system to a "Magic Mixture" (e.g., DMF/DCM/NMP) or add chaotropic salts (0.1 M LiCl) to disrupt hydrophobic interactions [2].

Fragment Purification[3]
  • When purifying protected fragments for condensation, use the Table 1 ranking to predict elution order.

  • Example: If purifying Fmoc-Gly-Cys(Trt)-OH, expect it to elute significantly later than Fmoc-Gly-Ser(tBu)-OH due to the dominance of the Trityl group.

References

  • Al Musaimi, O., et al. (2023).[3] Determining the Hydrophobicity Index of Protected Amino Acids and Common Protecting Groups. Molecules, 28(16), 6128.

  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27.

  • Guo, D., Mant, C. T., & Hodges, R. S. (1986). Prediction of peptide retention times in reversed-phase high-performance liquid chromatography. Journal of Chromatography A, 359, 499-517.

Sources

Safety Operating Guide

Personal protective equipment for handling (S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context

The "Why" Behind the Protocol: (S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid is a critical chiral building block, most notably as the C-13 side chain for the anticancer agent Paclitaxel (Taxol). While the Boc-protecting group reduces immediate biological reactivity compared to the free amine, this compound must be handled as a bioactive pharmaceutical intermediate .

The primary operational risks are not acute lethality, but particulate inhalation and static-induced dispersion . Boc-protected amino acids are notoriously "fluffy" and prone to triboelectric charging. Standard weighing procedures often result in mass instability and fume hood contamination. This guide prioritizes containment and static control to ensure both operator safety and mass balance integrity.

Hazard Identification & GHS Classification

Treat this substance as an Irritant with potential bioactive implications.

Hazard CategoryGHS CodeHazard StatementOperational Implication
Skin Irritation H315 Causes skin irritation.[1][2]Direct contact with powder can cause dermatitis. Double-gloving recommended for scale >1g.
Eye Irritation H319 Causes serious eye irritation.[1]Fine dust is hydrophilic; it will adhere to and irritate corneal moisture. Goggles required.
STOT - SE H335 May cause respiratory irritation.[1][3][4][5]Critical: Do not handle on open bench. Inhalation of fines is the primary exposure vector.

Personal Protective Equipment (PPE) Matrix

Rationale: The following PPE standards are selected based on "Breakthrough Time" (BT) data for carbamate-protected organics and particulate exclusion efficiency.

PPE Decision Logic

This system validates your readiness based on the scale of operation.

PPE_Decision_Tree Start Start: Define Scale Scale_Small Analytical Scale (< 100 mg) Start->Scale_Small Scale_Prep Preparative Scale (> 100 mg) Start->Scale_Prep PPE_Basic Standard PPE: - Nitrile Gloves (4 mil) - Safety Glasses - Lab Coat - Fume Hood (Sash @ 18") Scale_Small->PPE_Basic PPE_Enhanced Enhanced PPE: - Double Nitrile (Outer 8 mil) - Chemical Goggles - Tyvek Sleeves/Apron - N95 (if hood flow < 100 fpm) Scale_Prep->PPE_Enhanced Check Validation: Is Hood Certified? PPE_Basic->Check PPE_Enhanced->Check Stop STOP WORK Contact EHS Check->Stop No Proceed to Weighing Proceed to Weighing Check->Proceed to Weighing Yes

Figure 1: PPE Selection Workflow based on operational mass scale.

Detailed PPE Specifications
Protection ZoneRecommended EquipmentTechnical Justification
Ocular Chemical Splash Goggles (Indirect Vent)Safety glasses allow dust entry from the side. Goggles seal against airborne fines generated by static repulsion.
Dermal (Hand) Nitrile (0.11 mm / 4 mil minimum) Latex is permeable to some organic modifiers used in downstream coupling. Nitrile offers superior chemical resistance to Boc-derivatives.
Respiratory Engineering Control (Fume Hood) Primary Barrier. Face velocity must be 80–100 fpm. Use N95/P95 only as a backup during spill cleanup outside the hood.
Body Lab Coat (Cotton/Poly blend) Synthetic fibers (100% polyester) generate static, exacerbating powder dispersion. Cotton blends reduce static buildup.

Operational Protocol: The "Static-Neutral" Workflow

Expert Insight: The most common failure mode with Boc-isoserine is loss of material due to static fly-away during weighing. This protocol mitigates that risk.

Step 1: Engineering Setup (Pre-Work)
  • Ionization: If available, place a static ionizing bar or use an anti-static gun inside the weigh chamber.

  • Vessel Selection: Use glass weighing boats or antistatic plastic boats. Avoid standard polystyrene boats, which carry high static charges.

  • Sash Height: Lower fume hood sash to the lowest comfortable working position (approx. 12-14 inches) to maximize capture efficiency and minimize turbulence.

Step 2: Transfer & Weighing
  • Taring: Place the receiving vessel in the balance. Wait 10 seconds for the reading to stabilize (drift often indicates static).

  • Transfer: Use a stainless steel spatula (grounded via hand contact). Do not pour from the stock bottle.

  • Containment: Immediately recap the stock bottle after transfer.

  • Dissolution (Recommended): If possible, dissolve the solid directly in the weighing vessel (e.g., add DCM or Methanol) before transferring to the reaction flask. Handling the material as a solution eliminates dust risk.

Step 3: Decontamination & Cleanup

Boc-protected amino acids are soluble in organic solvents but can form sticky residues.

  • Primary Solvent: Methanol or Ethanol (High solubility).

  • Secondary Wash: Soap and water.[4][6]

  • Procedure: Wipe surfaces with a methanol-dampened Kimwipe first, then follow with soap/water. Do not use compressed air to blow powder off surfaces.

Waste Disposal & Emergency Response

Core Directive: Segregate as Hazardous Chemical Waste . Do not dispose of in trash or sewer.

Disposal_Logic Waste Waste Generation Type Identify State Waste->Type Solid Solid Waste (Powder/Wipes) Type->Solid Liquid Liquid Waste (Mother Liquor) Type->Liquid Bin_Solid Container: HDPE Wide-Mouth Jar Label: Toxic Solids Solid->Bin_Solid Double Bag Bin_Liquid Container: Solvent Carboy (Halogenated vs Non-Hal) Liquid->Bin_Liquid No Oxidizers

Figure 2: Waste segregation logic for solid and liquid streams.

Spill Response (Dry Powder)
  • Alert: Notify nearby personnel.

  • PPE Up: Ensure goggles and N95/P95 respirator are worn.

  • Cover: Gently cover the spill with a solvent-dampened paper towel (Methanol/Ethanol) to prevent dust lofting.

  • Wipe: Scoop up the damp material. Do not dry sweep.

  • Dispose: Place all cleanup materials in the solid hazardous waste container.

References

  • Apollo Scientific. (2023). (2S)-2-[(tert-Butoxycarbonyl)amino]-3-hydroxypropanoic acid Safety Data Sheet. Retrieved from

  • Sigma-Aldrich. (2024).[3] Safety Data Sheet for Boc-Amino Acids (Generic Class Hazards). Retrieved from

  • BenchChem. (2025). Proper Disposal of Boc-Protected Amino Acids: A Guide for Laboratory Professionals. Retrieved from

  • American Chemical Society (ACS) GCI. (2016). Reagent Guide: Boc Protection/Deprotection. Retrieved from

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid
Reactant of Route 2
Reactant of Route 2
(S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.